1-Methyl-6-nitro-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-8-4-7(11(12)13)3-2-6(8)5-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWHJYXETJCCPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00218628 | |
| Record name | 1H-Indazole, 1-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-23-3 | |
| Record name | 1-Methyl-6-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-6-nitroindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6850-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole, 1-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-6-nitroindazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A5CDA4RL3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-6-nitro-1H-indazole
Introduction
1-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic compound that has garnered significant interest as a versatile building block in various scientific domains. Its structure, featuring a bicyclic indazole core functionalized with a methyl group at the N1 position and an electron-withdrawing nitro group at the C6 position, imparts a unique reactivity profile. This makes it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Physicochemical Properties
Precise identification and understanding the physical properties of a chemical entity are foundational for any research or development application. This compound is a yellow solid at room temperature.[1] The key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6850-23-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇N₃O₂ | [1][2][4] |
| Molecular Weight | 177.16 g/mol | [1][2][4] |
| IUPAC Name | 1-methyl-6-nitroindazole | [4] |
| Appearance | Yellow solid | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
| InChIKey | TUWHJYXETJCCPJ-UHFFFAOYSA-N | [4][5] |
| Storage Conditions | Store at 0-8 °C, dry and sealed | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved through the N-methylation of its precursor, 6-nitro-1H-indazole. This reaction presents a classic challenge in heterocyclic chemistry: regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the potential formation of two isomeric products. The protocol described herein outlines a common approach and the rationale behind achieving the desired N1-methylation.
Experimental Protocol: Synthesis via N-methylation of 6-Nitro-1H-indazole
This procedure is adapted from established methodologies for the N-alkylation of indazole systems.[6]
-
Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 mL of anhydrous dimethylformamide (DMF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon). The flask is cooled in an ice bath to 0°C.[6]
-
Expertise & Experience: The use of anhydrous DMF is critical as the hydride reagent is highly water-sensitive. An inert atmosphere prevents quenching of the base and potential side reactions.
-
-
Deprotonation: Sodium hydride (NaH, 60% dispersion in mineral oil, 2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring.[6] The reaction mixture is maintained at 0°C for 30 minutes.
-
Causality: NaH is a strong, non-nucleophilic base. Its function is to abstract the acidic proton from the indazole nitrogen, generating the indazolide anion. This anion is a potent nucleophile, essential for the subsequent alkylation step. A slight excess of NaH ensures complete deprotonation.
-
-
Methylation: Iodomethane (1.74 mL, 27.9 mmol) is added dropwise to the reaction mixture.[6]
-
Causality: Iodomethane serves as the electrophile. The indazolide anion attacks the electrophilic methyl group in a classic SN2 reaction, displacing the iodide leaving group.
-
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 16 hours to ensure the reaction proceeds to completion.[6]
-
Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then diluted with ethyl acetate and transferred to a separatory funnel. The organic layer is washed three times with water to remove DMF and inorganic salts.[6]
-
Drying and Concentration: The isolated organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[6]
-
Purification (Self-Validating Step): The crude product, a mixture of this compound and the 2-methyl-6-nitro-2H-indazole isomer, is purified by flash column chromatography on silica gel.[6]
-
Trustworthiness: This chromatographic separation is a self-validating system. The distinct polarity of the N1 and N2 isomers allows for their clean separation. The identity and purity of the collected fractions corresponding to the desired product can be confirmed by Thin Layer Chromatography (TLC) and subsequent analytical characterization (e.g., NMR spectroscopy). This ensures the final product meets the required specifications.
-
Caption: Workflow for the synthesis of this compound.
Applications and Fields of Research
The chemical architecture of this compound makes it a compound of significant interest across multiple research and development sectors. The presence of the reactive nitro group and the versatile indazole scaffold allows it to serve as a key starting material for more complex molecules.[1]
-
Pharmaceutical Development: This compound is a recognized building block in the synthesis of novel pharmaceuticals.[1] Research has specifically highlighted its use in developing new therapeutic agents targeting neurological disorders.[1] The broader indazole scaffold is known for its diverse biological activities, and derivatives of the related 6-nitro-1H-indazole have been investigated for antileishmanial properties.[7]
-
Agrochemical Chemistry: In the agricultural sector, it is employed in the formulation of innovative agrochemicals, including pesticides and herbicides.[1] The stability and reactivity of the compound make it an attractive intermediate for creating effective products aimed at enhancing crop protection.[1]
-
Material Science: The compound is also explored for its potential in creating advanced materials, such as polymers with enhanced properties for specialized industrial applications.[1]
-
Analytical Chemistry: It has found utility in the development of analytical methods for the detection and quantification of specific compounds within complex mixtures.[1]
Caption: Relationship between the compound's properties and its applications.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical reagent. Based on aggregated GHS information, this compound requires careful handling.
-
Hazard Identification:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab clothing to prevent skin and eye contact.[8]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[4] Avoid breathing dusts, vapors, or mists.[8] Ensure adequate ventilation in the handling area.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[4] If skin irritation occurs, seek medical advice (P332+P317).[4]
-
-
Storage:
Conclusion
This compound (CAS: 6850-23-3) is a high-value chemical intermediate with a well-defined property profile. Its utility is primarily driven by the reactive nitro group and the stable, yet versatile, indazole core. The synthetic procedures, while requiring careful control of regioselectivity, are well-established, allowing for the reliable production of this key building block. Its demonstrated applications in pharmaceuticals, agrochemicals, and material science underscore its importance and potential for future innovation. For researchers and developers in these fields, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in creating novel and impactful solutions.
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An In-depth Technical Guide to 1-Methyl-6-nitro-1H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methyl-6-nitro-1H-indazole, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document synthesizes critical data on its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and safety considerations to support its effective utilization in research and development.
Molecular Identity and Physicochemical Properties
This compound is a yellow solid at room temperature.[1] Its core structure consists of a bicyclic system where a benzene ring is fused to a pyrazole ring, with a methyl group at the N1 position of the pyrazole ring and a nitro group at the 6-position of the benzene ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6850-23-3 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
| XLogP3 | 2.1 | [2] |
| Topological Polar Surface Area | 63.6 Ų | [2] |
| Boiling Point (Predicted) | 355.6 ± 15.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | -1.13 ± 0.10 | [3] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure. The chemical shifts are influenced by the electron-withdrawing nitro group and the overall aromatic system.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The exact chemical shifts and coupling constants can be predicted based on the analysis of similar substituted indazoles.[4][5]
13C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to or near the electron-withdrawing nitro group will be shifted downfield.[6]
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.[7] Key expected absorptions include:
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aliphatic C-H stretch (N-CH₃): Below 3000 cm⁻¹
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
-
N-O stretching (nitro group): Strong absorptions typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak (M+) is expected at m/z 177.
Synthesis and Reactivity
This compound is typically synthesized from 6-nitro-1H-indazole through N-methylation.
Synthesis Protocol: Methylation of 6-nitro-1H-indazole
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
6-nitro-1H-indazole
-
Sodium hydride (NaH)
-
Iodomethane (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of DMF is prepared and cooled in an ice bath.[6]
-
Sodium hydride (2.03 g, 50.7 mmol) is added in portions to the solution under vigorous stirring, maintaining the temperature at 0°C for 30 minutes.[6]
-
Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.[6]
-
The mixture is then stirred for 16 hours at room temperature.[6]
-
The reaction is quenched with water and diluted with ethyl acetate.[6]
-
The mixture is transferred to a separatory funnel and washed three times with water.[6]
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.[6]
-
The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate this compound from the 2-methyl-6-nitro-2H-indazole isomer.[6] This procedure yields the product as a yellow solid.[6]
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is used to deprotonate the indazole ring, forming the indazolide anion, which is a more potent nucleophile for the subsequent methylation reaction.
-
Iodomethane: A highly reactive methylating agent is used to introduce the methyl group onto the nitrogen atom.
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.
-
Purification: Flash chromatography is essential to separate the desired N1-methylated product from the isomeric N2-methylated byproduct.
Reactivity of this compound
The reactivity of the indazole ring is significantly influenced by the electron-withdrawing nitro group, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack.
Reduction of the Nitro Group: A common and synthetically useful reaction is the reduction of the nitro group to an amine. This transformation is crucial for introducing further functionality and is a key step in the synthesis of many bioactive molecules.[8] Several reagents can be employed for this reduction, including:
-
Catalytic hydrogenation (e.g., H₂/Pd-C)
-
Tin(II) chloride in acidic media
-
Iron powder in acidic media
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[9]
The related compound, 3-methyl-6-nitro-1H-indazole, is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[10][11] While direct examples for the 1-methyl isomer are less commonly cited, its structural similarity and the reactivity of the nitro group make it a valuable precursor for the synthesis of a variety of substituted indazole derivatives with potential therapeutic applications.
Safety and Handling
This compound is classified as an irritant.[2] As with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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An In-depth Technical Guide to 1-Methyl-6-nitro-1H-indazole: Structure, Properties, and Synthesis
Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities.[1] This guide provides a comprehensive technical overview of 1-Methyl-6-nitro-1H-indazole, a key heterocyclic compound. We will dissect its molecular structure and nomenclature, explore its physicochemical and spectroscopic properties for robust characterization, and detail established synthetic protocols. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's fundamental chemistry and its potential as a building block in medicinal chemistry.
Molecular Structure and Nomenclature
This compound (CAS Registry Number: 6850-23-3) is an aromatic heterocyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of approximately 177.16 g/mol .[2][3]
The core of the molecule is an indazole ring system, which consists of a benzene ring fused to a pyrazole ring. The nomenclature is defined by the substitution pattern on this core:
-
"Indazole" specifies the bicyclic aromatic heterocycle.
-
"1H" indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom in the parent indazole structure.
-
"1-Methyl" signifies that a methyl group (-CH₃) has replaced the hydrogen atom on the nitrogen at position 1.
-
"6-nitro" denotes the attachment of a nitro group (-NO₂) to the carbon atom at position 6 of the benzene ring portion of the indazole scaffold.
The IUPAC name for this compound is 1-methyl-6-nitroindazole.[2] The structural representation and standard numbering convention for the indazole ring are illustrated below.
Caption: Molecular structure of this compound with IUPAC numbering.
X-ray crystallography studies on analogous substituted indazoles, such as 3-chloro-1-methyl-5-nitro-1H-indazole, confirm that the fused indazole ring system is essentially planar.[4] This planarity is a key feature influencing the molecule's electronic properties and its ability to participate in intermolecular interactions like π-stacking.[5]
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following properties and spectroscopic data are defining for this compound.
Physicochemical Properties
A summary of key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 6850-23-3 | [2] |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Appearance | Solid (often yellow to brown powder) | [6] |
| XLogP3 | 1.8 | [2] |
Spectroscopic Analysis
Spectroscopic techniques provide a fingerprint of the molecular structure. While raw spectra are curated in databases like SpectraBase, the expected spectral features are discussed here based on established principles and data from closely related structures.[2][7]
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nitro group at C6 significantly influences the chemical shifts of the protons on the benzene ring.
-
Methyl Protons (N1-CH₃): A singlet integrating to 3 protons, typically found in the range of δ 4.0-4.2 ppm.
-
Aromatic Protons:
-
H-7: A doublet near the H-5 proton.
-
H-5: A doublet of doublets, shifted downfield due to the deshielding effect of the adjacent nitro group.
-
H-4: A doublet coupled to H-5.
-
H-3: A singlet, typically the most downfield of the aromatic protons.
-
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The literature reference for the ¹³C NMR data is P. Bouchet, A. Fruchier, G. Joncheray, Org. Magn. Resonance 9, 716 (1977).[2][7] The approximate chemical shifts are influenced by the substituents and the heterocyclic nature of the ring. Carbons attached to heteroatoms (C3, C7a) and the nitro-substituted carbon (C6) will have characteristic chemical shifts.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic signals are from the nitro group and the aromatic system.
-
N-O Stretching (Nitro Group): Aromatic nitro compounds exhibit two strong, characteristic absorption bands.[8][9]
-
Asymmetric Stretch: A strong band typically appears in the region of 1550-1475 cm⁻¹.
-
Symmetric Stretch: A second strong band is observed in the 1360-1290 cm⁻¹ region.
-
-
C-H Stretching (Aromatic): Bands are expected above 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
-
C-H Bending (Aromatic): Out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the benzene ring.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, approximately 177.
Synthesis and Experimental Protocols
The synthesis of substituted indazoles often involves the cyclization of appropriately substituted aniline precursors. While various methods exist, a common and reliable approach for nitroindazoles involves the diazotization of a substituted aniline followed by intramolecular cyclization.
A representative synthetic workflow for a related compound, 3-Methyl-6-nitro-1H-indazole, which can be adapted, proceeds from 2-ethyl-5-nitroaniline.[6][10][11] This highlights the general strategy of forming the pyrazole ring from an ortho-alkyl aniline derivative.
Caption: Generalized workflow for the synthesis of substituted nitroindazoles.
Protocol: Synthesis via Diazotization-Cyclization
This protocol is adapted from established procedures for similar indazole syntheses.[6][10]
-
Dissolution: Dissolve the aniline precursor (e.g., 2-methyl-5-nitroaniline for the analogous 3-methyl isomer) in glacial acetic acid in a reaction flask.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath to control the exothermic diazotization reaction.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in a minimal amount of water. Add this solution dropwise to the cooled, stirring aniline solution. The formation of the diazonium salt is critical.
-
Causality Note: Performing the reaction at low temperatures is essential to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
-
Reaction & Cyclization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The diazonium salt undergoes spontaneous intramolecular cyclization to form the indazole ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the acetic acid is typically removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product obtained after solvent evaporation is purified, most commonly by flash column chromatography on silica gel, to yield the pure this compound.
Biological Significance and Applications
Nitro-substituted heterocyclic compounds, including nitroindazoles and nitroimidazoles, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[12][13][14][15] The nitro group is often a key pharmacophore, particularly in antimicrobial agents, where its reduction under anaerobic conditions can lead to the formation of cytotoxic radical species.[12][14]
-
Antimicrobial and Antiprotozoal Activity: Nitroheterocyclic compounds have a long history of use against anaerobic bacteria and protozoa such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[12][14] Derivatives of 5- and 6-nitroindazole have been synthesized and evaluated for activities against parasites like Leishmania and Trypanosoma cruzi.[16][17]
-
Anticancer and Kinase Inhibition: The indazole core is a well-established scaffold in the design of kinase inhibitors for cancer therapy.[1] For instance, the related compound 3-Methyl-6-nitro-1H-indazole is a known intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets VEGFR and PDGFR.[11] This underscores the value of the methyl-nitro-indazole framework in developing targeted cancer therapeutics.
-
Anti-inflammatory Activity: Certain indazole derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes like cyclooxygenase (COX).[1]
The position of the methyl and nitro groups on the indazole ring significantly influences the molecule's electronic properties, solubility, and steric profile, thereby modulating its pharmacological activity and potential biological targets.[1]
Conclusion
This compound is a well-defined heterocyclic compound with a rich chemical profile. Its structure is readily confirmed by a combination of NMR, IR, and mass spectrometry. Established synthetic routes, primarily through the cyclization of aniline precursors, make it an accessible building block for further chemical exploration. The demonstrated biological activities of the broader nitroindazole class, particularly in antimicrobial and oncology research, position this molecule and its derivatives as valuable scaffolds for future drug discovery and development efforts.
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An In-depth Technical Guide to the Solubility Profile of 1-Methyl-6-nitro-1H-indazole in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methyl-6-nitro-1H-indazole, a key intermediate in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of determining its solubility, offering field-proven insights and detailed experimental protocols.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the capacity of a solute to dissolve in a solvent, is a fundamental physicochemical property that significantly influences the developability of a chemical entity.[2] In drug discovery, poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[2] A thorough understanding of a compound's solubility profile across a range of solvents is therefore paramount for successful formulation development, bioassay design, and toxicological studies.[2][3] This guide focuses on this compound, a heterocyclic compound with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol , providing a framework for its solubility assessment.[1][4]
Physicochemical Properties of this compound
A foundational understanding of the molecule's inherent properties is crucial for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 177.16 g/mol | PubChem[4] |
| Appearance | Yellow solid | Chem-Impex[1] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |
| XLogP3 | 2.1 | PubChem[4] |
The positive XLogP3 value suggests a degree of lipophilicity, which indicates that solubility in nonpolar organic solvents might be more favorable than in water. The presence of the nitro group and the nitrogen-containing indazole ring, however, introduces polarity and potential for hydrogen bonding, leading to a more complex solubility profile.
Theoretical Framework: "Like Dissolves Like" and Beyond
The principle of "like dissolves like" serves as a primary guideline for predicting solubility.[5][6] This rule suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[5][6] However, a more nuanced understanding requires consideration of intermolecular forces, temperature, pressure, and the molecular size of the solute.[5] For a crystalline solid like this compound, the energy required to overcome the crystal lattice forces is a significant factor in the dissolution process.[7]
Estimated Solubility Profile of this compound
While exhaustive experimental data for this compound is not publicly available, an estimated solubility profile can be constructed based on its structural features and data from analogous compounds like 3-Methyl-6-nitroindazole.[8][9] The solubility of 3-Methyl-6-nitroindazole is reported to increase with temperature and is highest in N,N-dimethylformamide (DMF) and lowest in water.[8] A similar trend can be anticipated for this compound.
Table 1: Estimated Qualitative Solubility of this compound in Common Laboratory Solvents at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Poorly Soluble | High polarity of water may not favorably interact with the relatively lipophilic indazole core. |
| Methanol | Polar Protic | Moderately Soluble | Can act as both a hydrogen bond donor and acceptor, interacting with the nitro group and ring nitrogens. |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Similar to methanol but slightly less polar. |
| Acetone | Polar Aprotic | Soluble | The ketone group can act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | Nonpolar | Soluble | The molecule's lipophilic character suggests good solubility in this nonpolar solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A common solvent for dissolving a wide range of organic compounds for biological screening.[9] |
| Hexane | Nonpolar | Poorly Soluble | The polarity introduced by the nitro group and indazole ring limits solubility in highly nonpolar solvents. |
This table presents an estimation and should be confirmed by experimental determination.
Experimental Determination of Solubility: Protocols and Methodologies
To establish a definitive solubility profile, rigorous experimental evaluation is necessary. The two primary methods employed in drug discovery are the equilibrium solubility assay and the kinetic solubility assay.[3]
The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[7] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.
Protocol: Equilibrium Solubility Assay [7][10][11]
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[10][11] Periodic checks can be performed to confirm that the concentration in the solution has reached a plateau.[7]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.
Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[3][12][13] These methods measure the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.
Protocol: Kinetic Solubility Assay (Nephelometric Method) [12]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the formation of a precipitate, and the corresponding concentration is the kinetic solubility.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound:
-
pH: The indazole ring contains basic nitrogen atoms that can be protonated at acidic pH. The pKa of the compound will determine the pH at which it exists in its ionized form, which is generally more water-soluble than the neutral form. Therefore, determining the pH-solubility profile is crucial, especially for compounds intended for oral administration.[14]
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[5] This is an important consideration for both experimental design and formulation strategies.
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can significantly enhance the aqueous solubility of poorly soluble compounds.[3] This is a common strategy in formulation development.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. While a hypothetical profile has been presented based on its chemical structure and analogy to similar compounds, it is imperative for researchers to perform rigorous experimental validation using the detailed protocols provided. A thorough characterization of its solubility in various solvents, and under different pH and temperature conditions, will provide invaluable data to guide its successful application in pharmaceutical and agrochemical research and development.
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1-Methyl-6-nitro-1H-indazole stability and recommended storage conditions
An In-depth Technical Guide to the Stability and Storage of 1-Methyl-6-nitro-1H-indazole
Abstract
This compound is a vital heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility.[1] Its utility as a precursor in the development of novel therapeutics and functional materials necessitates a thorough understanding of its chemical stability.[1] This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines potential degradation pathways, and establishes evidence-based recommendations for its optimal storage and handling. Detailed experimental protocols for stability assessment are provided to empower researchers to maintain the integrity and purity of this critical reagent.
Introduction and Physicochemical Profile
This compound is a yellow solid organic compound featuring a bicyclic indazole core. The structure is characterized by a methyl group at the N1 position of the pyrazole ring and a nitro group at the C6 position of the benzene ring. The presence of the electron-withdrawing nitro group significantly influences the molecule's reactivity and stability, making it a valuable intermediate for further functionalization.[1]
A precise understanding of its stability is paramount. Degradation can lead to the formation of impurities that may compromise experimental outcomes, reduce product yields, and introduce confounding variables in biological assays. This document serves as a technical resource for scientists to ensure the long-term integrity of this compound in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6850-23-3 | [1] |
| Molecular Formula | C₈H₇N₃O₂ | [1][2] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Chemical Stability and Degradation Pathways
The stability of this compound is a function of its molecular structure and its environment. The indazole nucleus, combined with a potent electron-withdrawing nitro group, dictates its susceptibility to various degradation mechanisms.
Structural Considerations
-
Indazole Ring System: The bicyclic indazole system is aromatic and generally stable. However, the nitrogen atoms introduce sites for potential protonation or alkylation, which can alter stability.
-
Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group enhances the stability of the aromatic ring system towards oxidative degradation.[3][4] However, it also makes the compound susceptible to nucleophilic attack and can increase its sensitivity to hydrolysis.[5] The nitro group itself can be a site of chemical transformation, particularly under reductive or high-energy conditions.
-
Methyl Group (-CH₃): The N-methyl group prevents tautomerization, lending the molecule a defined isomeric identity compared to its unmethylated parent, 6-nitro-1H-indazole.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, its degradation profile can be inferred from the behavior of related nitroaromatic and heterocyclic compounds.
-
Thermal Degradation: Nitroaromatic compounds can decompose at elevated temperatures. Primary decomposition pathways often involve the cleavage of the C-NO₂ bond or isomerization of the nitro group to a nitrite, followed by further breakdown.[6] This underscores the importance of temperature-controlled storage.
-
Photodegradation: The presence of the nitroaromatic chromophore makes the molecule susceptible to degradation upon exposure to light, particularly in the UV spectrum. This can lead to the formation of hydroxylated derivatives or ring-opened products.[3]
-
Hydrolytic Degradation: As noted in studies of related nitro-indazoles, the presence of electron-withdrawing nitro groups can increase the molecule's sensitivity to hydrolysis.[5] This is a critical consideration for long-term storage, even in the solid state, where atmospheric moisture can be a factor.
-
Oxidative Degradation: While the ring is somewhat deactivated by the nitro group, strong oxidizing agents can still lead to degradation, potentially forming phenolic compounds or carboxylic acids.[3]
Diagram 1: Generalized Degradation Pathways
Caption: Potential degradation routes for this compound.
Recommended Storage Conditions
Based on the chemical stability profile and vendor recommendations, the following storage conditions are mandated to preserve the integrity and purity of this compound.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 0-8 °C | To minimize thermal degradation and slow down the rate of all potential chemical reactions.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent long-term oxidative degradation from atmospheric oxygen. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and prevent photodegradation from ambient light.[7][8] |
| Location | Dry, well-ventilated, dark area | To prevent moisture absorption and ensure a stable environment away from heat and light sources.[7][9][10] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases | To prevent vigorous, uncontrolled reactions that could lead to decomposition.[7] |
Causality Behind Recommendations:
-
Refrigeration (0-8 °C): The Arrhenius equation dictates that reaction rates decrease exponentially with temperature. Storing the compound at refrigerated temperatures is the most effective single measure to reduce the kinetic energy of the system, thereby inhibiting all potential degradation pathways.[1]
-
Inert Atmosphere: While the nitro group offers some protection against oxidation, many complex organic molecules are susceptible to slow oxidation over months or years. Backfilling the container with an inert gas like argon displaces oxygen, removing a key reactant for oxidative degradation.
-
Light and Moisture Protection: Photons provide the activation energy for photochemical reactions, while water is a necessary reactant for hydrolysis. Using an amber vial in a dark, dry location creates physical barriers against these degradation mechanisms.[8]
Experimental Protocol: Forced Degradation Study
To empirically validate the stability of this compound and identify its primary degradation products, a forced degradation (or stress testing) study is essential. This protocol provides a self-validating framework for assessing stability under accelerated conditions.
Diagram 2: Workflow for Stability Assessment
Caption: A systematic workflow for conducting a forced degradation study.
Step-by-Step Methodology
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and Mass Spectrometry (MS) detectors
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
Control: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of ~100 µg/mL. Store this sample protected from light at 2-8°C.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final drug concentration of ~100 µg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at room temperature for 4 hours. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Keep an aliquot of the stock solution in a sealed vial in an oven at 80°C for 48 hours. Dilute to the working concentration before analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours. A parallel sample wrapped in foil serves as a dark control.
-
-
Sample Analysis:
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Use the MS data to identify the mass of major degradation products, which provides clues to the degradation pathway.
-
Conclusion
This compound is a stable compound when stored under the appropriate conditions. Its primary liabilities are exposure to elevated temperatures, light, and moisture. Adherence to the recommended storage conditions—refrigeration at 0-8°C in a tightly sealed, light-resistant container under an inert atmosphere —is critical for preserving its chemical integrity and ensuring the reliability of experimental results. The implementation of systematic stability studies, such as the forced degradation protocol outlined herein, provides a robust framework for validating compound integrity and understanding its specific sensitivities.
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Literature review on the biological activities of 6-nitroindazole derivatives
An In-Depth Technical Guide to the Biological Activities of 6-Nitroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 6-Nitroindazole
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is present in a multitude of compounds demonstrating a wide array of pharmacological activities.[2][3] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, significantly modulates the molecule's physicochemical properties and biological profile. When positioned at the 6-position, the nitro group gives rise to 6-nitroindazole derivatives, a class of compounds that has garnered substantial interest for its therapeutic potential across several domains, including oncology, infectious diseases, and inflammatory conditions.[1][4]
This technical guide offers a comprehensive review of the synthesis, multifaceted biological activities, and structure-activity relationships of 6-nitroindazole derivatives. It aims to provide drug development professionals and researchers with a consolidated resource, detailing key experimental data, validated protocols, and mechanistic insights to guide future discovery and development efforts.
Core Synthesis Strategies
The generation of a diverse library of 6-nitroindazole derivatives typically begins with the core 6-nitro-1H-indazole molecule.[1] A common and efficient synthetic approach involves the reaction of (2-methyl-5-nitrophenyl)azo phenyl sulfide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile.[5] Another pathway starts from 2-methyl-5-nitroaniline.[5] Once the core is obtained, further modifications are achieved through various synthetic strategies, primarily N-alkylation, to produce 1-substituted and 2-substituted isomers.[6][7] The reduction of the nitro group to an amine provides another key intermediate for subsequent functionalization.[8]
A generalized workflow for the synthesis and derivatization is outlined below.
Caption: Generalized synthesis workflow for 6-nitroindazole derivatives.
Anticancer and Antiproliferative Activity
The 6-nitroindazole scaffold is a key contributor to the cytotoxic effects of various derivatives against multiple cancer cell lines.[4] Research has highlighted significant antiproliferative activity, particularly against lung and colorectal cancers.[4][7][8]
A study focusing on novel 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives reported potent activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values ranging from 5 to 15 μM.[3][4][8][9] In another study, a series of 6-substituted aminoindazoles were designed, and compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated remarkable anti-proliferative activity against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 μM.[7] The mechanism of action for some indazole derivatives involves the induction of apoptosis, associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10]
Caption: Proposed mechanism of apoptosis induction by indazole derivatives.[10]
Table 1: Anticancer Activity of Selected 6-Nitroindazole Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | 5–15 μM | [4][8] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | 0.4 ± 0.3 μM | [7] |
| Substituted 6-aminoindazoles | A549 (Lung), SNU-638 (Gastric) | 0.7 to 10 μM |[7] |
Antiparasitic Activity: A Focus on Leishmaniasis
Derivatives of 6-nitroindazole have shown significant promise as antiparasitic agents, particularly against various species of Leishmania.[2][6][11] A series of novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized and evaluated for their in vitro antileishmanial activity against L. infantum, L. tropica, and L. major.[2] While activity was species-dependent, several derivatives exhibited strong to moderate inhibitory effects against L. infantum.[2]
The proposed mechanism for this antileishmanial activity involves the inhibition of Trypanothione Reductase (TryR), a critical enzyme in the parasite's defense system against oxidative stress.[2] Molecular docking studies have predicted that these derivatives can bind effectively within the active site of TryR, disrupting its function and rendering the parasite vulnerable.[2] The introduction of a chloro group at the 3-position of the 6-nitroindazole ring was found to be a key determinant for this activity.[4]
Caption: Inhibition of Trypanothione Reductase by a 6-nitroindazole derivative.[2]
Table 2: Antiparasitic Activity of Nitroindazole Derivatives
| Compound Class | Parasite | Activity | Reference |
|---|---|---|---|
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Promising inhibitory activity | [2][4] |
| 5-Nitroindazole derivatives | Trichomonas vaginalis | Remarkable trichomonacidal activity | [4] |
| 5-Nitroindazole derivatives | Trypanosoma cruzi | Interesting antichagasic activity |[4][12] |
Antimicrobial and Anti-inflammatory Potential
Antimicrobial Effects
The antibacterial and antifungal potential of 6-nitroindazole derivatives has also been explored.[4] A series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and showed promising in vitro activity against selected microorganisms.[4] Furthermore, certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated antibacterial properties, with specific compounds showing activity against Neisseria gonorrhoeae.[3][8][9] For instance, one derivative in this class exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against N. gonorrhoeae.[3][9]
Anti-inflammatory Properties
Indazole derivatives, including 6-nitroindazole, have been investigated for their anti-inflammatory effects.[13][14] One study revealed that 6-nitroindazole was the most effective among tested indazoles at inhibiting DPPH free radical generation, indicating significant antioxidant potential.[4][13] The same study reported a potent inhibitory activity on the pro-inflammatory cytokine Interleukin-1β (IL-1β) with an IC₅₀ of 100.75 μM.[4] The mechanism is also linked to the inhibition of cyclooxygenase-2 (COX-2), with 6-nitroindazole showing an IC₅₀ value of 19.22 μM.[13] This dual action of inhibiting pro-inflammatory cytokines and scavenging free radicals underscores its potential in treating inflammatory conditions.[13][14]
Table 3: Anti-inflammatory Activity of 6-Nitroindazole
| Assay | Result | Reference |
|---|---|---|
| DPPH free radical scavenging | Highest inhibition among tested indazoles | [4][13] |
| IL-1β inhibition | IC₅₀ = 100.75 μM | [4] |
| Cyclooxygenase-2 (COX-2) inhibition | IC₅₀ = 19.22 μM |[13] |
Enzyme Inhibition: Nitric Oxide Synthase
Beyond the activities mentioned above, 6-nitroindazole is also recognized as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide (NO).[1][15] It is believed to act as a competitive inhibitor at the enzyme's active site, competing with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[1] By occupying the active site, it prevents the synthesis of NO. Interestingly, some studies have shown that despite being a NOS inhibitor, 6-nitroindazole can induce relaxation of smooth muscle in vitro through an endothelium- and NOS-independent mechanism.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is critically dependent on the nature and position of substituents on the heterocyclic ring.[4]
-
Position of the Nitro Group : The placement of the NO₂ group is a crucial determinant of activity. For 6-nitroindazoles, this substitution is key to their cytotoxic effects in cancer cells.[4] In antitubercular nitroimidazoles, a related class, 4-nitro isomers generally show better aerobic activity than 5-nitro isomers, highlighting the importance of precise positioning.[4][16]
-
Substituents at Other Positions : The addition of other functional groups significantly influences potency and selectivity.
-
In antileishmanial agents, a chloro group at the 3-position of the 6-nitroindazole ring was found to be critical for activity against Trypanothione Reductase.[4]
-
For anticancer activity, N-alkylation and the addition of substituted benzyl groups to the amino version of the scaffold can dramatically increase potency, as seen with the N-(4-fluorobenzyl) derivative.[7]
-
The electron-withdrawing nature of substituents can correlate with antimicrobial activity, with an observed activity sequence of NO₂ > Cl > Br > H.[6]
-
Key Experimental Protocols
General Synthesis of 1-Methyl-6-nitro-1H-indazole
This protocol describes a common N-alkylation reaction.[6]
-
Preparation : Prepare a solution of 6-nitro-1H-indazole (e.g., 4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) and cool the mixture in an ice bath.
-
Addition of Base : Add sodium hydride (NaH) (e.g., 2.03 g, 50.7 mmol) to the solution in portions under vigorous stirring. Maintain the reaction at 0°C for 30 minutes. The causality here is the deprotonation of the indazole nitrogen by the strong base (NaH), making it a potent nucleophile.
-
Methylation : Add iodomethane (e.g., 1.74 ml, 27.9 mmol) dropwise to the reaction mixture.
-
Reaction : Stir the mixture for 16 hours at room temperature to allow the alkylation to proceed to completion.
-
Quenching and Extraction : Quench the reaction with water and dilute with ethyl acetate. Transfer the mixture to a separatory funnel and wash three times with water to remove DMF and other water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate and concentrate using a rotary evaporator.
-
Purification : Purify the crude product by flash chromatography on a silica column using ethyl acetate as the eluent. This step is crucial to separate the desired this compound from its 2-methyl isomer, which forms concurrently. The yield for this procedure is reported as a yellow solid (56.4%).[6]
MTT Assay for Antiproliferative/Antileishmanial Activity
The MTT assay is a colorimetric method used to assess cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[4][6]
-
Cell/Parasite Seeding : Seed cancer cells or Leishmania promastigotes in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight in appropriate culture medium.
-
Compound Treatment : Expose the cells/parasites to increasing concentrations of the synthesized 6-nitroindazole derivatives. Include a negative (vehicle) control and a positive (standard drug) control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the MTT.
-
Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Measurement : Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Analysis : The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of inhibition for each concentration relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell/parasite growth).
Conclusion and Future Outlook
The 6-nitroindazole scaffold is a versatile and highly promising platform for the development of new therapeutic agents. Derivatives have demonstrated significant, validated biological activities across a spectrum of diseases, including cancer, parasitic infections, and inflammatory conditions. The structure-activity relationship data clearly indicates that the 6-nitro position is a key anchor for activity, which can be fine-tuned through substitutions at other positions on the indazole ring.
Future research should focus on a more systematic evaluation of a wider range of substituted 6-nitroindazoles to fully elucidate their therapeutic potential. Exploring multi-target agents, such as dual anticancer and immunomodulatory compounds, could open new avenues in complex diseases.[7] Continued investigation into the specific molecular targets and mechanisms of action will be crucial for optimizing lead compounds and advancing the most promising candidates toward clinical development.
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Potential therapeutic applications of 1-Methyl-6-nitro-1H-indazole
An In-Depth Technical Guide to the Therapeutic Potential of 1-Methyl-6-nitro-1H-indazole
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] This technical guide focuses on this compound, a versatile synthetic intermediate with significant potential for drug discovery. While direct therapeutic applications of this specific compound are not extensively documented, this paper will synthesize the vast body of research on structurally related nitroindazoles to illuminate its most promising therapeutic avenues. We will delve into its synthesis, explore potential mechanisms of action in oncology, infectious diseases, and neurology, and provide detailed experimental protocols to empower researchers in their drug development efforts.
Introduction: The Indazole Scaffold in Drug Discovery
Indazoles are bicyclic aromatic heterocycles that have garnered immense interest from the scientific community due to their wide range of biological activities.[3] Derivatives have been successfully developed as potent agents for treating cancer, inflammation, microbial infections, and neurological disorders.[1][2][3][4] The strategic placement of substituents, such as methyl and nitro groups, on the indazole ring system can dramatically influence the molecule's physicochemical properties and pharmacological profile, allowing for fine-tuning of its interaction with biological targets.[1]
This compound serves as a key building block in the synthesis of more complex bioactive molecules.[5][6][7] Its structure, featuring a reactive nitro group, makes it an ideal precursor for a variety of chemical transformations, opening the door to novel drug candidates with potentially improved efficacy and selectivity.[5][7]
Physicochemical Properties
Understanding the fundamental properties of a compound is critical for predicting its behavior in biological systems and for designing synthetic routes.
| Property | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [6][8] |
| Appearance | Yellow solid[9] / Yellow to brown powder[8] |
| Melting Point | 184-188 °C[8] |
| Boiling Point (Predicted) | 384.9 ± 22.0 °C[6][8] |
| Density (Predicted) | 1.437 g/cm³[6][8] |
Synthesis of this compound
The primary route for synthesizing this compound involves the direct methylation of 6-nitro-1H-indazole. This reaction typically yields a mixture of two regioisomers, the desired 1-methyl product and the 2-methyl isomer, which can be separated using chromatographic techniques. The choice of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is crucial for deprotonating the indazole nitrogen, thereby activating it for nucleophilic attack on the methylating agent (iodomethane).
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established methodologies for the N-alkylation of indazoles.[9]
-
Preparation: In a round-bottom flask, prepare a solution of 6-nitro-1H-indazole (e.g., 4.14 g, 25.4 mmol) in 100 ml of anhydrous dimethylformamide (DMF). Cool the solution in an ice bath to 0°C.[9]
-
Deprotonation: Under vigorous stirring, add sodium hydride (NaH) (e.g., 2.03 g, 50.7 mmol, 2 eq.) to the solution in four portions. The addition of a strong base is critical to abstract the acidic proton from the indazole nitrogen, forming the indazolide anion, which is a potent nucleophile. Maintain the reaction mixture at 0°C for 30 minutes to ensure complete deprotonation.[9]
-
Methylation: Add iodomethane (e.g., 1.74 ml, 27.9 mmol, 1.1 eq.) dropwise to the reaction mixture. The indazolide anion will attack the electrophilic methyl group of iodomethane in an SN2 reaction.[9]
-
Reaction: Remove the ice bath and allow the mixture to stir for 16 hours at room temperature to drive the reaction to completion.[9]
-
Quenching and Extraction: Carefully quench the reaction by adding water. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer three times with water to remove DMF and any remaining salts.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution on a rotary evaporator.[9]
-
Purification: Purify the resulting crude product by flash chromatography on a silica gel column. Using an appropriate eluent system (e.g., ethyl acetate or a hexane/ethyl acetate gradient) is essential to separate the desired this compound from the 2-methyl-6-nitro-2H-indazole isomer.[9]
Potential Therapeutic Applications
Based on the biological activities of structurally analogous compounds, this compound and its future derivatives represent a promising scaffold for development in several key therapeutic areas.
Antiparasitic Activity
Nitro-heterocyclic compounds are mainstays in the treatment of diseases caused by protozoan parasites.[10] The 6-nitroindazole core is a particularly promising starting point.
-
Antileishmanial Potential: Novel derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated potent inhibitory activity against various Leishmania species, including L. major, L. infantum, and L. tropica.[3] The mechanism is believed to involve the inhibition of trypanothione reductase (TryR), an enzyme crucial for the parasite's defense against oxidative stress and one that is absent in mammals, making it a highly selective target.[3]
-
Antitrypanosomal Potential: Related 5-nitroindazole derivatives have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.[11] The trypanocidal action is linked to the generation of reactive oxygen species (ROS) following the reduction of the nitro group by parasitic nitroreductases (NTRs), leading to apoptosis of the parasite.[11]
The presence of the nitro group is paramount. In the low-oxygen environment of these parasites, host NTR enzymes can reduce the nitro group to generate cytotoxic nitroso and hydroxylamine radicals, which damage parasitic DNA and proteins.[11][]
Neuroprotective Effects
There is compelling evidence that nitroindazoles can modulate pathways involved in neurodegenerative diseases.
-
Nitric Oxide Synthase Inhibition: Several nitroindazole compounds, most notably 7-nitroindazole (7-NI), are potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[13][14] Overproduction of nitric oxide (NO) by nNOS is a key event in the excitotoxic cascade that leads to neuronal cell death following ischemic events and in conditions like Parkinson's disease.[14][15]
-
Mechanism of Neuroprotection: By inhibiting nNOS, these compounds prevent the reaction of NO with superoxide radicals, thereby blocking the formation of the highly damaging oxidant peroxynitrite (ONOO-).[15] In preclinical models of global cerebral ischemia and Parkinson's disease (MPTP-induced neurotoxicity), 7-NI has been shown to provide significant neuroprotection, preserving neuronal integrity and function.[14][15][16] Given that this compound is used as a building block for drugs targeting neurological disorders, exploring its derivatives for nNOS inhibition is a logical and promising research direction.[5]
Anticancer Activity
The indazole ring is a well-established pharmacophore in oncology, with several approved drugs, such as Pazopanib and Axitinib, featuring this core structure.[2]
-
Kinase Inhibition: Many indazole-based anticancer agents function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that control cell growth, proliferation, and angiogenesis.[1][2] For instance, 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor that blocks Vascular Endothelial Growth Factor Receptor (VEGFR) and other kinases involved in tumor angiogenesis.[1][6]
-
Antiproliferative Effects: Studies on other 6-nitroindazole derivatives have demonstrated significant antiproliferative activity against cancer cell lines, such as the NCI-H460 lung carcinoma line, with IC₅₀ values in the low micromolar range.[10] This suggests that the 6-nitro substitution contributes favorably to the cytotoxic effects of the indazole scaffold.[10]
Antibacterial and Anti-inflammatory Activity
Derivatives of 6-nitro-1H-indazole have also been explored for other therapeutic properties. A series of 2-azetidinone derivatives of 6-nitro-1H-indazole showed promising in vitro results when screened for antibacterial, antifungal, and antitubercular activities.[4][10] Furthermore, the indazole nucleus itself is associated with anti-inflammatory properties, making this another potential avenue for investigation.[1][4]
Proposed Mechanisms of Action
The therapeutic potential of this compound derivatives can be traced to distinct mechanisms of action, largely dictated by the nature of the target cell or organism.
Antiparasitic: Nitroreductase-Mediated Cytotoxicity
Caption: Proposed mechanism of antiparasitic activity via nitroreductase activation.
This pathway is a classic example of targeted bioactivation. The nitroindazole compound acts as a prodrug.[] Within the anaerobic environment of the parasite, native nitroreductase enzymes reduce the electron-deficient nitro group.[11][] This process generates highly reactive and cytotoxic nitroso radicals that induce widespread damage to critical biomolecules like DNA and proteins, ultimately leading to parasite death.[11][]
Neuroprotection: Selective nNOS Inhibition
In neuronal cells, the mechanism is entirely different and relies on specific enzyme inhibition rather than bioreduction. Over-stimulation of glutamate receptors (e.g., NMDA receptors) during an ischemic event leads to a massive influx of Ca²⁺, which in turn activates neuronal nitric oxide synthase (nNOS). The resulting surge in nitric oxide (NO•) reacts with superoxide radicals (O₂•⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent that damages neurons. Nitroindazole-based inhibitors can selectively bind to the active site of nNOS, preventing the synthesis of NO and thereby short-circuiting this neurotoxic cascade.[15]
Summary of Biological Activities of Related Nitroindazoles
To provide a quantitative benchmark for future studies, the table below summarizes the reported biological activities of various nitroindazole derivatives.
| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀) | Reference |
| 3-Chloro-6-nitro-1H-indazole derivatives | Antileishmanial | Leishmania major | 11.2 - 25.3 µg/mL | [3] |
| 3-Chloro-6-nitro-1H-indazole derivatives | Antileishmanial | Leishmania infantum | 1.9 - 25.3 µg/mL | [3] |
| 6-Nitro-benzo[g]indazole derivatives | Anticancer | NCI-H460 (Lung Carcinoma) | 5 - 15 µM | [10] |
| 7-Nitroindazole | Neuroprotection | nNOS Inhibition | - | [13][14] |
| 5-Nitro-indazolin-3-one derivative | Antitrypanosomal | T. cruzi epimastigotes | 1.1 µM | [11] |
Conclusion and Future Directions
This compound is a strategically important molecule that stands at the crossroads of synthesis and therapeutic application. While it is primarily valued as a synthetic intermediate, the extensive body of evidence from structurally related nitroindazoles strongly suggests that its derivatives are prime candidates for drug discovery programs. The most promising therapeutic avenues appear to be in the development of novel antiparasitic agents that exploit parasite-specific metabolic pathways, neuroprotective drugs that target nNOS to combat excitotoxicity, and anticancer therapies based on kinase inhibition.
Future research should focus on the following pillars:
-
Synthetic Expansion: Generation of a diverse chemical library based on the this compound scaffold. This involves modifying substituents at other positions of the indazole ring to optimize activity and pharmacokinetic properties.
-
Targeted Screening: Systematic screening of the synthesized library in robust in vitro and in vivo models for antiparasitic, neuroprotective, and anticancer activities.
-
Mechanistic Validation: For promising lead compounds, conducting detailed mechanistic studies to confirm their molecular targets (e.g., TryR, nNOS, specific kinases) and elucidate their precise mechanism of action.
By leveraging the known strengths of the nitroindazole core, researchers are well-positioned to unlock the full therapeutic potential of this compound and its derivatives.
References
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Spectroscopic data (NMR, IR, MS) for 1-Methyl-6-nitro-1H-indazole characterization
This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation and quality control of 1-Methyl-6-nitro-1H-indazole (CAS: 6850-23-3), a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1][2] By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a comprehensive characterization workflow for researchers and drug development professionals. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby ensuring a robust and self-validating analytical protocol.
Molecular Structure and Spectroscopic Rationale
This compound is an aromatic heterocyclic compound with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[3] The structural characterization hinges on unambiguously identifying the specific arrangement of its constituent atoms.
The indazole core, the position of the N-methyl group (N1), and the placement of the electron-withdrawing nitro group (-NO₂) at the C6 position create a distinct electronic environment. Each spectroscopic technique interrogates this environment in a unique way:
-
NMR Spectroscopy maps the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, providing information on connectivity and substitution patterns.
-
IR Spectroscopy identifies the characteristic vibrational frequencies of the functional groups present, primarily the nitro group and the aromatic system.
-
Mass Spectrometry determines the molecular weight and provides crucial information about the molecule's fragmentation pattern, confirming its composition and structural integrity.
The following sections detail the expected data from each technique and the experimental logic for their acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise isomeric structure of substituted indazoles. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly suitable for this class of compounds.[4][5]
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides a direct fingerprint of the proton environments on the aromatic ring and the methyl group. The electron-withdrawing nature of the C6-nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted 1-methyl-1H-indazole.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| H-7 | ~ 8.70 | d | ~1.0 | H-7 is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It appears as a doublet due to small meta-coupling with H-5. |
| H-3 | ~ 8.25 | s | - | The proton at the C3 position of the pyrazole ring is typically a singlet in N1-substituted indazoles and appears downfield. |
| H-5 | ~ 8.10 | dd | ~9.0, ~1.0 | H-5 is ortho to the C4-H and meta to the C7-H, resulting in a doublet of doublets. Its downfield position is influenced by the adjacent nitro group. |
| H-4 | ~ 7.85 | d | ~9.0 | H-4 is ortho to the C5-H and shows a characteristic ortho-coupling constant. |
| N-CH₃ | ~ 4.10 | s | - | The N-methyl protons appear as a sharp singlet, with a chemical shift typical for methyl groups attached to a nitrogen atom within a heteroaromatic system. |
Note: These are predicted values based on analysis of related nitroindazole structures.[1] Experimental values should be confirmed against a certified reference standard.
¹³C NMR Spectroscopy Analysis
Proton-decoupled ¹³C NMR spectroscopy is essential for confirming the carbon skeleton. The positions of the quaternary carbons, particularly C6 (bearing the nitro group) and the bridgehead carbons (C3a and C7a), are key identifiers. The definitive assignment for this compound was reported by Bouchet, Fruchier, and Joncheray in 1977, with DMSO-d₆ as the solvent.[5]
¹³C NMR Data Summary (100 MHz, DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C6 | ~147.5 | Directly attached to the nitro group, this carbon is highly deshielded and appears furthest downfield among the benzene ring carbons. |
| C7a | ~140.8 | Bridgehead carbon adjacent to the pyrazole ring. |
| C3a | ~135.5 | Bridgehead carbon adjacent to the N-methyl group. |
| C3 | ~134.0 | Carbon in the pyrazole ring. |
| C4 | ~122.5 | Aromatic methine carbon. |
| C5 | ~117.0 | Aromatic methine carbon, influenced by the adjacent nitro-substituted carbon. |
| C7 | ~108.0 | Aromatic methine carbon, significantly shielded relative to other ring protons. |
| N-CH₃ | ~35.0 | N-methyl carbon, appearing in the aliphatic region. |
| Source: Data interpretation based on the reference cited by SpectraBase: P. Bouchet, A. Fruchier, G. Joncheray, Org. Magn. Resonance 9, 716 (1977).[5] |
Experimental Protocol for NMR Data Acquisition
A standardized protocol ensures reproducibility and data integrity.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[6]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Spectrometer Setup : Use a 400 MHz (or higher) spectrometer. Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16 to 64 scans depending on the concentration to achieve an adequate signal-to-noise ratio.[6]
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.[6]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum using the TMS signal.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];
} caption { label="Workflow for NMR Analysis"; fontsize=12; fontcolor="#202124"; }
Caption: Standardized workflow for acquiring and processing NMR spectra.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For solid samples like this compound, the KBr pellet technique is a reliable method.[2][7] The spectrum is dominated by the strong, characteristic absorptions of the nitro group.
Characteristic IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1525 cm⁻¹ | Strong | Asymmetric N-O Stretch | This is a classic, strong absorption for aromatic nitro compounds. Data from related 6-nitroindazoles show this peak around 1522 cm⁻¹.[1] |
| ~1345 cm⁻¹ | Strong | Symmetric N-O Stretch | The second key absorption for the nitro group, also strong and sharp. Data from related 6-nitroindazoles show this peak around 1347 cm⁻¹.[1] |
| 3100-3000 cm⁻¹ | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for protons on the aromatic ring. |
| 1620-1450 cm⁻¹ | Medium-Weak | C=C Aromatic Ring Stretch | Multiple bands in this region correspond to the stretching of the carbon-carbon bonds within the indazole ring system. |
Experimental Protocol for FTIR Data Acquisition
-
Sample Preparation (KBr Pellet) : Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation : Transfer the mixture to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent disc.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection : Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be collected and automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.
The molecular ion peak (M⁺˙) for C₈H₇N₃O₂ is expected at a mass-to-charge ratio (m/z) of 177. Given the presence of an odd number of nitrogen atoms (3), the molecular weight is odd, consistent with the Nitrogen Rule.
Predicted Fragmentation Pathway
The fragmentation of this compound is dictated by the stability of the indazole ring and the lability of the nitro group.
-
Molecular Ion (M⁺˙) : The parent peak will be observed at m/z 177 .
-
Loss of NO₂ : A common fragmentation for nitroaromatics is the loss of the nitro group as a radical (•NO₂, mass 46). This results in a significant fragment at m/z 131 .
-
Loss of NO : An alternative pathway is the loss of nitric oxide (•NO, mass 30), leading to a fragment at m/z 147 . This often involves rearrangement.
-
Loss of HCN : Following initial fragmentation, the indazole ring can break apart. The loss of hydrogen cyanide (HCN, mass 27) from the m/z 131 fragment would yield a fragment at m/z 104 .
-
Loss of Methyl Radical : Cleavage of the N-CH₃ bond can lead to the loss of a methyl radical (•CH₃, mass 15), resulting in a fragment at m/z 162 .
Caption: Predicted fragmentation pathway for this compound under electron ionization.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a GC or LC inlet into the mass spectrometer.
-
Ionization : Utilize Electron Ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis : Scan a mass range appropriate for the compound, for instance, from m/z 40 to 250, to detect the molecular ion and key fragments.
-
High-Resolution MS (HRMS) : For unambiguous molecular formula confirmation, acquire a high-resolution mass spectrum to obtain the exact mass. The calculated exact mass for C₈H₇N₃O₂ is 177.05383.[3]
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise substitution pattern and carbon framework. FTIR provides rapid verification of the essential nitro functional group, while MS confirms the molecular weight and provides a fragmentation fingerprint that aligns with the proposed structure. The protocols and interpretive logic detailed in this guide establish a self-validating system for ensuring the identity and purity of this important chemical intermediate, providing researchers with the confidence needed for subsequent applications in drug development and scientific discovery.
References
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SpectraBase. (2025). This compound [FTIR]. Available at: [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]
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Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
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1-Methyl-6-nitro-1H-indazole material safety data sheet (MSDS) information
An In-Depth Technical Guide to the Material Safety of 1-Methyl-6-nitro-1H-indazole
Authored by a Senior Application Scientist
Introduction: A Strategic Intermediate in Modern Chemistry
This compound is a heterocyclic aromatic compound that has garnered significant interest among researchers and drug development professionals. Its molecular architecture, featuring a reactive nitro group on the indazole scaffold, makes it a valuable and versatile intermediate in the synthesis of complex bioactive molecules.[1] The strategic placement of the nitro group enhances the compound's reactivity, enabling its use as a foundational building block for novel therapeutic agents and advanced agrochemicals.[1] Applications range from the development of pharmaceuticals, potentially targeting neurological disorders, to the formulation of innovative pesticides and herbicides.[1]
Given its role as a reactive intermediate, a comprehensive understanding of the material safety profile of this compound is not merely a regulatory formality but a prerequisite for its safe and effective application in research and development. This guide provides an in-depth analysis of its known hazards, handling protocols, and emergency procedures, synthesized from available data to ensure the well-being of laboratory professionals and the integrity of their research.
Chemical Identification
Precise identification is the foundation of chemical safety. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 6968-29-2 | [3] |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Canonical SMILES | CN1N=CC2=CC(=CC=C12)[O-] | [2] |
| InChI Key | TUWHJYXETJCCPJ-UHFFFAOYSA-N | [2] |
Hazard Identification and GHS Classification
Based on aggregated data provided to the European Chemicals Agency (ECHA), this compound is classified as an irritant.[2] It is crucial to note that a complete toxicological profile has not been exhaustively investigated.[4] The classification underscores the necessity of appropriate personal protective equipment to prevent skin and eye contact.
| GHS Classification | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
Source: ECHA C&L Inventory[2]
While specific data for this compound is limited, it is prudent to consider hazards associated with related nitroaromatic compounds. For instance, 6-nitroindazole (a similar structure lacking the methyl group) is noted to be harmful if inhaled, swallowed, or in contact with skin, and may cause methemoglobinemia, a condition of oxygen starvation.[5] Therefore, handling this compound with a high degree of caution is warranted.
First-Aid Protocols: A Self-Validating Response System
In the event of exposure, immediate and appropriate action is critical. The following protocols are based on best practices for handling chemical irritants.[6][7]
General Advice: Always provide the Safety Data Sheet to attending medical personnel.[7] Move out of the dangerous area and show the product label or SDS.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] The causality here is to physically remove the irritant and dilute any remaining substance to minimize damage to the cornea and other sensitive tissues.
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water.[7] If skin irritation occurs or persists, get medical advice. The goal is to decontaminate the skin surface promptly to prevent prolonged contact and absorption.
-
Inhalation: Move the exposed person to fresh air at once.[6][7] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[6][9] Seek immediate medical attention. This ensures the person is removed from the contaminated atmosphere and receives respiratory support if needed.
-
Ingestion: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[10] Rinse the mouth thoroughly with water and consult a physician immediately.[7] Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to further complications.
Caption: First-Aid Decision Workflow for Exposure Incidents.
Fire-Fighting and Accidental Release Measures
Fire-Fighting Protocol
While the compound itself is not classified as flammable, it is combustible and may decompose upon heating to produce hazardous fumes.[5][11][12]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] The choice should be appropriate for the surrounding fire.
-
Specific Hazards: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[10][13]
Accidental Release Protocol
A systematic approach to spill containment and cleanup is essential to prevent secondary contamination and exposure.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[7]
-
Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. For larger spills or where dust is generated, a NIOSH-approved respirator is necessary.[5][10]
-
Containment: Prevent the powder from spreading or entering drains.
-
Cleanup:
-
Decontamination: Wipe down the spill area with a damp cloth. Wash the area to remove any remaining residue.
-
Disposal: Dispose of contaminated materials and waste as hazardous waste in accordance with local, state, and federal regulations.[14]
Handling, Storage, and Personal Protection
Safe Handling Practices
The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.
-
Avoid all personal contact, including inhalation of dust.[5][14]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[14]
Storage Conditions
Proper storage is vital for maintaining the compound's integrity and preventing accidents.
-
Container: Store in the original, tightly closed container.[5][15]
-
Environment: Keep in a dry, cool, and well-ventilated place.[13][15]
-
Incompatibilities: Store away from strong oxidizing agents.[13]
Exposure Controls & Personal Protection
-
Engineering Controls: Use a chemical fume hood to minimize inhalation exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[13]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant suit to prevent skin exposure.[13] Contaminated clothing should be removed and laundered before reuse.[15]
-
Respiratory Protection: If a fume hood is not available or if dust is generated, use a NIOSH-approved particulate respirator.
Caption: Step-by-step workflow for responding to a chemical spill.
Physical, Chemical, and Toxicological Properties
Physical and Chemical Data
| Property | Value | Notes |
| Physical State | Solid | Assumed based on related compounds. |
| Appearance | No data available | |
| Odor | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Vapor Pressure | No data available |
Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known under normal conditions.[13]
-
Chemical Stability: The compound is stable under recommended storage conditions.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[13]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13]
Toxicological Profile
-
Acute Toxicity: Detailed data (LD50/LC50) is not available. However, related compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[5][15]
-
Skin Irritation: Classified as a skin irritant.[2]
-
Eye Irritation: Classified as a serious eye irritant.[2]
-
Sensitization: No data available.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to make an assessment for this specific compound.[5][11] No component is listed as a carcinogen by IARC, ACGIH, or NTP.
Conclusion
This compound is a compound of significant utility in the fields of pharmaceutical and agricultural research. While comprehensive safety data is not fully available, the existing GHS classification clearly identifies it as a skin and eye irritant. By adopting rigorous safety protocols, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can effectively mitigate risks. The causality-driven approach—understanding why a protocol is necessary—empowers scientists to work with this valuable intermediate safely and confidently, fostering an environment of scientific integrity and personal well-being.
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The Critical Influence of Nitro Group Positioning on the Bioactivity of Indazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically modulates the biological profile of the indazole ring. This in-depth technical guide explores the pivotal role of the nitro group's position on the indazole core, providing a comprehensive analysis of its influence on anticancer, antiparasitic, and antimicrobial activities. By examining the structure-activity relationships (SAR) across various isomers, this guide offers field-proven insights into the causality behind experimental choices in drug design and development, supported by detailed experimental protocols and mechanistic explorations.
Introduction: The Indazole Scaffold and the Nitro Group - A Synergy of Therapeutic Potential
The indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery. Its structural versatility and ability to form key interactions with biological targets have led to the development of numerous clinically approved drugs.[1] When a nitro group (NO₂) is introduced onto this scaffold, it significantly alters the electronic properties of the molecule, influencing its reactivity, metabolic stability, and, most importantly, its interaction with biological macromolecules.[2] The position of this nitro group is not a trivial matter; it is a critical determinant of the compound's biological activity and potency.[2] This guide will dissect the nuanced effects of nitro group placement at the C4, C5, C6, and C7 positions of the indazole ring.
The Decisive Role of Nitro Group Position: A Comparative Analysis of Bioactivity
The regiochemistry of the nitro group on the indazole ring dictates the compound's therapeutic potential. The electron-withdrawing nature of the nitro group can enhance binding to target proteins, facilitate metabolic activation, or influence the overall physicochemical properties of the molecule, such as solubility and membrane permeability.
Anticancer Activity: A Positional Power Play
Nitroindazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nitro group's location.[2]
-
5-Nitroindazoles: This class of compounds has shown considerable promise in oncology. For instance, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have exhibited substantial anticancer activity against A549 (lung carcinoma) and MCF7 (breast cancer) cell lines, with IC₅₀ values comparable to established drugs like Pazopanib and Doxorubicin.[3] The presence of the nitro group at the 5-position is often crucial for their mechanism of action.[3]
-
6-Nitroindazoles: Derivatives of 6-nitroindazole have also displayed notable antiproliferative effects. Novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown significant activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the range of 5–15 μM.[2] This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds.[2]
-
4-Nitroindazoles: While less explored, 4-nitroimidazole analogs have demonstrated potent anticancer activity. A recent study on 4-nitroimidazole derivatives revealed that some compounds inhibited the proliferation of various human cancer cell lines with IC₅₀ values in the low micromolar range.[4] This highlights the potential of the 4-nitro substitution pattern for further investigation in the indazole series.
-
7-Nitroindazoles: In contrast to other isomers, 7-nitroindazoles have been primarily investigated for their role as inhibitors of nitric oxide synthase (nNOS), with implications in neuroprotection rather than direct cytotoxicity.[5]
Table 1: Comparative Anticancer Activity of Nitroindazole Derivatives
| Nitro Position | Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| 5-Nitro | 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | A549 (Lung) | 1.15 - 1.35 µM | [3] |
| MCF7 (Breast) | 1.32 - 1.52 µM | [3] | ||
| 6-Nitro | 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung) | 5 - 15 µM | [2] |
| 4-Nitro | 4-Nitroimidazole derivatives | Various | Low µM range | [4] |
Antiparasitic Activity: A Tale of Two Mechanisms
Nitro-heterocyclic compounds are a mainstay in the treatment of parasitic infections.[2] The mechanism of action for many of these compounds, including nitroindazoles, is linked to the bioreduction of the nitro group within the parasite, leading to the formation of cytotoxic reactive nitrogen species that damage DNA and other essential macromolecules.[2][6]
-
5-Nitroindazoles: Derivatives of 5-nitroindazole have demonstrated remarkable activity against a range of parasites. They have shown potent trichomonacidal activity against Trichomonas vaginalis and interesting antichagasic activity against Trypanosoma cruzi.[2] The 5-nitro group is often considered crucial for this bioactivity, as its reduction potential is favorable for activation within the parasitic cell.[3]
-
6-Nitroindazoles: 3-chloro-6-nitro-1H-indazole derivatives have emerged as promising antileishmanial candidates, showing inhibitory effects against different Leishmania species. The specific activity of these derivatives underscores the importance of substitutions at both the 3 and 6 positions for potent antiparasitic effects.[2]
The differential activity between 5- and 6-nitroindazoles likely stems from variations in their redox potentials and their recognition by parasitic nitroreductases, the enzymes responsible for their activation.
Antimicrobial Activity: Targeting Bacterial Defenses
The antibacterial and antifungal potential of nitroindazoles has also been explored. For instance, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and screened for their in vitro antibacterial, antifungal, and antitubercular activities, showing promising results against selected microorganisms.[2] The position of the nitro group is a critical determinant of biological activity in this context as well. For example, in the related nitroimidazole class, 4-nitroimidazoles generally exhibit better aerobic antitubercular activity than 5-nitroimidazoles.[2]
Mechanistic Insights and Signaling Pathways
The bioactivity of nitroindazole compounds is intrinsically linked to their ability to modulate key cellular signaling pathways. The precise mechanisms are often complex and can be isomer-specific.
The Nitro-Reduction Cascade in Antiparasitic Action
A primary mechanism for the antiparasitic activity of nitroindazoles is the enzymatic reduction of the nitro group to generate cytotoxic radicals.[2][6] This process is often initiated by parasitic-specific nitroreductases.
Caption: Antiparasitic mechanism of nitroindazoles via reductive activation.
Modulation of Kinase Signaling in Cancer
Many indazole derivatives, including nitro-substituted ones, function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[7] The position of the nitro group can influence the binding affinity and selectivity of the compound for the kinase's ATP-binding pocket.
Caption: Inhibition of the VEGFR-2 signaling pathway by nitroindazole derivatives.
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step methodologies for the synthesis of a key nitroindazole isomer and for a common bioactivity assay.
Synthesis of 5-Nitro-1H-indazole
This protocol is adapted from established procedures for the diazotization of 2-amino-5-nitrotoluene.[8]
Materials:
-
2-amino-5-nitrotoluene
-
Glacial acetic acid
-
Sodium nitrite
-
Deionized water
-
Methanol
-
Decolorizing charcoal
-
5-L round-bottomed flask with mechanical stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.[8]
-
Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred solution of 2-amino-5-nitrotoluene. Ensure the temperature does not rise above 25°C during this addition.[8]
-
Reaction: Continue stirring for 15 minutes after the addition of the nitrite solution to complete the diazotization. Allow the solution to stand at room temperature for 3 days.[8]
-
Work-up: Concentrate the solution on a steam bath under reduced pressure. Add 200 ml of water to the residue and stir to form a smooth slurry.[8]
-
Isolation: Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80–90°C.[8]
-
Purification: Recrystallize the crude product from 650 ml of boiling methanol using 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.[8]
In Vitro Anticancer Activity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Nitroindazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of the nitroindazole compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only). Incubate for a specified period (e.g., 48 or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The position of the nitro group on the indazole scaffold is a critical modulator of its biological activity. This guide has systematically demonstrated that subtle changes in the nitro group's location can lead to profound differences in anticancer, antiparasitic, and antimicrobial efficacy. The 5- and 6-nitroindazoles have emerged as particularly promising scaffolds for the development of novel therapeutic agents.
Future research should focus on a more systematic and direct comparative evaluation of all positional isomers of nitroindazole against a broad panel of biological targets. A deeper understanding of the structure-activity relationships and the specific signaling pathways modulated by each isomer will be instrumental in the rational design of next-generation indazole-based drugs with enhanced potency and selectivity. The detailed protocols provided herein serve as a valuable resource for researchers embarking on this exciting endeavor.
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An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 1-Methyl-6-nitro-1H-indazole
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, known to be the core of various biologically active compounds.[1] The addition of a nitro group, a potent electron-withdrawing moiety, suggests that 1-Methyl-6-nitro-1H-indazole (C8H7N3O2, CAS 6850-23-3) could possess significant pharmacological potential, including but not limited to anticancer, antimicrobial, or anti-inflammatory activities.[2][3] Nitroaromatic compounds are known to be bioreducible, a process central to both their therapeutic efficacy and potential toxicity.[4] This guide presents a structured, hierarchical approach for the preliminary in-vitro screening of this compound, designed for researchers and drug development professionals. The workflow begins with foundational cytotoxicity assessments to establish a therapeutic window, proceeds to essential genotoxicity screening, and culminates in hypothesis-driven mechanistic assays. Each step is detailed with validated protocols, the underlying scientific rationale, and data interpretation guidelines to ensure scientific integrity and reproducibility.
Introduction: The Scientific Rationale for a Hierarchical Screening Approach
The initial investigation of a novel chemical entity like this compound requires a systematic screening funnel. This approach maximizes data acquisition while conserving resources by eliminating compounds with unfavorable profiles early in the process.[5] Our strategy is built on progressing from broad, safety-related assessments to more specific, efficacy-related assays.
1.1 The Nitroindazole Scaffold: A Structure of Interest
The indazole nucleus is present in numerous compounds with a wide range of pharmacological activities. Furthermore, the 6-nitro substitution is of particular interest. Nitroaromatic compounds have a long history as therapeutic agents, with their activity often linked to the reductive metabolism of the nitro group, which can produce reactive intermediates.[4] This same mechanism, however, necessitates careful toxicological evaluation. Derivatives of 6-nitro-1H-indazole have demonstrated antibacterial, antifungal, antitubercular, and antileishmanial activities.[2][3]
1.2 The Screening Funnel: A Logic-Driven Workflow
A tiered approach ensures that foundational questions of safety and general bioactivity are answered first. A compound that is indiscriminately cytotoxic at low concentrations is unlikely to be a viable therapeutic candidate, regardless of its activity in a specific mechanistic assay. Therefore, our workflow prioritizes cytotoxicity and genotoxicity before exploring potential therapeutic applications like kinase inhibition or antimicrobial effects.
Diagram 1.1: Hierarchical In-Vitro Screening Workflow
Caption: A logical workflow for screening this compound.
1.3 Pre-Assay Compound Management: The Foundation of Reliability
Reliable and reproducible data begins with proper compound handling.
-
Solubility Testing: Determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. It is critical to establish a concentration at which the compound is fully dissolved to avoid precipitation in assay media.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a validated solvent like DMSO. Aliquot into single-use vials and store at -20°C or -80°C, protected from light, to maintain stability.
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer.
-
Solvent Control: Crucially, all assays must include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) used for the test compound. This concentration should typically not exceed 0.5% (v/v) to prevent solvent-induced artifacts.[6]
Phase 1: Foundational Cytotoxicity and Viability Assays
The first step is to determine the concentration range at which this compound affects basic cellular functions. This is essential for identifying general toxicity and establishing the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6][7] We will employ two complementary assays that measure different aspects of cell health: metabolic activity and membrane integrity.
2.1 The MTT Assay: An Indicator of Metabolic Viability
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells.[9] The amount of formazan produced, quantified by measuring its absorbance, is directly proportional to the number of metabolically active cells.[10]
Diagram 2.1: MTT Assay Mechanism
Caption: Conversion of MTT to formazan by viable cells.
2.1.1 Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or a relevant cell line) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well to dissolve the purple formazan crystals.[8][11]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2.2 The LDH Assay: An Indicator of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that leaks into the culture medium upon cell lysis.[13] This assay is a colorimetric method that measures LDH activity, which is proportional to the number of lysed cells.[12][14]
2.2.1 Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three additional control wells for each condition: a no-cell control (medium background), a vehicle-only control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer, e.g., Triton X-100).[12][13]
-
Supernatant Collection: After the incubation period, centrifuge the plate at ~500 x g for 5 minutes.[12]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[12] Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Stop Reaction & Read: Add the stop solution provided in the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
2.3 Data Presentation and Interpretation
Summarize the calculated IC50 values in a clear, tabular format. Comparing results from both MTT and LDH assays can provide initial insights into the mechanism of cell death. For example, a potent effect in the LDH assay coupled with a less potent MTT result might suggest rapid necrotic cell death.
Table 2.1: Example Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |
| MCF-7 | MTT | 48 | [Insert Value] | [Insert Value] |
| MCF-7 | LDH | 48 | [Insert Value] | [Insert Value] |
| HepG2 | MTT | 48 | [Insert Value] | [Insert Value] |
| HepG2 | LDH | 48 | [Insert Value] | [Insert Value] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.[6]
Phase 2: Preliminary Genotoxicity Assessment
Given that nitroaromatic compounds can be metabolized into reactive intermediates capable of interacting with DNA, a preliminary genotoxicity screen is a mandatory safety evaluation.[16]
3.1 The Ames Test: A Screen for Mutagenicity
The Ames test is a widely used biological assay to assess the mutagenic potential of a chemical compound.[17][18] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize it and require it in their growth medium.[17] The test measures the ability of a compound to cause reverse mutations (reversions), allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[18] A positive result, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests the compound is a mutagen.[17]
3.2 The Comet Assay (Single Cell Gel Electrophoresis): A Screen for DNA Damage
The Comet Assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.[19][20] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[19] If the DNA is damaged (containing single- or double-strand breaks), it will migrate away from the nucleus towards the anode, forming a "comet tail."[20] The intensity and length of the tail relative to the head (undamaged DNA) are proportional to the amount of DNA damage.[19][21] The assay can be performed under alkaline conditions to detect both single- and double-strand breaks or neutral conditions to primarily detect double-strand breaks.[21][22]
Phase 3: Exploratory Mechanistic Assays (Hypothesis-Driven)
If this compound demonstrates an acceptable cytotoxicity profile (i.e., a clear therapeutic window) and no significant genotoxicity, the next phase involves exploring specific mechanisms of action.
4.1 Hypothesis 1: Kinase Inhibition Potential
The indazole scaffold is a well-known feature in many kinase inhibitors, including Pazopanib, which is used in cancer therapy.[1] Therefore, it is logical to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases.
4.1.1 Protocol: General In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[23][24] A lower luminescent signal indicates less ADP production and therefore higher kinase inhibition.
-
Reagent Preparation: Prepare kinase buffer, kinase enzyme, substrate, and ATP solution as per a commercial kit's instructions or established protocols.[23] Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP.[25]
-
Incubation: Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 60 minutes).[25]
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating light.[25]
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[25] Analyze the data to determine the IC50 of inhibition for the specific kinase.
Diagram 4.1: Kinase Inhibition Assay Principle (ADP-Glo™)
Caption: Workflow for a luminescence-based kinase inhibition assay.
4.2 Hypothesis 2: Antimicrobial Activity
Nitroaromatic compounds are components of several antimicrobial drugs.[4] It is plausible that this compound could possess antibacterial or antifungal properties.
4.2.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent, defined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.[26][27]
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a density equivalent to a 0.5 McFarland standard.[26]
-
Compound Dilution: In a 96-well microdilution plate, prepare two-fold serial dilutions of this compound in the broth.[27]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[26]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[27]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[26]
Table 4.1: Example Antimicrobial MIC Data
| Organism | Strain | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | [Insert Value] | [Insert Value] |
| Staphylococcus aureus | ATCC 29213 | [InsertValue] | [Insert Value] |
| Candida albicans | ATCC 90028 | [Insert Value] | [Insert Value] (e.g., Fluconazole) |
Summary and Next Steps
This technical guide outlines a comprehensive, phased approach to the initial in-vitro characterization of this compound. By systematically evaluating cytotoxicity, genotoxicity, and potential mechanisms of action, researchers can build a robust data package. Positive results from this preliminary screening—specifically, selective activity in a mechanistic assay at concentrations significantly lower than the general cytotoxicity IC50, coupled with a clean genotoxicity profile—would provide a strong rationale for advancing the compound into more complex cellular models, lead optimization studies, and eventually, in-vivo validation.
References
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Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Discovery and synthetic history of nitroindazole-based compounds
An In-Depth Technical Guide to the Discovery and Synthetic History of Nitroindazole-Based Compounds
Authored by Gemini, Senior Application Scientist
Abstract
Nitroindazole compounds, a pivotal class of heterocyclic molecules, have carved a significant niche in medicinal chemistry due to their versatile pharmacological activities. Characterized by a bicyclic structure—a benzene ring fused to a pyrazole ring, functionalized with a nitro group—these scaffolds are central to numerous therapeutic agents. The potent electron-withdrawing nature of the nitro group imparts unique physicochemical properties and biological activities, making the nitroindazole core a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of the discovery, synthetic history, and evolution of nitroindazole-based compounds. We will delve into foundational synthetic methodologies, dissect the process development of modern therapeutics, and explain the causality behind key experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Genesis: From Indazole to its Nitro Derivatives
The journey of nitroindazoles begins with the parent indazole ring system, a bicyclic aromatic heterocycle first synthesized and characterized by the renowned German chemist Emil Fischer in the late 19th century.[1][2] While Fischer's work laid the structural foundation, the therapeutic potential of this scaffold was significantly unlocked with the introduction of the nitro functional group.
A seminal moment occurred in 1904 when Noelting reported the first synthesis of 5-nitroindazole.[1] This pioneering work was built upon by chemists like Jacobson, Huber, and Auwers in the early 1900s, who developed foundational methods for indazole synthesis, such as the cyclization of N-nitroso-o-toluidines.[2][3] The advent of the first nitroaromatic drug in 1945 further catalyzed interest in nitro-containing heterocycles, paving the way for decades of research into the synthesis and biological evaluation of a diverse library of nitroindazole derivatives.[1] These early efforts were crucial, as they provided the chemical tools necessary for the initial biological investigations that continue to this day.[2]
Foundational Synthetic Methodologies
The initial syntheses of nitroindazoles were instrumental in enabling the exploration of their biological activities. These classical routes, though sometimes harsh by modern standards, demonstrate fundamental principles of heterocyclic chemistry.
Synthesis of 5-Nitroindazole via Diazotization and Cyclization
One of the most well-documented and historically significant routes is the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene. This method relies on a diazotization reaction followed by an intramolecular cyclization.
The causality behind this protocol is elegant: the starting material, 2-amino-5-nitrotoluene, possesses both an amine group and a methyl group ortho to each other. The amine is converted into a diazonium salt, a highly reactive intermediate. The adjacent methyl group, activated by the aromatic system, can then be attacked by the terminal nitrogen of the diazonium salt, leading to cyclization and subsequent aromatization to form the stable indazole ring. The use of glacial acetic acid provides a polar protic medium that facilitates the diazotization, and careful temperature control is critical to prevent the premature decomposition of the unstable diazonium salt.[4]
-
Dissolution: Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Diazotization: Add a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water all at once. Maintain the temperature below 25°C during this addition, using an ice bath if necessary.
-
Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand at room temperature for 3 days.
-
Workup: Concentrate the solution on a steam bath under reduced pressure. Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry.
-
Isolation: Filter the product, wash thoroughly with cold water, and dry at 80–90°C. The crude material (47–57 g, 80–96% yield) melts at 204–206°C.
-
Purification: Recrystallize from 650 ml of boiling methanol with 5 g of decolorizing charcoal to yield pale yellow needles of 5-nitroindazole (42–47 g, 72–80% yield) with a melting point of 208–209°C.
Caption: Workflow for the synthesis of 5-nitroindazole.
The Modern Era: Transition Metal Catalysis in Nitroindazole Synthesis
While classical methods are robust, modern drug development demands higher efficiency, milder conditions, and greater functional group tolerance. The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of complex molecules, including drugs based on the indazole scaffold.
A prime example is Axitinib (Inlyta®) , a potent inhibitor of vascular endothelial growth factor (VEGF) receptors used to treat advanced renal cell carcinoma.[5][6][7] The manufacturing process for Axitinib showcases the power of palladium and copper catalysis to construct key C-C and C-S bonds efficiently.
Case Study: The Synthesis of Axitinib
The second-generation synthesis of Axitinib is a masterclass in process chemistry, featuring highly optimized Migita (C-S coupling) and Heck (C-C coupling) reactions.[5][8]
Causality in Catalyst and Condition Selection:
-
Migita C-S Coupling: The initial challenge was the formation of a disulfide contaminant that inhibited the palladium catalyst. The solution was to use a mild base (NaHCO₃) and ensure efficient inerting of the reaction headspace, preventing oxidative side reactions and preserving catalyst activity.[5]
-
Heck C-C Coupling: To prevent the formation of impurities derived from the conjugate addition of the indazole to the vinyl pyridine, an ingenious step was introduced: in situ acylation of the iodoindazole intermediate. This acylation serves two purposes: it facilitates the oxidative addition step (the rate-limiting step in many Pd catalytic cycles) and blocks the nucleophilic indazole nitrogen from participating in unwanted side reactions.[5]
Caption: Key bond-forming strategies in Axitinib synthesis.
The development of copper-catalyzed alternatives for these coupling reactions has also been explored to create more economical and practical protocols for laboratory-scale synthesis.[6][7]
The Role of the Indazole Core in Kinase Inhibition
Axitinib functions by inhibiting tyrosine kinases, specifically the VEGF receptors. The indazole scaffold acts as a versatile hinge-binding motif, anchoring the drug molecule into the ATP-binding pocket of the target kinase. This interaction blocks the downstream signaling cascade that leads to angiogenesis (the formation of new blood vessels), thereby starving the tumor of essential nutrients.
Caption: Axitinib inhibits VEGF receptor phosphorylation.
Expanding the Arsenal: Other Prominent Nitroindazole-Based Therapeutics
The success of the indazole scaffold is not limited to Axitinib. Several other key drugs utilize this core or are synthesized from nitroindazole precursors.
-
Niraparib (Zejula®): An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[9] Its synthesis involves a key regioselective copper-catalyzed N-arylation of an indazole derivative, demonstrating another critical C-N bond-forming strategy.[9][10] Biocatalytic methods using transaminases have also been developed to create the chiral piperidine fragment of the molecule, showcasing a move towards greener and more selective chemistry.[9][11]
-
Entrectinib (Rozlytrek®): A potent inhibitor of Trk, ALK, and ROS1 tyrosine kinases, notable for its activity in the central nervous system.[12][13] Its synthesis joins a functionalized carboxylic acid with a 3-aminoindazole derivative, highlighting the use of the indazole core as a nucleophilic building block.[12][14] More recent synthetic approaches have even employed photoredox catalysis in flow chemistry, reducing step counts and improving scalability.[15]
Data Summary and Comparison
To provide a clear overview, the following tables summarize key synthetic strategies and therapeutic agents discussed.
Table 1: Comparative Overview of Synthetic Routes to Nitroindazoles
| Synthetic Route | Starting Material(s) | Key Transformation | Advantages | Disadvantages |
| Diazotization/Cyclization | 2-Amino-5-nitrotoluene | Diazotization of amine, intramolecular cyclization | High yield, uses simple starting materials | Requires multi-day reaction, acidic conditions |
| SNAr Cyclization [16] | 2-Fluoro-5-nitrobenzaldehyde, Hydrazine | Base-mediated intramolecular nucleophilic aromatic substitution | Milder conditions than diazotization, versatile | Requires halogenated precursor |
| Pd/Cu-Catalyzed Coupling [5][10] | Halogenated indazole, Coupling partner | Heck, Migita, or Buchwald-Hartwig C-C, C-S, or C-N coupling | High functional group tolerance, high efficiency, regioselective | Requires expensive metal catalysts, potential for metal contamination |
Table 2: Prominent Therapeutics Derived from Indazole Scaffolds
| Drug Name | Brand Name | Core Scaffold | Primary Target(s) | Therapeutic Area |
| Axitinib [17] | Inlyta® | Indazole | VEGF Receptors 1, 2, 3 | Oncology (Renal Cell Carcinoma) |
| Niraparib [10] | Zejula® | Indazole | PARP1, PARP2 | Oncology (Ovarian, Prostate Cancer) |
| Entrectinib [12] | Rozlytrek® | Aminoindazole | TrkA/B/C, ROS1, ALK | Oncology (NTRK/ROS1 Fusion-Positive Tumors) |
| Granisetron [18] | Kytril® | Indazole | 5-HT3 Receptor | Antiemetic (Chemotherapy-Induced Nausea) |
| Benzydamine [18] | Tantum Verde® | Indazole | Pro-inflammatory Cytokines | Anti-inflammatory, Analgesic |
Conclusion and Future Outlook
The journey of nitroindazole-based compounds from their initial synthesis in the early 20th century to their current status as blockbuster therapeutic agents is a testament to the power of synthetic chemistry.[1][18] The indazole ring has proven to be a remarkably effective scaffold for interacting with a wide range of biological targets, particularly protein kinases. The evolution of synthetic methods—from classical cyclizations to sophisticated, metal-catalyzed cross-coupling and biocatalytic reactions—has enabled the creation of increasingly complex and potent drugs.
For researchers in the field, the nitroindazole core remains a fertile ground for discovery. Future work will likely focus on developing even more efficient, sustainable, and stereoselective synthetic routes. The exploration of new substitution patterns on the indazole ring will undoubtedly lead to the discovery of novel agents targeting diseases ranging from cancer to neurodegenerative disorders, ensuring that the rich history of nitroindazoles is merely a prologue to future innovations.[19]
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Methodological & Application
Application Notes & Protocols: Regioselective Methylation of 6-Nitro-1H-Indazole
Introduction: The Strategic Importance of Methylated Nitroindazoles
6-Nitro-1H-indazole is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The indazole core is a "privileged structure," appearing in numerous pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1] The introduction of a methyl group onto the indazole nitrogen atoms can profoundly alter the molecule's physicochemical properties, biological activity, and metabolic stability.
The methylation of 6-nitro-1H-indazole yields two primary regioisomers: 1-methyl-6-nitro-1H-indazole (the N1-isomer) and 2-methyl-6-nitro-2H-indazole (the N2-isomer). The selective synthesis of one isomer over the other is a critical challenge, as the biological activities of N1- and N2-substituted indazoles can differ significantly.[2] For instance, in the closely related 3-methyl-6-nitro-1H-indazole, the N2-methylated isomer is a key intermediate in the synthesis of the anticancer drug Pazopanib.[3][4] This guide provides detailed, field-proven protocols for the regioselective methylation of 6-nitro-1H-indazole, empowering researchers to access either the N1 or N2 isomer with high fidelity.
Pillar 1: Mechanistic Insight & Regioselective Control
The regioselectivity of the N-alkylation of indazoles is governed by a complex interplay of electronic and steric factors, often dictated by the choice of base, solvent, and electrophile.[5][6] The indazole anion, formed upon deprotonation by a base, exhibits nucleophilicity at both the N1 and N2 positions.
-
N1-Alkylation (Thermodynamic Control): The N1-substituted indazole is generally the thermodynamically more stable isomer.[7] Conditions that allow for equilibration, such as the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), tend to favor the formation of the N1 product.[5][8] The reaction proceeds through the formation of the sodium salt of the indazole, which then reacts with the methylating agent.
-
N2-Alkylation (Kinetic Control): The N2 position can be more sterically accessible, and under certain conditions, N2-alkylation is the kinetically favored pathway.[3] Weaker bases and specific solvent systems can promote methylation at this site. For example, systems employing dimethyl carbonate (DMC) as both a reagent and solvent, or in combination with bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in polar aprotic solvents like N,N-Dimethylformamide (DMF), have been shown to favor N2-alkylation.[3][9]
The electron-withdrawing nature of the nitro group at the C6 position influences the acidity of the N-H proton and the nucleophilicity of the resulting anion, making careful selection of reaction conditions paramount for achieving high regioselectivity.[2]
Pillar 2: Experimental Protocols & Data
Safety First: Handling Hazardous Reagents
This procedure involves hazardous materials. Adherence to strict safety protocols is mandatory.[10]
-
Methylating Agents (Methyl Iodide, Dimethyl Sulfate): These are toxic, potentially carcinogenic, and should be handled with extreme care in a certified chemical fume hood.[11] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Sodium Hydride (NaH): This is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (Nitrogen or Argon).
-
Nitroaromatic Compounds: These compounds can be toxic and should be handled with care to avoid inhalation or skin contact.[12]
-
Solvents (THF, DMF): Work in a well-ventilated area and avoid breathing vapors.
Refer to the Safety Data Sheet (SDS) for each chemical before commencing work.[10]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 6-Nitro-1H-indazole | ≥98% | Sigma-Aldrich, Combi-Blocks |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Methyl Iodide (CH₃I) | ≥99% | Sigma-Aldrich |
| Dimethyl Carbonate (DMC) | ≥99% | Sigma-Aldrich |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent | EMD Millipore |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl | - | Prepare in-house |
| Brine | - | Prepare in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore |
Protocol 1: Synthesis of this compound (N1-Isomer)
This protocol is designed to favor the thermodynamically controlled N1-alkylation product.[5][8]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a septum, add 6-nitro-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe. Stir the suspension at room temperature until all solid is dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, 1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.
-
Anion Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes. The solution may become a thicker suspension.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Protocol 2: Synthesis of 2-Methyl-6-nitro-2H-indazole (N2-Isomer)
This protocol is adapted from procedures known to favor the kinetically controlled N2-alkylation product for similar indazole systems.[3][9]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-nitro-1H-indazole (1.0 equiv) and anhydrous DMF (approx. 0.2 M concentration).
-
Base Addition: Add DBU (1.1 equiv) to the solution and stir for 15 minutes at room temperature.
-
Methylation Reagent: Add dimethyl carbonate (DMC, 1.5 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice water. A precipitate should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual DMF and DBU salts.
-
Drying: Dry the collected solid under vacuum to yield the crude 2-methyl-6-nitro-2H-indazole.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography.
Reaction Parameters Summary
| Parameter | Protocol 1 (N1-Selective) | Protocol 2 (N2-Selective) |
| Base | Sodium Hydride (NaH) | DBU |
| Solvent | Anhydrous THF | Anhydrous DMF |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Carbonate (DMC) |
| Temperature | 0 °C to Room Temperature | 80-90 °C |
| Control Type | Thermodynamic | Kinetic |
| Expected Major Isomer | This compound | 2-methyl-6-nitro-2H-indazole |
Visualizing the Process
Caption: Regioselective pathways for methylation of 6-nitro-1H-indazole.
Caption: General experimental workflow for the methylation of indazoles.
Pillar 3: Trustworthiness - A Self-Validating System
Ensuring the identity and regiochemistry of the product is crucial. The following steps provide a framework for validating the experimental outcome.
-
Reaction Monitoring with TLC:
-
System: Use a mixture of hexane and ethyl acetate (e.g., starting with 4:1 and adjusting polarity as needed).
-
Visualization: UV light (254 nm). The starting material and products are UV active.
-
Analysis: The N1 and N2 isomers will typically have different Rf values, allowing for differentiation from the starting material and each other. The N2 isomer is often less polar than the N1 isomer.
-
-
Product Isolation and Purification:
-
Column Chromatography: This is the most effective method for separating the N1 and N2 isomers from each other and from any unreacted starting material. A gradient elution from low polarity (e.g., 9:1 hexane/ethyl acetate) to higher polarity (e.g., 3:1 hexane/ethyl acetate) is recommended.
-
-
Structural Characterization and Verification:
-
¹H NMR Spectroscopy: This is the definitive technique for assigning the regiochemistry.
-
N1-Isomer (1-methyl): The N-CH₃ signal will typically appear around δ 4.1-4.3 ppm. The proton signals of the benzene ring will show characteristic shifts.
-
N2-Isomer (2-methyl): The N-CH₃ signal is usually found slightly downfield compared to the N1-isomer, often around δ 4.2-4.4 ppm. More importantly, the chemical shifts of the aromatic protons (H4, H5, H7) differ significantly between the two isomers due to the different electronic environment, providing a clear diagnostic tool.[4][9]
-
-
¹³C NMR Spectroscopy: Provides complementary information, with the N-CH₃ carbon signal appearing at a distinct chemical shift for each isomer.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (C₈H₇N₃O₂ = 177.16 g/mol ). The fragmentation pattern can sometimes offer clues to the isomer structure.[13]
-
Heteronuclear Multiple Bond Correlation (HMBC) NMR: A 2D NMR experiment can be used for unambiguous assignment by observing the correlation between the N-CH₃ protons and the carbons of the indazole ring (C3 and C7a).[8]
-
By employing these analytical techniques, researchers can confidently confirm the structure of their synthesized product, ensuring the integrity and reproducibility of the chosen protocol.
References
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28246-28261. [Link]
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He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(45), 6429-6432. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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Wang, Z., et al. (2023). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters, 25(36), 6739-6744. [Link]
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Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
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Al-Sanea, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(61), 38787-38801. [Link]
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Grinev, A. N., et al. (2007). Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and 10-dimethyloxonium derivatives of nido-carborane. Russian Chemical Bulletin, 56(11), 2293-2295. [Link]
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Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic Chemistry, 118, 105477. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Methyl-6-nitro-1H-indazole as a Core Intermediate in Pharmaceutical Synthesis
Abstract
1-Methyl-6-nitro-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its indazole core is a privileged scaffold found in numerous biologically active compounds, while the strategically placed nitro and methyl groups offer distinct points for chemical modification.[1][2] The nitro group, in particular, serves as a versatile precursor to an amino group, opening a gateway for a multitude of coupling and derivatization reactions essential for building complex drug molecules.[1] This document provides an in-depth guide for researchers and drug development professionals, detailing the synthesis of this compound and subsequent protocols for its cornerstone transformation into the corresponding amine, a critical step in the synthesis of advanced pharmaceutical targets.
Physicochemical and Safety Profile
A thorough understanding of the intermediate's properties and handling requirements is paramount for successful and safe execution of synthetic protocols.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 6850-23-3 | [1][3] |
| Molecular Formula | C₈H₇N₃O₂ | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
| Appearance | Yellow Solid / Powder | [4] |
| Purity | ≥99% (HPLC) | [1] |
Safety & Handling
This compound must be handled by trained personnel with appropriate care.[5] It is classified as causing skin and serious eye irritation.[3]
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
General Handling Precautions:
-
Use in a well-ventilated area or outdoors.[6]
-
Avoid breathing dust.[6]
-
Wash hands and exposed skin thoroughly after handling.
-
Keep containers tightly closed and store in a dry place.
-
Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[7]
Synthesis of this compound
The most direct synthesis involves the N-methylation of 6-nitro-1H-indazole. The primary challenge in this reaction is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring. The following protocol is adapted from established procedures for N-alkylation of indazoles.[4]
Causality of Experimental Design:
-
Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to deprotonate the indazole N-H, forming the indazolide anion. NaH is ideal as it irreversibly deprotonates the substrate, driving the reaction forward, and the only byproduct is hydrogen gas.[4]
-
Solvent (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it readily dissolves the indazole substrate and the anionic intermediate, facilitating the subsequent SN2 reaction.[4]
-
Methylating Agent (Iodomethane, CH₃I): Iodomethane is a highly reactive electrophile for methylation. The iodide is an excellent leaving group, ensuring a rapid and efficient SN2 reaction with the indazolide anion.[4]
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction between NaH and DMF and to ensure complete formation of the anion before the electrophile is introduced. The reaction is then allowed to proceed at room temperature to ensure completion.[4]
-
Purification (Flash Chromatography): This step is critical for separating the desired this compound from the isomeric byproduct, 2-methyl-6-nitro-2H-indazole, ensuring high purity of the final intermediate.[4]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the N-methylation of 6-nitro-1H-indazole.
Detailed Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.[4]
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise to the stirred solution at 0 °C. Maintain vigorous stirring and allow the reaction to proceed at 0 °C for 30 minutes. Evolution of hydrogen gas will be observed.[4]
-
Methylation: Add iodomethane (1.1 eq) dropwise to the reaction mixture via a syringe, ensuring the temperature remains at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16 hours.[4]
-
Quenching and Extraction: Carefully quench the reaction by slowly adding water. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer three times with water and once with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
-
Purification: Purify the crude residue by flash chromatography on silica gel, using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to separate the 1-methyl and 2-methyl isomers. The product, this compound, is typically isolated as a yellow solid.[4] A reported yield for this procedure is approximately 56%.[4]
Application Protocol: Reduction to 1-Methyl-1H-indazol-6-amine
The conversion of the nitro group to an amine is the most critical transformation of this compound, unlocking its potential as a versatile building block for drug synthesis. The resulting arylamine is a nucleophile that can readily participate in amide bond formations, cross-coupling reactions, and other C-N bond-forming reactions.
Causality of Experimental Design:
-
Reducing Agent (Tin(II) Chloride, SnCl₂): SnCl₂ is a classic and reliable reagent for the reduction of aromatic nitro groups.[8] It is effective, inexpensive, and tolerant of many other functional groups. The reaction proceeds in a stepwise manner, with Sn(II) being oxidized to Sn(IV) as the nitro group is reduced.
-
Solvent and Acid (Ethanol/HCl): The reaction is typically carried out in a protic solvent like ethanol with the addition of concentrated hydrochloric acid.[8] The acid protonates the nitro group, activating it towards reduction, and also serves to dissolve the tin salts. The product is often isolated as its hydrochloride salt, which can be advantageous for stability and purification.[9]
Reaction Pathway: Nitro Group Reduction
Caption: Reduction of the nitro group to form the key amine intermediate.
Detailed Protocol: Synthesis of 1-Methyl-1H-indazol-6-amine Hydrochloride
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol. Stir to create a suspension.
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) in concentrated hydrochloric acid. Carefully add this solution dropwise to the stirred indazole suspension. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath. A precipitate of the amine hydrochloride salt should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the resulting solid under vacuum. The product is 1-methyl-1H-indazol-6-amine hydrochloride.
-
(Optional) Free-Basing: To obtain the free amine, dissolve the hydrochloride salt in water and neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[10]
Conclusion
This compound serves as a strategically vital intermediate in pharmaceutical synthesis. Its value is primarily realized through the efficient and high-yielding reduction of its nitro group to form 1-methyl-1H-indazol-6-amine. This transformation provides a nucleophilic handle on the indazole core, enabling its incorporation into a diverse range of complex molecular architectures destined for therapeutic applications. The protocols detailed herein offer robust and well-rationalized procedures for both the synthesis of the title compound and its conversion into a key synthetic precursor, empowering researchers in the pursuit of novel drug discovery.
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Application Notes & Protocols: Leveraging 1-Methyl-6-nitro-1H-indazole in the Development of Novel Anticancer Agents
Abstract: The indazole scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1][2] This document provides a comprehensive guide for researchers on the application of 1-Methyl-6-nitro-1H-indazole , a key chemical intermediate, in the design and preclinical evaluation of novel anticancer therapeutics.[3] We will explore its role as a foundational building block, drawing insights from the successful development of kinase inhibitors like Pazopanib, which features a related indazole core.[4][5] This guide details representative synthetic strategies and provides robust, step-by-step protocols for in vitro and in vivo evaluation of new chemical entities derived from this versatile scaffold.
Part 1: The Indazole Scaffold in Oncology: A Strategic Overview
The indazole ring system is a bioisostere of indole and is present in several FDA-approved drugs. Its unique structure allows it to participate in various non-covalent interactions with biological targets, particularly the hinge region of protein kinases. This has made it a cornerstone for the development of targeted cancer therapies.[5][6]
Case Study: Pazopanib and the Inhibition of Angiogenesis
Pazopanib is a potent multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8] Although Pazopanib itself is a 2,3-dimethyl-2H-indazole derivative, its synthesis relies on intermediates derived from a 3-methyl-6-nitro-1H-indazole core, highlighting the strategic importance of the nitro-indazole scaffold.[4][9]
Mechanism of Action: Pazopanib exerts its anti-tumor effects primarily by inhibiting angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[7] It potently inhibits key receptor tyrosine kinases (RTKs) involved in this process, most notably the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[10][11] Inhibition of these receptors blocks downstream signaling cascades, leading to reduced tumor vascularization, growth, and survival.[11]
Caption: Simplified VEGFR signaling pathway inhibited by indazole-based agents.
Part 2: Synthesis of the Indazole Core
While this compound is a specific target molecule, its synthesis follows established chemical principles for related compounds. The following protocol describes a representative synthesis for a closely related and synthetically crucial isomer, 3-Methyl-6-nitro-1H-indazole, via diazotization of a substituted aniline followed by intramolecular cyclization. This intermediate is a direct precursor for Pazopanib synthesis.[12][13]
Protocol: Synthesis of 3-Methyl-6-nitro-1H-indazole
Materials:
-
2-Methyl-5-nitroaniline (5-Nitro-o-toluidine)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-methyl-5-nitroaniline (1.0 g, 6.57 mmol) in glacial acetic acid (40 mL).[12]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 15-20°C with continuous stirring.[12]
-
Diazotization: In a separate container, prepare a solution of sodium nitrite (0.45 g, 6.57 mmol) in water (1 mL). Add this solution to the cooled aniline mixture all at once.
-
Reaction: Continue stirring the reaction mixture for 15-30 minutes. The solution will typically change color.[13]
-
Cyclization: Remove the ice bath and allow the solution to stand at room temperature for 3 days to ensure the intramolecular cyclization is complete.[12]
-
Work-up: Concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator).[12]
-
Precipitation: Dilute the resulting residue with a small volume of cold water and stir vigorously to precipitate the crude product.[12]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography to yield 3-Methyl-6-nitro-1H-indazole.
Part 3: Preclinical Evaluation Workflow for Novel Indazole Derivatives
Once a new derivative of this compound is synthesized, a systematic evaluation is required to determine its anticancer potential. The following workflow outlines the key stages of preclinical assessment, from initial broad screening to more detailed mechanistic and in vivo studies.[14][15]
Caption: A standard workflow for preclinical anticancer drug development.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[16] It is a robust and high-throughput method for initial screening.[17]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[16] Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[17] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |
| Indazole-Derivative 1 | A549 (Lung) | 2.31 | Doxorubicin | 7.35[18] |
| Indazole-Derivative 1 | MCF-7 (Breast) | 1.84 | Doxorubicin | 8.03[18] |
| Indazole-Derivative 1 | Caco-2 (Colon) | 4.99 | Doxorubicin | 11.29[18] |
| Table 1: Example data presentation for IC₅₀ values obtained from an MTT assay. Data shown is representative for illustrative purposes. |
Protocols: Mechanistic Assays
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[20] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a DNA-intercalating agent that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate, allow them to attach, and then treat with the test compound (e.g., at its IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at low speed (e.g., 300 x g for 5 minutes).[20]
-
Washing: Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Interpretation: Annexin V- / PI- (Healthy), Annexin V+ / PI- (Early Apoptosis), Annexin V+ / PI+ (Late Apoptosis/Necrosis).
-
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[21] Anticancer agents often induce cell cycle arrest at specific checkpoints.
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and permeabilize the membranes.[22] Incubate for at least 30 minutes at 4°C.[22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.[23]
-
Rationale: PI can also bind to double-stranded RNA. RNase treatment is essential to ensure that the signal comes exclusively from DNA.[21]
-
-
PI Staining: Add PI solution (e.g., to a final concentration of 50 µg/mL) and incubate for 15-30 minutes in the dark.[23]
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[24]
Protocol: In Vivo Efficacy Assessment (Human Tumor Xenograft Model)
In vivo studies are critical for evaluating a compound's therapeutic efficacy and toxicity in a living organism.[15] The most common preclinical models are cell line-derived xenografts, where human cancer cells are implanted into immunodeficient mice.[25][26][27]
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in Matrigel) into the flank of each mouse.[25]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.[26]
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dose.
-
Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is often tumor growth inhibition (TGI).
-
Termination: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Conclusion
This compound is a highly valuable chemical scaffold for the discovery of novel anticancer agents. Its utility as a precursor for potent kinase inhibitors like Pazopanib underscores its potential. By employing a systematic preclinical evaluation workflow—encompassing synthesis, robust in vitro screening for cytotoxicity, detailed mechanistic studies into apoptosis and cell cycle effects, and culminating in in vivo efficacy testing—researchers can effectively identify and advance promising new therapeutic candidates derived from this versatile indazole core.
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- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
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The Strategic Pivot: Harnessing 1-Methyl-6-nitro-1H-indazole for the Next Generation of Agrochemicals
Introduction: The Untapped Potential of a Versatile Precursor
In the relentless pursuit of novel agrochemicals that are both highly effective and environmentally benign, the focus of synthetic chemistry is increasingly turning towards versatile molecular scaffolds. Among these, the indazole nucleus has emerged as a privileged structure, underpinning a wide array of biologically active compounds.[1] This guide delves into the strategic application of a key indazole derivative, 1-methyl-6-nitro-1H-indazole, as a pivotal precursor for the development of innovative herbicides, fungicides, and insecticides.[2] The presence of a nitro group at the 6-position not only influences the electronic properties of the indazole ring but also serves as a synthetic handle for introducing a diverse range of functionalities, unlocking a vast chemical space for agrochemical discovery.[2]
This document provides a comprehensive overview for researchers, scientists, and professionals in the field of drug and pesticide development. It outlines the synthesis of this compound, its critical transformation into the more synthetically versatile 1-methyl-1H-indazol-6-amine, and detailed protocols for the subsequent synthesis of a novel agrochemical candidate. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is paramount for safe handling and successful synthesis.
| Property | Value | Reference(s) |
| CAS Number | 6850-23-3 | [3] |
| Molecular Formula | C₈H₇N₃O₂ | [3] |
| Molecular Weight | 177.16 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Melting Point | 187-188 °C | [3] |
| Boiling Point | 384.9±22.0 °C (Predicted) | [3] |
| Density | 1.437 g/cm³ | [3] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area. |
Synthetic Workflow: From Precursor to a Novel Agrochemical Candidate
The overall strategy for leveraging this compound involves a two-stage process. First, the precursor is synthesized. Second, the nitro group is reduced to an amine, which then serves as a nucleophile for the construction of the final agrochemical scaffold. This workflow is designed to be modular, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: A three-stage workflow for the synthesis of a novel indazole carboxamide agrochemical from 6-nitro-1H-indazole.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-methylation of 6-nitro-1H-indazole. The use of a strong base like sodium hydride (NaH) is crucial for deprotonating the indazole nitrogen, making it a potent nucleophile for the subsequent reaction with an alkylating agent.[4]
Materials:
-
6-Nitro-1H-indazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Iodomethane (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add iodomethane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.[4]
Protocol 2: Synthesis of 1-Methyl-1H-indazol-6-amine
The reduction of the nitro group to an amine is a critical step. While catalytic hydrogenation is a clean method, the use of tin(II) chloride in an acidic medium is a robust and widely applicable alternative, particularly when certain functional groups might be sensitive to hydrogenation conditions.[2][5]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Carefully add concentrated HCl dropwise while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralize the residue by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield 1-methyl-1H-indazol-6-amine, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Synthesis of a Novel Agrochemical Candidate: N-(1-methyl-1H-indazol-6-yl)-4-chlorobenzamide
The amide coupling of 1-methyl-1H-indazol-6-amine with a substituted benzoyl chloride is a key step in creating a molecule with potential agrochemical activity. Pyrazole and indazole carboxamides are well-represented among commercial herbicides, fungicides, and insecticides.[6][7][8][9] The choice of a 4-chlorobenzoyl moiety is illustrative, as halogenated aromatic rings are common features in many active agrochemicals.
Materials:
-
1-Methyl-1H-indazol-6-amine
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-indazol-6-amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
In a separate flask, dissolve 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred solution of the amine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(1-methyl-1H-indazol-6-yl)-4-chlorobenzamide.
Caption: Mechanism of amide formation between 1-methyl-1H-indazol-6-amine and 4-chlorobenzoyl chloride.
Trustworthiness and Self-Validation
The protocols provided are designed with inherent self-validation checkpoints. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC). The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and, if necessary, Elemental Analysis. Expected spectral data for the key intermediate and the final product should be compared with literature values for analogous compounds to ensure the correct structures have been obtained.
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile precursor for the synthesis of novel agrochemicals. The synthetic pathways detailed in this guide provide a robust framework for the generation of a diverse library of indazole-based compounds. The modular nature of the final amide coupling step allows for the systematic exploration of structure-activity relationships, a cornerstone of modern agrochemical research. By modifying the substituents on the benzoyl chloride moiety, researchers can fine-tune the biological activity of the resulting molecules, paving the way for the discovery of next-generation herbicides, fungicides, and insecticides with improved efficacy and safety profiles. The continued exploration of the chemical space accessible from this precursor holds significant promise for addressing the evolving challenges in global agriculture.
References
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Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed. Available at: [Link]
- Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candid
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Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
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Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. PubMed. Available at: [Link]
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Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-pyridylpyrazole Moeities. PubMed. Available at: [Link]
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Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides. ResearchGate. Available at: [Link]
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Design, synthesis, and insecticidal evaluation of new pyrazole derivatives containing imine, oxime ether, oxime ester, and dihydroisoxazoline groups based on the inhibitor binding pocket of respiratory complex I. PubMed. Available at: [Link]
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Synthesis and herbicidal activity of new pyrazole ketone derivatives. ResearchGate. Available at: [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]
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Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H- pyrazole-3-carboxylic acid. ResearchGate. Available at: [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
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Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. PubMed. Available at: [Link]
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Amide Synthesis. Fisher Scientific. Available at: [Link]
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What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. ResearchGate. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
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SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Application Note & Protocol: Evaluating the Cytotoxicity of Nitroindazole Derivatives Using the MTT Assay
Introduction: The Role of Cytotoxicity Screening in Drug Discovery
The journey of a novel therapeutic agent from the laboratory bench to clinical application is a rigorous process, with early-stage preclinical assessment being a critical gatekeeper. A fundamental component of this assessment is the evaluation of cytotoxicity, which determines the potential of a chemical compound to cause damage to cells.[1] For researchers investigating promising new classes of molecules, such as nitroindazole derivatives—noted for their potential antiprotozoal and anticancer activities—a reliable and efficient method for quantifying cytotoxicity is paramount.[2][3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This application note provides a detailed, field-proven protocol for utilizing the MTT assay to evaluate the cytotoxic effects of nitroindazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural guide but also the underlying scientific rationale and troubleshooting insights to ensure data integrity and reproducibility.
The Biochemical Principle of the MTT Assay
The trustworthiness of the MTT assay is grounded in its direct measurement of metabolic activity within living cells.[7] The core of the assay is the enzymatic conversion of a yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6][8]
Mechanism of Action: This reduction occurs primarily within the mitochondria of metabolically active cells. NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, converting it into formazan crystals.[9][10] Because this enzymatic conversion is contingent upon the functional integrity of the mitochondria, the amount of purple formazan produced is directly proportional to the number of viable cells.[5][10] Dead cells, having lost their metabolic capability, are unable to perform this conversion.[9] The insoluble formazan crystals are then solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer, providing a quantitative assessment of cell viability.[6][11]
Caption: Biochemical conversion of MTT in viable cells.
Comprehensive Experimental Protocol
This protocol is optimized for adherent cells cultured in a 96-well plate format. It is essential to perform each step under aseptic conditions in a laminar flow hood to prevent contamination.[12][13]
Materials and Reagents
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood (Class II)
-
Inverted microscope
-
Microplate reader (with absorbance detection at 570 nm and a reference wavelength of ~630-650 nm)
-
Multichannel pipette (8 or 12-channel)
-
Standard laboratory equipment (pipettes, sterile tubes, etc.)
Reagents:
-
Cell Line: Appropriate for the study (e.g., cancer cell lines like A549, MCF-7, or a non-cancerous line like Vero cells for general cytotoxicity).[14]
-
Complete Growth Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI 1640).[12]
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: (10,000 U/mL penicillin, 10,000 µg/mL streptomycin).
-
Trypsin-EDTA Solution: (0.25% Trypsin, 0.53 mM EDTA).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Prepare a 5 mg/mL stock solution in sterile PBS. Filter-sterilize and store protected from light at 4°C.[8]
-
Nitroindazole Derivatives: Prepare stock solutions (e.g., 10-100 mM) in sterile-filtered DMSO. Store at -20°C.
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).
Step-by-Step Methodology
The entire workflow can be visualized as a multi-day process involving cell preparation, treatment, and the final assay execution.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Phase 1: Cell Seeding (Day 1)
-
Cell Culture: Culture cells in their recommended complete growth medium in a T-75 flask until they reach 70-80% confluency. Ensure cells are in the logarithmic growth phase for optimal metabolic activity.[11]
-
Harvesting: Wash the cell monolayer with PBS, then add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete growth medium.
-
Cell Counting: Transfer the cell suspension to a sterile tube and centrifuge. Resuspend the pellet in fresh medium and determine the cell concentration and viability (e.g., using a hemocytometer and Trypan Blue).
-
Seeding: Dilute the cell suspension to the optimal seeding density. This is a critical step and must be optimized for each cell line. See Table 1 for general recommendations. Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.[5]
Table 1: Recommended Seeding Densities for Adherent Cells
| Cell Line Type | Seeding Density (cells/well) | Justification |
|---|---|---|
| Fast-growing (e.g., HeLa, A549) | 5,000 - 10,000 | Prevents overconfluency during the treatment period. |
| Slow-growing (e.g., MCF-7) | 10,000 - 20,000 | Ensures sufficient metabolic signal at the time of assay. |
| Primary Cells (e.g., HDFs) | 10,000 - 30,000 | Generally have lower metabolic rates than cancer cell lines.[5] |
Note: These are starting points. Always perform a cell titration curve to find the optimal density where absorbance is linear with cell number for your specific conditions.[13][15]
Phase 2: Treatment with Nitroindazole Derivatives (Day 2)
-
Prepare Dilutions: Perform serial dilutions of your nitroindazole derivative stock solutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%, as higher concentrations can be cytotoxic.[8]
-
Plate Layout: Design your plate map carefully. Include the following controls in triplicate:
-
Untreated Control: Cells treated with medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This accounts for any solvent-induced cytotoxicity.
-
Blank Control: Wells with medium but no cells. This is for background absorbance subtraction.[16]
-
Compound-Only Control (Crucial for Nitroindazoles): Wells with medium and the test compound, but no cells. This checks for direct chemical reduction of MTT by the compound.[17]
-
-
Cell Treatment: After 24 hours of incubation, carefully aspirate the old medium from the wells. Add 100 µL of the prepared treatment media (containing the nitroindazole derivatives or controls) to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay and Measurement (Day 3/4)
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL). Expert Tip: For higher consistency, some protocols recommend replacing the treatment media with 100 µL of fresh, serum-free medium containing the MTT reagent. Serum can sometimes interfere with MTT reduction.[9]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals. Check for crystal formation under a microscope.[5]
-
Solubilize Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[8]
-
Mix and Read: Place the plate on an orbital shaker for 10-15 minutes or pipette gently to ensure complete dissolution of the crystals. The solution should turn a homogenous purple color.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise from cell debris and other factors.[8][9]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank (medium-only) wells from all other readings.
-
Calculate Percent Viability: Use the vehicle control as your 100% viability reference. Calculate the percentage of cell viability for each concentration of the nitroindazole derivative using the following formula:[18]
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis) using graphing software (e.g., GraphPad Prism).
-
Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve through non-linear regression analysis.[19]
Special Considerations for Nitroindazole Derivatives
Nitro-aromatic compounds like nitroindazoles warrant special attention due to their chemical properties:
-
Colorimetric Interference: Some nitroindazole derivatives may be colored and could absorb light near 570 nm, leading to falsely elevated absorbance readings.
-
Chemical Reactivity: The nitro group is an electron-withdrawing group, and some compounds may have the potential to directly reduce the MTT reagent, independent of cellular metabolic activity.[17] This would result in a false-positive signal, suggesting higher viability than is real.
Self-Validating Controls: To mitigate these risks, the inclusion of a compound-only control (compound in media, no cells) at each tested concentration is mandatory . If this control shows a significant absorbance reading after the addition of MTT and solubilizer, it indicates interference. This background value must be subtracted from the corresponding treated-cell wells. If the interference is substantial, alternative cytotoxicity assays that do not rely on tetrazolium reduction (e.g., LDH release assay or ATP-based assays like CellTiter-Glo®) should be considered.[1]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination of medium or reagents; Phenol red or serum interference. | Use fresh, sterile reagents; Use phenol red-free and/or serum-free medium during MTT incubation.[9] |
| Low Absorbance Readings | Cell seeding density is too low; Insufficient MTT incubation time; Incomplete formazan solubilization. | Optimize cell seeding density with a titration experiment; Increase MTT incubation time (check for crystal formation); Ensure complete mixing after adding DMSO.[13] |
| High Variability Between Replicates | Uneven cell seeding; Pipetting errors ("edge effects"); Incomplete mixing of formazan. | Mix cell suspension thoroughly before and during seeding; Avoid using the outer wells of the plate or fill them with PBS; Ensure homogenous dissolution of formazan before reading. |
| Viability >100% at Low Doses | Hormesis effect (low-dose stimulation); Compound interference (see Section 5); Experimental error. | This can be a real biological effect. If reproducible, report it. Rule out interference with proper controls. Re-check calculations and dilutions.[17] |
Conclusion
The MTT assay is a powerful and accessible tool for the primary cytotoxic screening of novel compounds like nitroindazole derivatives. By adhering to a meticulously optimized protocol, understanding the biochemical principles, and implementing the appropriate controls, researchers can generate reliable and reproducible data. The key to success lies in careful experimental design, particularly in the optimization of cell density and the inclusion of controls to account for potential compound-specific interference. This robust approach will enable the confident identification of promising candidates for further development in the therapeutic pipeline.
References
-
Excel Tricks. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- American Type Culture Collection. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
On Science. (n.d.). ATCC Animal Cell Culture Guide. Retrieved from [Link]
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National Institutes of Health. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Retrieved from [Link]
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da Silva, J. C. C. (2020). Statistical Analysis: MTT-assay (cell viability test). Retrieved from [Link]
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National Center for Biotechnology Information. (2024, October 1). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Retrieved from [Link]
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ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Utility of 1-Methyl-6-nitro-1H-indazole in Modern Heterocyclic Chemistry
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Among its many derivatives, 1-methyl-6-nitro-1H-indazole stands out as a pivotal building block. Its structure, featuring a reactive nitro group and a methylated nitrogen, offers a unique combination of stability and synthetic versatility. The electron-withdrawing nature of the nitro group influences the reactivity of the entire heterocyclic system, while its subsequent transformation into an amino group provides a critical gateway for constructing complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[3][4] This guide provides an in-depth exploration of this compound, detailing its synthesis, key chemical transformations, and strategic applications, supported by field-proven protocols for the modern researcher.
Physicochemical Profile and Handling
A thorough understanding of a reagent's properties is fundamental to its effective use. This compound is a stable, solid compound, but like all nitroaromatic compounds, it should be handled with appropriate care in a well-ventilated laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6494-19-5 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow to brown powder[5] |
| Melting Point | 184-188 °C[5] |
| Purity (Typical) | ≥ 99% (HPLC)[5] |
| Storage Conditions | Store at < -4°C, in a dry and sealed environment[5] |
Synthesis of the Scaffold: N-Methylation of 6-Nitro-1H-indazole
The most direct and common synthesis of the title compound involves the N-methylation of commercially available 6-nitro-1H-indazole. The primary challenge in this reaction is controlling the regioselectivity of the methylation, as both the N1 and N2 positions of the indazole ring are nucleophilic. The protocol below is optimized to favor the formation of the thermodynamically more stable N1-methylated isomer.[6]
Protocol 2.1: Synthesis of this compound[7]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to completely deprotonate the N-H of the indazole, forming the indazolide anion. This enhances the nucleophilicity of the nitrogen atoms for the subsequent alkylation step.
-
Dimethylformamide (DMF): A polar aprotic solvent is ideal. It readily dissolves the indazole salt and does not interfere with the SN2 reaction.
-
Iodomethane (CH₃I): A highly reactive methylating agent ensures the reaction proceeds efficiently at room temperature.
-
Purification by Flash Chromatography: This step is crucial for separating the desired this compound from the isomeric byproduct, 2-methyl-6-nitro-2H-indazole, which is also formed during the reaction.[7]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq) portion-wise to the stirred solution. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Maintain the temperature at 0°C for 30 minutes after the addition is complete.
-
Methylation: Add iodomethane (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Work-up: Carefully quench the reaction by slowly adding water. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer three times with water to remove DMF and salts.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to separate the N1 and N2 isomers. The 1-methyl isomer is generally the major product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A typical yield for the desired product is around 55-60%.[7]
Caption: Workflow for the N-methylation of 6-nitro-1H-indazole.
Core Transformation: Reduction of the Nitro Group
The conversion of the electron-withdrawing nitro group to an electron-donating amino group is the most powerful transformation of the this compound scaffold.[3] This single step dramatically alters the electronic properties of the molecule, unlocking numerous avenues for further functionalization, such as diazotization, acylation, and reductive amination. The resulting 1-methyl-1H-indazol-6-amine is a key precursor for many kinase inhibitors.[3]
Caption: Key reduction pathways for activating the scaffold.
Protocol 3.1: Reduction with Tin(II) Chloride (SnCl₂)[8]
This is a classic, robust, and widely used method for nitro group reduction. It is tolerant of many functional groups and is highly effective.
Causality Behind Experimental Choices:
-
Tin(II) Chloride (SnCl₂·2H₂O): A powerful reducing agent that, in the presence of a strong acid, can efficiently reduce aromatic nitro groups. It is used in stoichiometric excess to ensure complete conversion.
-
Concentrated HCl: The acidic medium is essential for the reduction mechanism to proceed and helps to keep the resulting amine product in its protonated, soluble hydrochloride salt form.
-
Basification (e.g., with NaOH or NaHCO₃): After the reaction, the acidic mixture is neutralized. This deprotonates the amine hydrochloride salt, yielding the free amine, which is typically less soluble in water and can be extracted into an organic solvent.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of this compound (1.0 eq) in a suitable solvent like 2-methoxyethyl ether or ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) in concentrated hydrochloric acid (HCl) dropwise. Caution: The reaction is exothermic. Maintain the reaction temperature below 100°C, using an ice bath if necessary.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the solution to stir for an additional 20-30 minutes at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture and carefully basify it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. This will precipitate tin salts and liberate the free amine.
-
Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 1-methyl-1H-indazol-6-amine.
-
Purification: The product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.
Table 2: Comparison of Common Nitro Reduction Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst, Ethanol/Methanol, RT[3][9] | Clean reaction, high yields, easy work-up (filtration). | Requires specialized hydrogenation equipment; catalyst can be pyrophoric and expensive. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl[3][8] | Reliable, highly effective, tolerant of many functional groups. | Generates stoichiometric tin waste, requiring careful disposal; work-up can be tedious. |
| Iron Reduction | Fe powder, Acetic Acid/NH₄Cl[3] | Cost-effective, environmentally benign metal. | Can require harsh acidic conditions; sometimes results in lower yields or incomplete reactions. |
Advanced Applications: C3-Position Functionalization
Beyond the crucial nitro-to-amine transformation, the 1-methyl-indazole core itself is a substrate for a variety of functionalization reactions, most notably at the C3 position.[1][10] Modern cross-coupling reactions provide a powerful toolkit for installing aryl, heteroaryl, or alkyl groups at this position, enabling the rapid diversification of the scaffold.
Protocol 4.1: Palladium-Catalyzed Direct C3-Arylation[11]
This protocol describes a method for directly coupling an aryl halide to the C3 position of the indazole, bypassing the need for pre-functionalization (e.g., halogenation or borylation) of the indazole ring itself.
Causality Behind Experimental Choices:
-
Palladium(II) Acetate (Pd(OAc)₂): The palladium catalyst is the heart of the reaction, facilitating the C-H activation and C-C bond formation steps of the catalytic cycle.
-
1,10-Phenanthroline: This ligand coordinates to the palladium center, stabilizing it and modulating its reactivity to promote the desired catalytic pathway.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base is required for the C-H activation step, which is often the rate-determining step in direct arylation reactions.
-
Toluene: A high-boiling, non-polar solvent is suitable for this type of cross-coupling reaction, which often requires elevated temperatures.
Step-by-Step Methodology:
-
Preparation: In a sealed tube, combine the 1-methyl-1H-indazole derivative (e.g., 1-methyl-1H-indazol-6-amine, 1.0 eq), the desired aryl iodide (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), 1,10-phenanthroline (10-20 mol%), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Reaction: Add anhydrous toluene to the tube, seal it, and heat the mixture to 110-130°C for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.
-
Isolation & Purification: Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the C3-arylated product.
Caption: Workflow for Pd-catalyzed C3-direct arylation.
Applications in Drug Discovery
Derivatives of the this compound scaffold are prevalent in modern drug discovery programs, demonstrating a wide range of biological activities.
-
Anticancer Agents: The closely related 3-methyl-1H-indazol-6-amine scaffold is a key component of Pazopanib, an oral angiogenesis inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[2] This underscores the value of the 6-aminoindazole core in targeting protein kinases like VEGFR and PDGFR.
-
Antiparasitic Agents: Research has shown that derivatives of 6-nitroindazole possess potent antileishmanial activity.[11] Modifications, such as the introduction of a chlorine atom at the C3 position followed by further derivatization, have yielded compounds with significant inhibitory effects against various Leishmania species.[7][11]
Table 3: Example Biological Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [7][11]
| Compound ID | Target Species | IC₅₀ (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4.0 |
| 11 | L. infantum | 6.0 |
| 13 | L. major | 38.0 |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic scaffold that provides a reliable and versatile entry point into a rich chemical space of pharmacologically relevant heterocyclic compounds. The protocols and insights provided herein demonstrate the critical transformations—from N-methylation to nitro reduction and C-H functionalization—that empower researchers to leverage this building block in the rational design and synthesis of next-generation therapeutics.
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Analytical methods for the quantification and purification of 1-Methyl-6-nitro-1H-indazole
Application Notes & Protocols for the Analysis of 1-Methyl-6-nitro-1H-indazole
Introduction: The Critical Role of Purity and Quantification
This compound (CAS No: 6850-23-3) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its molecular structure, featuring a reactive indazole core, makes it a valuable building block and key intermediate in the synthesis of various bioactive molecules and therapeutic agents.[1][2] Given its role in complex synthetic pathways, the ability to accurately quantify and purify this compound is paramount. The presence of impurities, such as positional isomers (e.g., 2-methyl-6-nitro-2H-indazole) or unreacted starting materials, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[3]
This technical guide provides robust, field-proven methodologies for the analytical quantification and preparative purification of this compound. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible results.
Physicochemical Properties Overview
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [1][4][5] |
| Molecular Weight | 177.16 g/mol | [1][5] |
| Appearance | Yellow solid / Yellow to brown powder | [1][3] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
Part I: High-Performance Liquid Chromatography (HPLC) for Accurate Quantification
Method Selection Rationale: Why RP-HPLC is the Gold Standard
For the quantitative analysis of nitroaromatic compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique.[6] Its widespread adoption is due to its high sensitivity, selectivity, and robustness, allowing for the precise separation of the target analyte from closely related impurities.[7]
-
Expertise & Experience: While Gas Chromatography (GC) can be used for aromatic compounds, HPLC is often preferred for this analyte to avoid potential thermal degradation in the heated GC injector, which can compromise analytical accuracy.[7] The use of a C18 stationary phase provides excellent hydrophobic retention for the indazole ring system, while a polar mobile phase allows for fine-tuned elution control. UV-Vis detection is highly effective, as the nitro-functionalized aromatic system exhibits strong chromophores, leading to a high signal-to-noise ratio.[6]
Workflow for HPLC Quantification of this compound
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Application Notes & Protocols: A Guide to Characterizing Enzyme Inhibition by 1-Methyl-6-nitro-1H-indazole
Abstract: 1-Methyl-6-nitro-1H-indazole is a versatile heterocyclic compound that serves as a valuable intermediate and building block in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications.[1] Its structural motif is found in various pharmacologically active agents, suggesting its potential as a scaffold for enzyme inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous experimental plan to characterize the enzyme inhibitory properties of this compound. We delve into the causality behind experimental choices, from initial screening and IC50 determination to detailed Mechanism of Action (MoA) studies and essential counter-screens for cytotoxicity and off-target effects. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Section 1: Foundational Concepts & Pre-Assay Experimental Design
The journey to characterizing a potential enzyme inhibitor begins not at the lab bench, but with meticulous planning. A robust experimental design is the bedrock of reliable and interpretable data. The primary objective is to move beyond a simple "active" or "inactive" label to a quantitative understanding of the compound's potency, mechanism, and specificity.
The Scientific Rationale: Why Enzyme Inhibition Matters
Enzymes are biological catalysts that mediate a vast array of physiological processes.[2] Their dysregulation is often implicated in disease states, making them prime targets for therapeutic intervention. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, forming the basis for many successful drugs.[2] An effective experimental workflow is crucial to identify and validate these inhibitors.
Defining the Target: Enzyme & Substrate Selection
The choice of enzyme is hypothesis-driven. While the indazole scaffold is present in molecules targeting a range of enzymes like kinases,[3] the specific targets for this compound may not be known. Initial studies might involve screening against a panel of disease-relevant enzymes.
Key Considerations:
-
Enzyme Purity & Activity: Utilize a highly purified and well-characterized enzyme preparation. Ensure consistent activity between batches.
-
Substrate Specificity: The substrate should be specific to the enzyme of interest to minimize off-target reactions.[4]
-
Detection Method: The reaction should produce a measurable signal (e.g., change in absorbance, fluorescence, or luminescence) that is proportional to enzyme activity.[5][6]
Optimizing the Environment: Assay Buffer & Conditions
Enzyme activity is exquisitely sensitive to its environment.[7] Failure to optimize and standardize reaction conditions is a primary source of experimental variability.
Critical Parameters to Optimize:
-
pH: Every enzyme has an optimal pH range for activity. This must be determined empirically using a panel of buffers.[7]
-
Temperature: Enzyme reactions are temperature-dependent. Assays should be conducted at a constant, controlled temperature.[7]
-
Ionic Strength: Salt concentrations can influence enzyme structure and activity.
-
Cofactors & Additives: Ensure the presence of any necessary metal ions or cofactors. Additives like BSA may be required to stabilize the enzyme.
Preparing the Key Player: this compound
Proper handling and preparation of the test compound are essential.
-
Compound Identity: this compound (CAS: 6850-23-3) is a yellow solid.[1][8]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
DMSO Control: The final concentration of DMSO in the assay should be kept constant across all wells (typically ≤1%) and be demonstrated to not affect enzyme activity.[9]
Section 2: Primary Screening Protocol: Determination of IC50
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's functional strength. It represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[10]
Workflow for Robust Enzyme Inhibition Assays
Caption: Schematic of three common modes of reversible enzyme inhibition.
Protocol: Differentiating Inhibition Type
This experiment involves measuring enzyme kinetics at multiple fixed inhibitor concentrations while varying the substrate concentration.
-
Select Inhibitor Concentrations: Choose several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Vary Substrate Concentrations: For each inhibitor concentration, measure the initial reaction velocity across a range of substrate concentrations (e.g., 0.2x Km to 5x Km). [11]3. Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Competitive Inhibition: The lines will intersect on the y-axis. Apparent Km increases with inhibitor concentration, while Vmax remains unchanged.
-
Non-Competitive Inhibition: The lines will intersect on the x-axis. Vmax decreases with inhibitor concentration, while Km remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both Vmax and apparent Km decrease with inhibitor concentration.
-
Calculating the Inhibition Constant (Ki)
The Ki, or inhibition constant, is a measure of the inhibitor's binding affinity and is independent of substrate concentration. * For Competitive Inhibitors: The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation : [12] Ki = IC50 / (1 + ([S] / Km)) Where [S] is the substrate concentration used in the IC50 experiment and Km is the Michaelis constant.
-
For other inhibition types: Ki can be determined directly from the slopes and intercepts of the Lineweaver-Burk plots.
Section 4: Essential Validation: Cytotoxicity & Off-Target Screening
A critical step in drug discovery is to ensure that the observed effect is due to specific inhibition of the target enzyme and not a result of general toxicity or promiscuous activity.
Cytotoxicity Assays
It is imperative to determine if this compound is toxic to cells at the concentrations where it inhibits the enzyme. Cellular toxicity can lead to false positives in biochemical assays if the enzyme is derived from a cell lysate. [13] Protocol Outline (MTT Assay):
-
Cell Seeding: Plate a relevant cell line in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (similar to the range used for IC50 determination) for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [14]4. Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.
-
Analysis: Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.
Interpretation: A desirable inhibitor will have a CC50 value significantly higher than its enzymatic IC50, indicating a therapeutic window.
Off-Target Screening
Most small molecules interact with multiple biological targets. [15][16]Assessing the selectivity of an inhibitor is crucial to anticipate potential side effects and to confirm that the desired biological effect is due to inhibition of the primary target.
Strategies for Selectivity Profiling:
-
Panel Screening: Test the compound against a panel of related enzymes (e.g., a kinase panel if the primary target is a kinase).
-
Broad Profiling Services: Utilize commercial services that screen compounds against hundreds of different targets, including receptors, ion channels, and enzymes. [17][18]This provides a comprehensive view of the compound's interaction landscape.
Section 5: Data Presentation & Troubleshooting
Summarizing Quantitative Data
| Parameter | Value | Interpretation |
| Enzyme Potency | ||
| IC50 | [Value] µM | Functional strength under specific assay conditions. |
| Ki | [Value] µM | Binding affinity, independent of substrate. |
| Mode of Inhibition | Competitive | Binds to the enzyme's active site. |
| Cellular Effects | ||
| Cytotoxicity (CC50) | >[Value] µM | Concentration causing 50% cell death. |
| Selectivity | ||
| Selectivity Index | CC50 / IC50 | A measure of the therapeutic window. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Pipetting errors.- Inconsistent temperature.- Reagents not mixed properly. | - Use calibrated pipettes; prepare master mixes.- Ensure plate reader and incubators are at a stable temperature.- Vortex all stock solutions before use. [19] |
| No or Weak Inhibition | - Inhibitor concentration too low.- Degraded inhibitor.- Substrate concentration too high (for competitive inhibitors). | - Test a higher concentration range.- Use fresh compound from a validated stock.- Ensure substrate concentration is ≤ Km. [2] |
| "No Enzyme" Control has High Signal | - Compound is autofluorescent/colored.- Contamination of reagents. | - Subtract the background signal from all wells.- Use fresh, high-purity reagents. |
| Inconsistent IC50 Values | - Assay conditions not standardized (pH, temp, [S]).- Enzyme activity varies between batches. | - Strictly follow the optimized protocol.- Qualify each new batch of enzyme. [7] |
Conclusion
This application guide provides a systematic and robust methodology for characterizing the enzyme inhibitory activity of this compound. By progressing logically from initial assay development and IC50 determination to in-depth mechanism of action studies and critical validation assays, researchers can generate high-quality, reproducible data. This comprehensive approach ensures a thorough understanding of the compound's biochemical and cellular profile, which is indispensable for advancing promising molecules in drug discovery and other life science applications.
References
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- edX. IC50 Determination.
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- Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations.
- SLAS Discovery. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals.
- Creative Biolabs Antibody. Troubleshooting of Competition (Inhibition) ELISA.
- Wikipedia. Enzyme assay.
- NCBI Bookshelf - NIH. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- NCBI - NIH. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding.
- Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
- Creative Biolabs. Off-Target Profiling.
- Benchchem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Abcam. TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research.
- Thermo Fisher Scientific. (2021). Enzyme Assay Analysis: What Are My Method Choices?.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- Biocompare.com. (2023). A Guide to Enzyme Assay Kits.
- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
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- MDPI. (2024). Studies of Akt/mTOR–Autophagy–Apoptosis Crosstalk in Human Gingival Fibroblasts Around New Digital Processed Dental Composites.
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Application Notes & Protocols: Strategic Derivatization of 1-Methyl-6-nitro-1H-indazole for Structure-Activity Relationship (SAR) Studies
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The 1H-indazole core is a bicyclic aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a cornerstone in the design of potent and selective therapeutic agents.[3] Numerous clinically approved drugs, such as the anti-cancer agents Pazopanib and Niraparib, feature this core, highlighting its therapeutic relevance.[1][3]
The specific starting material, 1-Methyl-6-nitro-1H-indazole , represents a highly strategic entry point for building a diverse chemical library for Structure-Activity Relationship (SAR) exploration. Its key features include:
-
The N1-Methyl Group: This modification pre-empts the common issue of N1/N2 regioisomerism that complicates the alkylation of unsubstituted indazoles, simplifying synthesis and purification.[4][5][6] The methyl group itself can also influence metabolic stability and binding interactions.
-
The C6-Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the indazole ring. More importantly, it serves as a versatile synthetic handle, primarily through its reduction to a nucleophilic amino group, which opens a vast landscape of potential derivatizations.[7][8]
This guide provides a detailed framework and validated protocols for the systematic derivatization of this compound. The methodologies are designed to enable researchers to efficiently generate compound libraries for robust SAR studies, ultimately accelerating the discovery of novel drug candidates.
Strategic Overview: A Multi-pronged Approach to Derivatization
A successful SAR campaign requires the systematic modification of the lead scaffold at multiple positions to probe the target's binding pocket for key steric, electronic, and hydrophobic interactions. Our strategy for derivatizing this compound is centered on three primary vectors of diversification.
Caption: Overall strategy for derivatizing the this compound scaffold.
Vector 1: Functionalization at the C6-Position via Nitro Reduction
The most direct and fruitful path for diversification begins with the reduction of the C6-nitro group to form 6-amino-1-methyl-1H-indazole . This transformation converts an electron-withdrawing group into a versatile nucleophilic handle, which is a cornerstone of the synthesis for many indazole-based kinase inhibitors.[8]
Protocol 1: Reduction of this compound using Tin(II) Chloride
This method is a classic, robust, and scalable procedure for nitro group reduction that avoids the use of high-pressure hydrogenation equipment and is tolerant of many functional groups.
Causality Behind Choices:
-
Tin(II) Chloride (SnCl₂·2H₂O): A mild and effective reducing agent for aromatic nitro compounds. It acts as a single-electron donor in a stepwise reduction process.[9]
-
Ethanol (EtOH) as Solvent: A polar protic solvent that readily dissolves the starting material and the tin salt. It is also easy to remove under reduced pressure.
-
Concentrated HCl (Optional but Recommended): The reaction proceeds under acidic conditions. While some protocols run in neutral ethanol, the addition of acid can accelerate the reaction and improve yields.
-
Sodium Bicarbonate (NaHCO₃) Workup: Crucial for neutralizing the acidic reaction mixture and precipitating tin salts (as tin hydroxides), which can then be removed by filtration.
Caption: Workflow for the reduction of the nitro group on the indazole scaffold.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add ethanol (EtOH) to create a ~0.2 M solution. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur. Stir vigorously for 30 minutes. A thick, white precipitate of tin salts will form.
-
Filter the slurry through a pad of Celite®, washing the pad thoroughly with ethyl acetate (EtOAc).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude 6-amino-1-methyl-1H-indazole is often pure enough for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 2: Derivatization of 6-Amino-1-methyl-1H-indazole (Amide Coupling)
The newly formed amino group is a powerful nucleophile for creating a diverse array of amides, which are critical for probing hydrogen bond donor/acceptor interactions in SAR studies.
Caption: General workflow for amide coupling at the C6-position.
Step-by-Step Methodology:
-
Setup: In a clean, dry vial, dissolve the carboxylic acid (R-COOH, 1.2 eq.) in N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add a solution of 6-amino-1-methyl-1H-indazole (1.0 eq.) in a small amount of DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor for completion by LC-MS.
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash with water (2x), followed by saturated aqueous lithium chloride (LiCl) solution (to help remove DMF), and finally with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Vector 2: Core Modification via Palladium-Catalyzed Cross-Coupling
To explore the impact of substituents on the pyrazole-fused benzene ring, palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry.[10] While our primary starting material lacks a handle for cross-coupling, this section outlines a protocol for a related, commercially available or readily synthesized precursor, 3-bromo-1-methyl-6-nitro-1H-indazole , to illustrate the powerful Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C3-position.
Protocol 3: Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the coupling of a C3-bromoindazole with a boronic acid, a reaction celebrated for its functional group tolerance and reliability.[11][12]
Causality Behind Choices:
-
Pd(dppf)Cl₂: A robust and highly effective palladium catalyst for cross-coupling. The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, promoting the crucial reductive elimination step and stabilizing the active Pd(0) species.
-
Aqueous Sodium Carbonate (Na₂CO₃): A common and effective base for the Suzuki reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.
-
1,4-Dioxane/Water: A common solvent system that facilitates the dissolution of both the organic-soluble indazole and the water-soluble inorganic base, allowing the reaction to proceed efficiently.
Caption: Suzuki-Miyaura cross-coupling for C3-functionalization.
Step-by-Step Methodology:
-
Setup: To a microwave vial or Schlenk flask, add the 3-bromo-1-methyl-6-nitro-1H-indazole (1.0 eq.), the desired arylboronic acid (1.5 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Degassing: Seal the vessel and evacuate and backfill with inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent/Base Addition: Add 1,4-dioxane, followed by a 2 M aqueous solution of Na₂CO₃ (3.0 eq.). The mixture should be biphasic.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor for completion by LC-MS.
-
Workup:
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield the C3-arylated indazole.
Data Analysis and SAR Workflow
The compounds synthesized via these protocols form a library for biological screening. The resulting data is tabulated to establish a clear Structure-Activity Relationship, guiding the design of the next generation of compounds.
Hypothetical SAR Data Table
| Compound ID | Modification Vector | Site | R-Group | IC₅₀ (µM) vs. Target X |
| LEAD-01 | Core Scaffold | - | (Parent Amine) | 15.2 |
| SAR-C6-01 | Vector 1: C6-Amide | C6 | -COCH₃ | 8.5 |
| SAR-C6-02 | Vector 1: C6-Amide | C6 | -CO-Ph | 2.1 |
| SAR-C6-03 | Vector 1: C6-Amide | C6 | -CO-(4-F-Ph) | 0.9 |
| SAR-C3-01 | Vector 2: C3-Aryl | C3 | -Phenyl | >20 |
| SAR-C3-02 | Vector 2: C3-Aryl | C3 | -Pyridin-3-yl | 18.5 |
This table illustrates that for this hypothetical target, adding a C6-amide is beneficial, with an electron-withdrawing fluoro-phenyl group being the most potent modification. C3-modification appears to be detrimental to activity.
Iterative SAR Cycle
The SAR process is iterative, where insights from one round of synthesis and testing directly inform the design of the next.
Caption: The iterative workflow of a Structure-Activity Relationship study.
References
-
Cerezo-Gálvez, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Fonseca, B. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Selected examples of biologically active substituted indazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Representative biologically active 1H‐indazoles and 1H‐pyrazoles. ResearchGate. [Link]
-
ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. ChemRxiv. [Link]
-
Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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ResearchGate. (n.d.). Synthesis of 1H-indazole-derived biologically active compounds. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]
-
Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health. [Link]
-
Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv. [Link]
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Application Notes and Protocols: 1-Methyl-6-nitro-1H-indazole in Material Science Research
Foreword for the Pioneering Researcher
Welcome to a forward-looking exploration of 1-Methyl-6-nitro-1H-indazole. While this molecule is well-documented as a crucial intermediate in pharmaceutical and agrochemical synthesis, its potential in material science remains a largely untapped frontier.[1] This guide is crafted for the innovative researcher, scientist, and developer poised to venture into uncharted territory. We will not only review the foundational chemistry of this compound but also extrapolate from established principles to propose and detail novel applications in functional materials. This document serves as both a roadmap and a call to action, providing robust protocols to investigate this compound as a cornerstone for the next generation of advanced materials.
Compound Profile: this compound
This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of a methyl group at the N1 position and a nitro group at the 6th position significantly influences its electronic properties and reactivity.[1] The electron-withdrawing nature of the nitro group makes the indazole ring electron-deficient, opening up avenues for various chemical modifications and applications.
| Property | Value | Reference |
| CAS Number | 6850-23-3 | [2] |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Synthesis Protocol: From 6-Nitro-1H-indazole to this compound
The methylation of 6-nitro-1H-indazole is a critical step to obtain the target compound. The following protocol is a well-established method for this conversion.
Experimental Protocol
Materials:
-
6-Nitro-1H-indazole (1.0 eq)
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq)
-
Iodomethane (Methyl iodide, 1.1 eq)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of 6-nitro-1H-indazole (e.g., 4.14 g, 25.4 mmol) in 100 ml of DMF in a round-bottom flask and cool the solution in an ice bath.
-
Under vigorous stirring, add sodium hydride (e.g., 2.03 g, 50.7 mmol) to the solution in four portions. Maintain the reaction mixture at 0°C for 30 minutes.
-
Add iodomethane (e.g., 1.74 ml, 27.9 mmol) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding water. Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash three times with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate on a rotary evaporator.
-
Purify the product by flash chromatography on silica using ethyl acetate as the eluent to separate this compound from the 2-methyl-6-nitro-2H-indazole isomer.
-
The expected yield of the yellow solid product is approximately 56.4%.[3]
Caption: Synthesis workflow for this compound.
Proposed Application in Organic Electronics: A Precursor for Hole-Transporting Materials
The indazole core is a known entity in various biologically active molecules.[4] However, its electronic properties also make it a candidate for use in organic electronics. The nitro group can be chemically reduced to an amino group, transforming the electron-withdrawing nature of the substituent to an electron-donating one. This resulting 1-methyl-6-amino-1H-indazole can serve as a building block for hole-transporting materials in devices like Organic Light Emitting Diodes (OLEDs) or perovskite solar cells.
Protocol 1: Reduction of this compound to 1-Methyl-6-amino-1H-indazole
Materials:
-
This compound (1.0 eq)
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Suspend this compound in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl-6-amino-1H-indazole.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: Workflow for the reduction of the nitro group.
Exploratory Application in Functional Dyes for Dye-Sensitized Solar Cells (DSSCs)
The structure of this compound, with its potential for further functionalization, makes it an interesting scaffold for the design of novel organic dyes for DSSCs. The indazole moiety can act as a π-conjugated bridge, while the nitro group can be a starting point for introducing acceptor groups.
Conceptual Design of an Indazole-Based Dye
A hypothetical D-π-A (Donor-π-bridge-Acceptor) dye could be synthesized starting from this compound. The nitro group could be reduced to an amine and then coupled with a suitable donor moiety. The C3 position of the indazole ring could be functionalized with an acceptor group (e.g., a cyanoacrylic acid) to anchor the dye to the TiO₂ surface of the DSSC photoanode.
Protocol 2: Fabrication and Testing of a DSSC with a Novel Dye
This protocol outlines the general steps for fabricating and testing a DSSC, assuming a novel indazole-based dye has been synthesized.
Materials:
-
FTO-coated glass
-
TiO₂ paste
-
Synthesized indazole-based dye
-
Acetonitrile and tert-butanol (1:1 v/v) for dye solution
-
Iodide/triiodide-based electrolyte
-
Platinized counter electrode
-
Solar simulator
-
Potentiostat
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass by sonicating in detergent, deionized water, and ethanol.
-
Deposit a layer of TiO₂ paste on the FTO glass using screen printing or doctor-blading.
-
Sinter the TiO₂ film at high temperature (e.g., 450-500°C) to ensure good electrical contact between the nanoparticles.
-
-
Dye Sensitization:
-
Immerse the cooled photoanode in a solution of the indazole-based dye in a suitable solvent (e.g., acetonitrile/tert-butanol) for several hours.
-
-
Cell Assembly:
-
Assemble the dye-sensitized photoanode with a platinized counter electrode, separated by a thin spacer.
-
Introduce the iodide/triiodide electrolyte into the space between the electrodes through capillary action.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of the assembled cell under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Potential as a Ligand in Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the pyrazole ring of this compound can act as coordination sites for metal ions, making it a potential organic linker for the synthesis of MOFs.[5][6] The nitro group could add functionality to the pores of the MOF, potentially for selective gas adsorption or catalysis.
Protocol 3: Exploratory Solvothermal Synthesis of an Indazole-Based MOF
Materials:
-
This compound-3-carboxylic acid (a functionalized derivative of the topic compound)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
A suitable solvent (e.g., DMF, DEF, or a mixture)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the this compound-3-carboxylic acid ligand and the metal salt in the chosen solvent.
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 80-150°C) for a set period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh solvent, and dry.
-
Characterize the product using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis to confirm the formation and properties of the MOF.
Caption: General workflow for the exploratory synthesis of an indazole-based MOF.
Concluding Remarks and Future Outlook
This compound stands at the cusp of a new era of application. While its role in medicinal chemistry is well-established, the protocols and concepts outlined in this guide are intended to catalyze its exploration in material science. The journey from a pharmaceutical intermediate to a functional material is a testament to the versatility of organic molecules. It is our hope that the detailed methodologies provided herein will empower researchers to unlock the full potential of this promising compound and contribute to the development of novel materials with exciting electronic and optical properties.
References
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MDPI. Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells under Indoor Lighting Conditions. [Link]
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PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Darcy & Roy Press. Synthesis and application of metal-organic frameworks. [Link]
-
MDPI. Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. [Link]
-
Liskon Biological. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. [Link]
-
PubChem. 7-Nitroindazole. [Link]
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IntechOpen. Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. [Link]
-
ResearchGate. Synthetic access to N-bromoethyl-nitro-indazoles and.... [Link]
-
Liskon Biological. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. [Link]
-
ResearchGate. Synthesis and characterization of conductive polymers with enhanced solubility. [Link]
-
RHENIUM BIO SCIENCE. This compound-3-carboxylic acid 98%. [Link]
-
PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
PubChem. 1H-Indazole, 1-methyl-6-nitro-. [Link]
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Application Notes and Protocols for Evaluating the Antiparasitic Activity of 1-Methyl-6-nitro-1H-indazole
Introduction
Parasitic diseases, including leishmaniasis, Chagas disease, and malaria, inflict a devastating toll on global health, affecting millions of people, particularly in tropical and subtropical regions.[1] The emergence of drug resistance and the significant side effects of current therapies necessitate the urgent discovery of novel, safe, and effective antiparasitic agents.[2][3]
The indazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[4] Within this class, nitro-substituted indazoles have shown particular promise as antiparasitic agents.[5] Research into derivatives of 6-nitro-1H-indazole has highlighted their potential against parasites such as Leishmania.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing a strategic, multi-tiered approach to evaluating the antiparasitic activity of 1-Methyl-6-nitro-1H-indazole . The protocols herein are designed to establish the compound's potency, selectivity, and potential mechanism of action, forming a critical foundation for its development as a therapeutic candidate.
Compound Profile: this compound
-
Structure:
-
Chemical Formula: C₈H₇N₃O₂
-
IUPAC Name: this compound
-
-
Rationale for Screening: The 6-nitroindazole scaffold is a key pharmacophore in compounds showing activity against various pathogens.[5] The nitro group can be crucial for the mechanism of action, often undergoing bioreduction within the parasite to generate radical species that induce cellular damage. The methylation at the N1 position modifies the compound's physicochemical properties, such as solubility and metabolic stability, potentially enhancing its drug-like characteristics. While extensive data on this specific molecule is emerging, related derivatives have shown potent activity, particularly against Leishmania, by targeting essential parasitic enzymes like trypanothione reductase (TryR).[4]
Experimental Design: A Tiered Screening Cascade
A logical, stepwise screening process is essential to efficiently characterize a new chemical entity. This approach ensures that resources are focused on compounds with the most promising therapeutic potential. We propose a three-tiered cascade for evaluating this compound.
Caption: Proposed inhibition of the Leishmania Trypanothione Reductase (TryR) pathway.
Protocol 5: Leishmania Trypanothione Reductase (TryR) Inhibition Assay
Principle: This is a cell-free, target-based enzymatic assay to determine if the compound directly inhibits TryR. The assay spectrophotometrically measures the NADPH-dependent reduction of the substrate, trypanothione disulfide (TS₂). [4] Materials:
-
Recombinant Leishmania infantum TryR.
-
NADPH.
-
Trypanothione disulfide (TS₂).
-
Assay Buffer (e.g., HEPES, EDTA).
-
This compound.
-
96-well UV-transparent plates.
-
Spectrophotometer plate reader.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add assay buffer followed by serial dilutions of the test compound.
-
Enzyme Addition: Add a fixed concentration of TryR enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding a mixture of NADPH and TS₂.
-
Readout: Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADPH oxidation) kinetically for 5-10 minutes.
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition against the log of the compound concentration.
-
Calculate the enzymatic IC₅₀ value using non-linear regression. A confirmed low IC₅₀ in this assay strongly suggests that TryR is a direct target of the compound.
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound as a potential antiparasitic agent. By progressing through a logical cascade of primary screening for potency, selectivity profiling against host cells, and investigation into the mechanism of action, researchers can build a comprehensive data package. This structured approach is fundamental to identifying and validating new chemical entities in the challenging but critical field of antiparasitic drug discovery. A compound demonstrating both high potency and a strong selectivity index, coupled with a confirmed interaction with a validated parasite-specific target, represents a high-quality lead worthy of further preclinical development.
References
-
A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
The latest progress in assay development in leishmaniasis drug discovery: a review of the available papers on PubMed from the past year. Available at: [Link]
-
Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PubMed Central. Available at: [Link]
-
Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - MDPI. Available at: [Link]
-
Development and validation of a novel Leishmania screening cascade | DNDi. Available at: [Link]
-
Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. Available at: [Link]
-
Visceral leishmaniasis: Experimental models for drug discovery - PMC - PubMed Central. Available at: [Link]
-
Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds - PMC. Available at: [Link]
-
In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases. Available at: [Link]
-
In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - NIH. Available at: [Link]
-
In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis - PubMed Central. Available at: [Link]
-
efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Available at: [Link]
-
Target assessment for antiparasitic drug discovery - PMC - NIH. Available at: [Link]
-
In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. Available at: [Link]
-
IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Available at: [Link]
-
(PDF) Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery - ResearchGate. Available at: [Link]
-
High-content approaches to anthelmintic drug screening - PMC - NIH. Available at: [Link]
-
A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - Research journals - PLOS. Available at: [Link]
-
Mechanisms of action in antiparasitic drugs | Research Starters - EBSCO. Available at: [Link]
-
Selection of an Optimal Cytotoxicity Assay for Undergraduate Research - ERIC. Available at: [Link]
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Application of a resazurin-based high-throughput screening assay for the identification and progression of new treatments for human African trypanosomiasis - PMC - PubMed Central. Available at: [Link]
-
Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article. Available at: [Link]
-
Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article. Available at: [Link]
-
Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview - YouTube. Available at: [Link]
-
Resazurin assay for cell viability & cytotoxicity | BMG LABTECH. Available at: [Link]
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available at: [Link]
-
Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - NIH. Available at: [Link]
-
Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing). Available at: [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-6-nitro-1H-indazole
Welcome to the technical support guide for the synthesis of 1-Methyl-6-nitro-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles that govern this reaction, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved via the N-methylation of the commercially available precursor, 6-nitro-1H-indazole. The primary challenge in this synthesis is not the methylation itself, but controlling the regioselectivity. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation can lead to a mixture of two regioisomers: the desired this compound (N1-alkylation) and the undesired 2-methyl-6-nitro-2H-indazole (N2-alkylation).
Achieving a high yield of the desired product is therefore critically dependent on reaction conditions that selectively favor N1-alkylation. This guide focuses on troubleshooting and optimizing this key methylation step.
Caption: Decision tree for addressing poor N1-regioselectivity.
Q3: Purification by column chromatography is difficult, and the isomers are co-eluting. How can I improve separation?
A3: The two isomers, this compound and 2-methyl-6-nitro-2H-indazole, can have very similar polarities, making separation challenging.
-
Optimize Your Mobile Phase: Standard eluents like ethyl acetate in hexanes are commonly used.[1] Systematically vary the polarity. Try adding a small percentage (~1-5%) of a more polar solvent like methanol or a less polar co-solvent like dichloromethane to your hexane/ethyl acetate system to modulate the separation.
-
Use a High-Performance Column: Utilize a high-quality silica gel with a small particle size for better resolution.
-
Consider Alternative Chromatography: If flash chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) may be necessary, although this is less practical for large-scale purification.
-
Focus on Prevention: The best strategy is to optimize the reaction to minimize the formation of the N2-isomer, reducing the purification burden. A reaction that yields a >95:5 ratio of N1:N2 is far easier to purify than one that yields a 60:40 mixture.
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired N1-isomer by ensuring thermodynamic control.
Protocol: Selective N1-Methylation of 6-Nitro-1H-indazole
Materials:
-
6-Nitro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-nitro-1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 25 mL per gram of indazole) to the flask. Stir the mixture until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 2.0 eq) portion-wise over 15-20 minutes.[1] Safety Note: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.
-
Anion Formation: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.[1] The solution should become a dark, homogeneous mixture as the sodium indazolide salt forms.
-
Methylation: While maintaining the temperature at 0 °C, add iodomethane (1.1 eq) dropwise to the reaction mixture.[1]
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[1]
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer three times with ethyl acetate.[1]
-
Washing & Drying: Combine the organic layers, wash three times with water, and then once with brine to remove residual DMF.[1] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the this compound from the 2-methyl isomer.[1] The N1-isomer is generally the less polar of the two.
Section 4: Data Summary
The choice of reagents and conditions has a profound impact on the regioselectivity of the methylation. The following table summarizes outcomes from various reported methods.
| Base | Solvent | Methylating Agent | Temp. | N1-Isomer Yield | N2-Isomer Yield | N1:N2 Ratio | Reference |
| NaH | DMF | Iodomethane | RT | 56.4% | Not specified, but separated | Favors N1 | [1] |
| NaH | THF | Methyl Iodide | RT | High (Thermodynamic) | Low | Highly N1-Selective | [2] |
| KOH | (not specified) | Dimethyl Sulfate | 45 °C | 42% | 44% | ~1:1 | [3] |
| K₂CO₃ | DMF | Ethyl Bromide | (not specified) | Not specified | Not specified | Regioselective | [3] |
| None | (neat) | Methyl Iodide | 100 °C | 10% | 50% | 1:5 | [3] |
| K₂CO₃ | DMF | Isobutyl Bromide | 120 °C | 47% | 25% | ~2:1 | [4] |
Table demonstrates that strong bases like NaH are superior for achieving high N1-selectivity.
Section 5: Frequently Asked Questions (FAQs)
-
What is the IUPAC name for the target compound? The IUPAC name is this compound.[5]
-
What are the key safety precautions for this synthesis? Sodium hydride reacts violently with water to produce flammable hydrogen gas and should be handled with extreme care in an inert atmosphere. Iodomethane is a toxic and carcinogenic substance and must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Which analytical techniques are best for monitoring the reaction? Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring of the consumption of the starting material and the appearance of products. For quantitative analysis and accurate determination of the N1:N2 isomer ratio, Liquid Chromatography-Mass Spectrometry (LC-MS) or ¹H NMR of the crude reaction mixture is recommended.
-
Are there alternative methylating agents to iodomethane? Yes, dimethyl sulfate is another common methylating agent.[2][3] However, it is highly toxic and should be handled with extreme caution. Dimethyl carbonate has also been reported as a more environmentally friendly methylating agent for similar scaffolds, often used with an organic base.[2][6]
References
-
Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
- US Patent US3988347A - Process for the prepar
-
Indazole - Organic Syntheses Procedure. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. [Link]
-
1H-Indazole, 1-methyl-6-nitro- - PubChem. [Link]
- CN103319410A - Synthesis method of indazole compound - Google P
- CN103319410B - A kind of synthetic method of indazole compound - Google P
-
Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - Liskon Biological. [Link]
-
Development of a selective and scalable N1-indazole alkylation - PMC. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
Techniques for separating N1 and N2 isomers of methyl-6-nitroindazole
Technical Support Center: Methyl-6-Nitroindazole Isomer Separation
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the separation of N1 and N2 isomers of methyl-6-nitroindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of isolating these critical regioisomers. The methylation of 6-nitroindazole inherently produces a mixture of the N1 (1-methyl-6-nitro-1H-indazole) and N2 (2-methyl-6-nitro-2H-indazole) isomers, and their separation is a crucial step, particularly as the N2-methylated isomer is a key intermediate in the synthesis of the anticancer drug Pazopanib.[1] This resource provides in-depth answers to common questions and robust troubleshooting protocols to streamline your separation workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to separate the N1 and N2 isomers of methyl-6-nitroindazole?
The precise regiochemistry of the methyl group on the indazole ring profoundly impacts the molecule's physicochemical properties and its utility in subsequent synthetic steps. In pharmaceutical development, only one isomer typically possesses the desired biological activity or serves as the correct precursor for the target active pharmaceutical ingredient (API). For instance, 2,3-dimethyl-6-nitro-2H-indazole (the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole) is the specific intermediate required for Pazopanib synthesis.[1] Using a mixture of isomers would lead to impurities in the final API, compromising its safety and efficacy, and creating significant challenges for regulatory approval.
Q2: What are the principal techniques for separating these N1 and N2 regioisomers?
The separation of N1 and N2 isomers of methyl-6-nitroindazole primarily relies on two main techniques:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective methods. SFC is often superior for isomer separation due to its unique selectivity, high efficiency, and reduced solvent usage.[2][3][4]
-
Fractional Crystallization: This classical technique exploits differences in the solubility of the isomers in a specific solvent or solvent system.[5][6] By carefully controlling temperature and solvent composition, one isomer can be selectively precipitated while the other remains in solution.
Q3: How can I definitively confirm the identity of the separated N1 and N2 isomers?
Unambiguous structural confirmation is achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, two-dimensional (2D) NMR experiments are the gold standard.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is the most decisive technique. For the N1-isomer, a correlation will be observed between the N-methyl protons and the C7a carbon of the indazole ring. For the N2-isomer, the correlation will be between the N-methyl protons and the C3 carbon.[7][8]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can also be used to differentiate the isomers based on spatial proximity.[9]
Q4: What is the fundamental difference between the N1 and N2 isomers that enables their separation?
The separation is possible due to differences in the electronic distribution and, consequently, the physical properties of the two isomers.
-
N1-Substituted Indazoles: The benzene ring retains a more aromatic character.
-
N2-Substituted Indazoles: The pyrazole ring is considered to have a more aromatic character, leading to a quinoidal structure in the benzene portion.[10] This electronic difference results in distinct dipole moments, polarity, and crystal packing energies. Chromatographic techniques exploit the difference in polarity and interactions with the stationary phase, while crystallization exploits differences in crystal lattice formation and solubility.
Troubleshooting & Optimization Guide
This section addresses specific experimental challenges in a question-and-answer format.
Chromatographic Separation Issues
Q: My HPLC method shows poor or no resolution between the N1 and N2 peaks. What should I try first?
Poor resolution is the most common challenge. The solution lies in enhancing the selectivity of your chromatographic system. Since these are positional isomers, standard C18 columns may not provide sufficient resolving power.
Causality: The isomers have identical mass and very similar hydrophobicity. Separation must be driven by exploiting subtle differences in their interaction with the stationary phase, primarily through π-π interactions and dipole-dipole interactions.
Solutions:
-
Change Stationary Phase: Switch to a column with a different selectivity mechanism. Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns are highly recommended as they provide strong π-π and dipole-dipole interactions that can effectively differentiate the electron density differences of the aromatic systems of the two isomers.[11][12][13]
-
Optimize Mobile Phase: If using a recommended column, systematically vary the mobile phase composition. Small changes in the percentage of the organic modifier (e.g., acetonitrile vs. methanol) can significantly impact selectivity.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an orthogonal technique to reversed-phase HPLC and is exceptionally powerful for separating isomers.[3][14] The use of supercritical CO₂ with a co-solvent often provides unique selectivity and higher efficiency than HPLC.
Workflow for Optimizing Chromatographic Separation
Caption: Decision workflow for troubleshooting poor isomer resolution.
Q: I'm observing significant peak tailing for both isomer peaks. What is the cause and how do I fix it?
Peak tailing is typically caused by secondary interactions between the basic nitrogen atoms of the indazole ring and acidic silanol groups on the silica-based column packing.
Solutions:
-
Use a Mobile Phase Additive: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to your mobile phase. These additives compete for the active silanol sites, preventing the analytes from interacting with them.
-
Adjust pH: If using an aqueous mobile phase, ensure the pH is controlled with a suitable buffer. Operating at a pH where the indazole nitrogens are not protonated can reduce tailing.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue. Ensure you are using a quality, modern column.
Fractional Crystallization Issues
Q: I am attempting to separate the isomers by fractional crystallization, but they seem to be co-precipitating. What can I do?
Co-precipitation occurs when the solubilities of the two isomers are too similar in the chosen solvent, or when a eutectic mixture forms. The key is to find a solvent system that maximizes the solubility difference.
Solutions:
-
Solvent Screening: Perform a systematic screening of various solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A patent for separating substituted indazole isomers suggests that mixed solvents, such as ethanol/water, can be highly effective.[6]
-
Optimize Cooling Rate: A very fast cooling rate promotes rapid precipitation and can trap impurities and the other isomer. Employ a slow, controlled cooling process to allow for the selective crystallization of the less soluble isomer.
-
Seeding: Once you have isolated a small number of pure crystals of one isomer (e.g., from a preparative HPLC fraction), use them to "seed" a supersaturated solution. Seeding provides a template for crystal growth and can dramatically improve the selectivity of the crystallization process.[15]
-
Iterative Crystallization: Do not expect perfect separation in a single step. It is often necessary to perform multiple recrystallization steps.[5] Collect the crystals, analyze their purity (e.g., by HPLC), and recrystallize them again to improve the isomeric ratio.
| Parameter | Recommendation for Overcoming Co-Precipitation | Rationale |
| Solvent Choice | Screen mixed-solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane). | Mixed solvents allow for fine-tuning of polarity to maximize solubility differences between isomers.[6] |
| Cooling Rate | Slow, gradual cooling (e.g., over several hours or overnight). | Allows for thermodynamic equilibrium to be reached, favoring the growth of purer crystals of the less soluble isomer. |
| Seeding | Add a few pure crystals of the desired isomer to a saturated solution. | Provides nucleation sites that promote the crystallization of the desired isomer over spontaneous nucleation of a mixture.[15] |
| Purity Check | Analyze the purity of each crystal batch using HPLC or NMR. | Essential for making informed decisions on whether further recrystallization steps are needed. |
Isomer Characterization
Q: I have collected ¹H and ¹³C NMR spectra, but I'm not confident in my N1/N2 assignment. Which specific experiment provides a definitive answer?
While ¹H and ¹³C chemical shifts differ between the isomers, the most reliable method for assignment is a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.[8][10]
The Causality of the HMBC Experiment: The HMBC experiment detects correlations between protons and carbons that are separated by 2 or 3 bonds. The unique connectivity of the N-methyl group in each isomer provides a clear and unambiguous distinction.
-
For the N1-isomer (this compound): The protons of the methyl group at the N1 position are 3 bonds away from the C7a carbon. You will see a ³J correlation cross-peak between the N-CH₃ protons and the C7a carbon.
-
For the N2-isomer (2-methyl-6-nitro-2H-indazole): The protons of the methyl group at the N2 position are 3 bonds away from the C3 carbon. You will see a ³J correlation cross-peak between the N-CH₃ protons and the C3 carbon.
No such cross-peak exists for the alternative isomer in each case, making this a definitive assignment method.
NMR Isomer Assignment Logic
Caption: Logic diagram for definitive N1/N2 isomer assignment using HMBC NMR.
References
-
OmicsOnline. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. [Link]
-
Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
-
Hillewaert, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
-
Sbardella, G., et al. (2018). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 11(8), 1275-1285. [Link]
-
McLaughlin, M. G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1948-1955. [Link]
-
McLaughlin, M. G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6599-6610. [Link]
-
Nacalai Tesque, Inc. HPLC Column for Structual Isomers. [Link]
-
University of Toronto. SOP: CRYSTALLIZATION. [Link]
-
Lecomte, C. Guide for crystallization. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
- Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
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- 10. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
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- 15. unifr.ch [unifr.ch]
Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Substituted Indazoles
Welcome to the Technical Support Center dedicated to navigating the complexities of regioselective indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the nuanced challenges of controlling positional selectivity on the indazole scaffold. As a privileged structure in numerous therapeutic agents, mastering its synthesis is paramount.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower you to overcome common synthetic hurdles and achieve your target regiochemistry with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the regioselectivity challenges in the functionalization of indazoles?
A1: The primary challenge stems from the inherent electronic nature of the indazole ring system, specifically its annular tautomerism.[4][5] The proton on the pyrazole moiety can reside on either nitrogen atom, leading to two distinct tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[4][6][7][8] Consequently, direct functionalization, such as alkylation or acylation, on an unprotected indazole often yields a mixture of N1- and N2-substituted regioisomers because the corresponding indazolide anion is an ambident nucleophile.[4][7]
Q2: Beyond N1/N2 selectivity, what are other common regiochemical challenges?
A2: Key challenges extend to the carbon framework and include:
-
C3 Functionalization: The C3 position is another reactive site, prone to reactions like halogenation, lithiation, and metal-catalyzed C-H activation.[6] Achieving selectivity for C3 functionalization over N-functionalization or reactions at other carbon positions often requires strategic use of protecting groups.[6]
-
C-H Functionalization of the Benzene Ring: Directing substituents to specific positions on the carbocyclic ring (C4, C5, C6, C7) is a significant hurdle.[6] This typically requires the installation of a directing group to guide a metal catalyst to a specific C-H bond, overriding the intrinsic reactivity of the heterocyclic portion of the molecule.[6][9]
Q3: What are the primary factors that dictate the outcome of N1 versus N2 substitution?
A3: The regiochemical outcome is a delicate balance of several interconnected factors:
-
Steric and Electronic Effects of Substituents: The nature and position of existing substituents on the indazole ring are critical.[4][5][6] For instance, bulky substituents at the C3 position tend to sterically hinder the N2-position, thereby favoring N1 alkylation.[4][6] Conversely, potent electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can strongly promote N2 selectivity.[1][4][8]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent system is arguably one of the most powerful tools for directing regioselectivity.[1][4][6] A strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a widely recognized method for achieving high N1 selectivity.[1][4] The sodium cation is believed to chelate between the N2-nitrogen and a C3 substituent, sterically blocking the N2-position.[4][7] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in mixtures or favor the N2 isomer.[4]
-
Nature of the Electrophile: The reactivity and structure of the incoming electrophile also play a role in determining the site of attack.[6]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are typically the thermodynamically more stable products.[5][6][8] Reactions run under conditions that permit equilibration (e.g., higher temperatures, reversible conditions) will favor the N1 isomer. Conversely, conditions that favor kinetic control (e.g., lower temperatures, rapid and irreversible reactions) can be exploited to favor the N2 isomer.[5][6][10]
Troubleshooting Guides
This section addresses specific experimental issues in a practical, question-and-answer format.
Scenario 1: Poor N1/N2 Selectivity in N-Alkylation
Problem: "My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 isomers. How can I selectively synthesize the N1-substituted product?"
Solution: To enhance selectivity for the thermodynamically more stable N1-alkylated product, you must optimize your reaction conditions to favor thermodynamic control and exploit steric and chelation effects.
-
Recommended Action 1: Switch to a NaH/THF System. This is the most robust and widely cited method for achieving high N1 selectivity.[1][4] The sodium cation's ability to chelate effectively blocks the N2 position, directing the electrophile to N1.
-
Causality: The tight ion pair formed between the indazolide anion and Na⁺ in a less-polar solvent like THF creates a sterically hindered environment around the N2-nitrogen, especially if a chelating group is present at C3. This makes the N1-nitrogen the more accessible nucleophilic site.
-
Recommended Action 2: Employ Thermodynamic Equilibration. If your electrophile allows for it (e.g., certain α-halo carbonyls), running the reaction at a higher temperature or for a longer duration in a solvent like DMF can allow the initially formed kinetic N2-product to isomerize to the more stable N1-product.[1][8]
-
Causality: The N-alkylation of indazoles can be reversible under certain conditions. Providing enough thermal energy allows the system to overcome the activation barrier for isomerization, eventually settling in the lowest energy state, which corresponds to the N1-substituted indazole.
Problem: "I need to synthesize the N2-substituted indazole, but my current protocol overwhelmingly favors the N1 isomer. What changes should I make?"
Solution: To selectively obtain the N2-substituted product, you need to employ conditions that favor kinetic control or utilize synthetic routes specifically designed for 2H-indazole formation.
-
Recommended Action 1: Utilize Mitsunobu Conditions. The Mitsunobu reaction (e.g., PPh₃, DIAD/DEAD) with the corresponding alcohol is a well-established method for achieving N2-selectivity.[1][4]
-
Causality: The mechanism of the Mitsunobu reaction involves the formation of a bulky phosphonium salt intermediate at the N2-position. This intermediate is kinetically favored and proceeds to the N2-alkylated product. The reaction is generally irreversible under standard conditions, thus preventing equilibration to the thermodynamic N1 isomer.
-
Recommended Action 2: Employ Acid-Catalyzed Alkylation. In contrast to base-mediated reactions, acidic conditions can promote N2-alkylation.[5][11] For instance, using alkyl 2,2,2-trichloroacetimidates activated by a Brønsted or Lewis acid like trifluoromethanesulfonic acid (TfOH) has been shown to be highly selective for the N2 position.[11][12]
-
Causality: Under acidic conditions, the indazole ring is protonated. The subsequent nucleophilic attack on the activated electrophile proceeds via the tautomer that leads to the kinetically favored N2-product. Quantum mechanical studies suggest the energy barrier for N2 attack is significantly lower in these systems.[11]
-
Recommended Action 3: Consider a De Novo Synthesis. For complex targets, building the ring with the N2-substituent already in place can be the most effective strategy. The Cadogan-Sundberg or Davis-Beirut reactions are powerful methods for constructing the 2H-indazole core regioselectively.[5][13][14][15]
Decision-Making Workflow for N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for N1 vs. N2 alkylation.
Scenario 2: Controlling C3 vs. N-Functionalization
Problem: "I am trying to introduce a substituent at the C3 position, but I am getting competitive N-functionalization and low yields."
Solution: Achieving selective C3 functionalization requires passivating the nucleophilic nitrogen atoms, typically through the use of a protecting group.
-
Recommended Action 1: Protect the Indazole Nitrogen. The most effective strategy is to protect the indazole, often at the N2 position, to direct subsequent deprotonation and electrophilic attack to C3. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice.[6][16]
-
Causality: The SEM group is installed regioselectively at N2 under specific conditions.[16][17] Once in place, it acts as a powerful directing group for lithiation (e.g., with n-BuLi or LDA). The resulting C3-lithiated indazole is a potent nucleophile that can react with a wide range of electrophiles to generate diverse C3-substituted products.[16] The SEM group can be readily removed under mild conditions (e.g., TBAF or aqueous HCl) to reveal the C3-functionalized 1H-indazole.[16]
-
Recommended Action 2: Direct Halogenation. For introducing a versatile synthetic handle, direct halogenation at C3 can be highly effective. Reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can selectively halogenate the C3 position, providing a substrate ripe for further modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[6][18]
-
Causality: The C3 position of the indazole ring is electronically activated and susceptible to electrophilic halogenation. This provides a direct and often high-yielding route to C3-haloindazoles without the need for prior N-protection.
C3-Functionalization Strategy Diagram
Caption: Workflow for C3-functionalization via N-protection.
Detailed Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation of Indazole[1][4]
This protocol is optimized for achieving high selectivity for the N1-substituted product.
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation of the indazole.
-
Alkylation: Cool the mixture back to 0 °C and add the corresponding alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, gentle heating to 50 °C can be applied.[4] Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.
Protocol 2: Highly Regioselective N2-Alkylation via Mitsunobu Reaction[4]
This protocol is designed to favor the formation of the kinetically controlled N2-isomer.
-
Preparation: Dissolve the 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15-20 minutes. A color change and/or precipitation of triphenylphosphine oxide is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the consumption of the starting indazole.
-
Work-up: Remove the solvent under reduced pressure. The crude mixture will contain the product and triphenylphosphine oxide.
-
Purification: Purify the crude mixture directly by flash column chromatography on silica gel. The less polar N2-alkylated product typically elutes before the triphenylphosphine oxide byproduct.
Protocol 3: De Novo Synthesis of a 2H-Indazole via One-Pot Condensation-Cadogan Reductive Cyclization[13]
This method builds the 2H-indazole ring system, ensuring perfect regioselectivity.
-
Condensation: In a single reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH) as the solvent (0.2 M).[5][13]
-
Imine Formation: Stir the mixture at 80 °C for 1-2 hours to form the intermediate ortho-imino-nitrobenzene.[5] Monitor the condensation by TLC or LC-MS.
-
Reductive Cyclization: To the same reaction mixture, add tri-n-butylphosphine (1.5 eq).[4][5]
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[5]
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[4][5]
Quantitative Data Summary
The choice of reaction conditions dramatically impacts the regiochemical outcome of N-alkylation. The following table summarizes representative data from the literature, highlighting the directing effects of base, solvent, and substituents.
| Indazole Substrate | Alkylating Agent | Base / Conditions | Solvent | N1:N2 Ratio | Reference |
| 3-CO₂Me-Indazole | n-Pentyl Bromide | NaH | THF | >99:1 | [1] |
| 3-CO₂Me-Indazole | n-Pentyl Bromide | K₂CO₃ | DMF | 1.5:1 | [1] |
| 1H-Indazole | Isopropanol | PPh₃ / DIAD | THF | 1:2.5 | [1] |
| 7-NO₂-Indazole | n-Pentyl Bromide | NaH | THF | 4:96 | [1][8] |
| 7-CO₂Me-Indazole | n-Pentyl Bromide | NaH | THF | <1:99 | [1][8] |
| 3-tBu-Indazole | n-Pentyl Bromide | NaH | THF | >99:1 | [1] |
References
- Technical Support Center: Troubleshooting Regioselectivity in Indazole Synthesis - Benchchem.
- Regioselectivity issues in the functionalization of indazoles. - Benchchem.
- troubleshooting regioselectivity in 2H-indazole synthesis - Benchchem.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives - Benchchem.
-
Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. J Org Chem, 71(14), 5392-5. Available from: [Link]
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH.
-
Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi, 128(7), 997-1005. Available from: [Link]
- Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals - Organic & Biomolecular Chemistry (RSC Publishing).
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. Available from: [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 928–941. Available from: [Link]
- Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion | ACS Combinatorial Science - ACS Publications.
- [Novel access to indazoles based on palladium-catalyzed amination chemistry].
- Technical Support Center: Regioselective Synthesis of Indazoles - Benchchem.
-
Cho, C. S., Lim, D. K., Heo, N. H., Kim, T.-J., & Shim, S. C. (2003). Facile palladium-catalysed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines. Chemical Communications, (23), 2920–2921. Available from: [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry.
-
Hyster, T. K., & Rovis, T. (2011). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 133(51), 20675–20677. Available from: [Link]
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C-H functionalization of 2H-indazole. - ResearchGate. Available from: [Link]
- Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology.
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(PDF) Direct Catalytic Functionalization of Indazole Derivatives - ResearchGate. Available from: [Link]
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH.
-
Inamoto, K., & Doi, T. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(25), 5163–5166. Available from: [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate. Available from: [Link]
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024).
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available from: [Link]
- Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols - Benchchem.
-
Indazole synthesis - Organic Chemistry Portal. Available from: [Link]
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - NIH.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - NIH.
-
Stuart, D. R., Alsabeh, P., Kuhn, M., & Fagnou, K. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 136(51), 17957–17961. Available from: [Link]
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC - NIH.
- Transition-Metal-Catalyzed Syntheses of Indazoles - IDR@NITK.
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Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF - ResearchGate. Available from: [Link]
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Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchGate. Available from: [Link]
-
Haddad, M., & El-Awa, A. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(8), 1646–1658. Available from: [Link]
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis | Accounts of Chemical Research. (2019).
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - eScholarship.org.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
-
The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - ResearchGate. Available from: [Link]
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
- Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC - NIH.
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Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions with Nitroindazoles
Welcome to the technical support center for nitroindazole-based 1,3-dipolar cycloadditions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the nitroindazole scaffold. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indazole system, making it a powerful component in constructing complex heterocyclic structures, but also presenting unique optimization challenges.[1][2]
This document provides direct answers to common experimental issues, explains the chemical principles behind our recommendations, and offers validated protocols to streamline your research.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each entry details potential causes and provides actionable solutions.
Problem 1: Low or No Product Yield
You've set up your reaction between a nitroindazole derivative (e.g., an N-vinyl-nitroindazole as the dipolarophile) and a 1,3-dipole (e.g., a nitrile imine or an azide), but after the specified time, TLC or LC-MS analysis shows little to no formation of the desired cycloadduct.
-
Inactive Catalyst (for catalyzed reactions):
-
The "Why": For many modern 1,3-dipolar cycloadditions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the active catalytic species (Cu(I)) is crucial.[3] Oxidation of Cu(I) to the inactive Cu(II) state by atmospheric oxygen is a common cause of reaction failure. Similarly, other metal catalysts can be poisoned by impurities.
-
Solution:
-
Use a Reducing Agent: Add a mild reducing agent like sodium ascorbate to the reaction mixture to continually regenerate the Cu(I) species from any oxidized Cu(II).
-
Degas Solvents: Before adding the catalyst, thoroughly degas the solvent by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from impurities that could deactivate the catalyst.
-
-
-
Poor Dipole Generation:
-
The "Why": Many 1,3-dipoles, such as nitrile imines or azomethine ylides, are generated in situ from stable precursors.[3][4] For instance, nitrile imines are often formed by the base-induced dehydrohalogenation of a hydrazonoyl halide. If the base is too weak, too hindered, or added incorrectly, the dipole will not form in sufficient concentration.
-
Solution:
-
Base Selection: For nitrile imine generation, a non-nucleophilic organic base like triethylamine (TEA) is typically used. Ensure it is fresh and dry. If the reaction is sluggish, a slightly stronger, non-nucleophilic base could be tested.
-
Temperature: Some dipole generation methods require specific temperatures. Ensure your reaction temperature is appropriate for the chosen method.
-
-
-
Incorrect Solvent Choice:
-
The "Why": While classic Huisgen cycloadditions are often described as having little solvent dependence, this is not universally true, especially for reactions involving charged intermediates or metal catalysts.[5] The transition state is highly ordered, but solvent polarity can influence the solubility of reagents and the stability of catalytic intermediates.[5][6] Some studies show significant rate acceleration in specific solvents like 2,2,2-trifluoroethanol or ionic liquids.[4][7]
-
Solution:
-
Screen Solvents: If yield is low, screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF).
-
Consider "On-Water" Conditions: For certain systems, performing the reaction in water or with water as a co-solvent can lead to a dramatic rate increase due to hydrophobic effects.[7]
-
-
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: A workflow for troubleshooting low-yield reactions.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
The reaction works, but you obtain a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles in an azide-alkyne cycloaddition). Separating these isomers is proving difficult and costly.
-
Thermal vs. Catalyzed Reaction:
-
The "Why": The classic, thermal Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction.[8] Its regioselectivity is governed by the subtle interplay of steric and electronic factors, specifically the energies of the Frontier Molecular Orbitals (HOMO and LUMO) of the dipole and dipolarophile.[5][9] For many substrate pairs, the energy gaps for the two possible orientations are very similar, leading to a mixture of products.[10]
-
Solution (for Azide-Alkyne reactions): Switch to a catalyzed version.
-
CuAAC for 1,4-Regioisomer: The Copper(I)-catalyzed reaction proceeds through a different, stepwise mechanism involving a copper-acetylide intermediate.[11] This mechanism overwhelmingly favors the formation of the 1,4-disubstituted 1,2,3-triazole.[3][10]
-
RuAAC for 1,5-Regioisomer: If the 1,5-isomer is desired, a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) should be employed, as it directs the reaction to this specific regioisomer.[12]
-
-
-
Dominance of Steric Effects:
-
The "Why": Even in electronically controlled reactions, steric hindrance can play a decisive role.[13] If both the 1,3-dipole and the nitroindazole dipolarophile have bulky substituents near the reacting centers, the cycloaddition may proceed through the transition state with the least steric clash, sometimes overriding the electronic preference.
-
Solution:
-
Modify Substrates: If possible, redesign the synthesis to use less bulky protecting groups or substituents near the reaction site.
-
Theoretical Analysis: Computational studies (DFT) can predict the energies of the different transition states, helping to understand whether steric or electronic factors are dominant for your specific system and guiding substrate design.[14]
-
-
This diagram illustrates the key forces governing the regiochemical outcome of the cycloaddition.
Caption: Key factors that determine regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the nitro group on the indazole ring in these reactions?
The nitro group (-NO₂) is a strong electron-withdrawing group (EWG). Its presence on the indazole ring system has two major effects:
-
Electronic Activation: It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the indazole's π-system (when it acts as part of the dipolarophile, e.g., in an N-vinyl-nitroindazole).[1] According to Frontier Molecular Orbital (FMO) theory, this reduction in the LUMO energy decreases the energy gap between the dipolarophile's LUMO and the 1,3-dipole's Highest Occupied Molecular Orbital (HOMO), accelerating the reaction rate.[8]
-
Directing Regioselectivity: The position of the nitro group influences the electronic distribution and the coefficients of the FMOs on the reacting atoms. For example, a 5-nitro group can exert a strong resonance effect, enhancing the electrophilicity at specific positions and thus directing the regiochemical outcome of the cycloaddition.[1]
Q2: How do I choose the best 1,3-dipole to react with my nitroindazole derivative?
The choice depends on the desired final heterocyclic ring:
-
To synthesize a triazole: Use an azide (R-N₃) as the 1,3-dipole precursor, reacting with an alkyne-functionalized nitroindazole. This is the basis of the highly reliable CuAAC or "Click Chemistry".[3][10]
-
To synthesize a pyrazole/pyrazoline: Use a nitrile imine. These are typically generated in situ from hydrazonoyl halides and a base, and they react well with alkene-functionalized nitroindazoles.[3][15]
-
To synthesize an isoxazole/isoxazolidine: Use a nitrone or a nitrile oxide. Nitrones are particularly useful for creating stereocenters and are common in medicinal chemistry.[15][16][17]
Q3: Can I run these reactions under "green" or more environmentally friendly conditions?
Yes, 1,3-dipolar cycloadditions are highly adaptable to green chemistry principles.[4] Consider the following:
-
Aqueous Conditions: As mentioned, many cycloadditions, including the CuAAC, work exceptionally well in water, often with accelerated rates.[7]
-
Alternative Solvents: Ionic Liquids (ILs) and Deep Eutectic Solvents (DES) have been successfully used as media for these reactions, often improving yields and allowing for easier catalyst recycling.[7]
-
Catalyst-Free Conditions: For highly activated systems (i.e., a very electron-poor dipolarophile and an electron-rich dipole), the reaction may proceed efficiently simply with thermal activation, avoiding the need for metal catalysts.[18]
Experimental Protocols & Data
Protocol 1: General Procedure for CuAAC with a Nitroindazole
This protocol describes a typical Copper(I)-catalyzed cycloaddition between an N-ethynyl-nitroindazole (dipolarophile) and an organic azide (1,3-dipole).
Materials:
-
N-ethynyl-nitroindazole derivative (1.0 equiv)
-
Organic azide (1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.10 equiv)
-
Solvent: t-BuOH/H₂O (1:1 mixture)
Procedure:
-
To a round-bottom flask, add the N-ethynyl-nitroindazole (1.0 equiv) and the organic azide (1.1 equiv).
-
Add the t-BuOH/H₂O (1:1) solvent to achieve a concentration of approximately 0.1 M with respect to the nitroindazole.
-
Stir the mixture at room temperature until all solids are dissolved.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
To the stirring reaction mixture, add the sodium ascorbate solution (0.10 equiv) followed by the CuSO₄·5H₂O solution (0.05 equiv). The solution may change color.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted nitroindazolyl-triazole.[3]
Table 1: Influence of Reaction Parameters on Cycloaddition Outcome
This table summarizes general trends observed when optimizing these reactions.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Catalyst | None (Thermal) | Cu(I) source + NaAsc | Condition B is preferred for azide-alkyne reactions. It provides exclusive formation of the 1,4-regioisomer and proceeds much faster at lower temperatures.[10][11] |
| Solvent | Toluene | H₂O / t-BuOH (1:1) | Condition B often leads to faster rates and simpler workups. Hydrophobic effects in water can organize the reactants, accelerating the cycloaddition.[7] |
| Temperature | Room Temperature | 80 °C | Higher temperature increases reaction rate but may decrease selectivity. For sensitive substrates, start at RT. Use elevated temperatures only if the reaction is sluggish. |
| Base (for in situ dipole generation) | Triethylamine (TEA) | DBU | DBU is a stronger, non-nucleophilic base. Use if dipole generation with TEA is inefficient, but be aware it can promote side reactions with sensitive functional groups. |
References
-
1,3-Dipolar cycloaddition - Wikipedia. Wikipedia. [Link]
-
A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. MDPI. [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Journal of University of Babylon for Pure and Applied Sciences. [Link]
-
Mechanism and stereoselectivity of the stepwise 1,3-dipolar cycloadditions between a thiocarbonyl ylide and electron-deficient dipolarophiles: a computational investigation. PubMed. [Link]
-
Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. PubMed. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Optimization of the 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]
-
Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. ACS Publications. [Link]
-
1,3-dipolar cycloaddition reactions. YouTube. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Catalyst- and additive-free three-component construction of isoxazolidinyl nucleosides and azoles via 1,3-dipolar cycloaddition. Royal Society of Chemistry. [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Wikipedia. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. [Link]
-
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 5-Nitro-3-(1H-pyrrol-2-yl)-1H-indazole | 351458-51-0 [smolecule.com]
- 3. A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions | MDPI [mdpi.com]
- 4. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. chesci.com [chesci.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Catalyst- and additive-free three-component construction of isoxazolidinyl nucleosides and azoles via 1,3-dipolar cycloaddition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 1-Methyl-6-nitro-1H-indazole via Flash Chromatography
Welcome to the technical support center for the purification of 1-Methyl-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this nitroaromatic compound using flash chromatography.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Flash chromatography is a common and effective method for its purification, particularly for separating it from its constitutional isomer, 2-methyl-6-nitro-2H-indazole, which often forms as a byproduct during methylation of 6-nitro-1H-indazole.
This guide provides a comprehensive resource to understand the nuances of this purification, anticipate potential issues, and systematically troubleshoot any problems that may arise during your experiments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is the foundation of a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Yellow solid | |
| Storage Conditions | Store at 0-8 °C | |
| Predicted XLogP3 | 1.9 |
The predicted XLogP3 value of 1.9 suggests that this compound is a moderately polar compound. This is further supported by the solubility characteristics of a similar compound, 3-methyl-6-nitro-1H-indazole, which shows good solubility in polar organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol, and low solubility in non-polar solvents such as n-hexane. This polarity profile is central to developing an effective flash chromatography method.
Experimental Protocol: Flash Chromatography Purification
This protocol provides a robust starting point for the purification of crude this compound.
Objective: To isolate this compound from reaction impurities, with a primary focus on the separation from the 2-methyl-6-nitro-2H-indazole isomer.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading, if necessary)
-
Flash chromatography system (column, pump, fraction collector)
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
Step-by-Step Protocol:
-
Solvent System Selection and TLC Analysis:
-
Begin by developing a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for a retention factor (Rf) of 0.2-0.3 for the desired this compound to ensure good separation on the column.
-
A solvent system of 4:1 hexane/ethyl acetate has been reported for the purification of the related 3-methyl-6-nitro-1H-indazole and can be a good initial system to test. Another reported method for separating the 1-methyl and 2-methyl isomers of 6-nitro-indazole uses ethyl acetate as the eluent.
-
It is crucial to co-spot your crude mixture with any available standards of the starting material and potential byproducts to identify all components on the TLC plate.
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material you are purifying.
-
Pack the column with silica gel using either a dry or slurry packing method. Ensure the silica bed is well-compacted and level to prevent channeling.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. This technique is particularly useful if the crude material has poor solubility in the initial eluent.
-
Wet Loading: Dissolve the crude sample in the minimum volume of the initial, low-polarity mobile phase. If the sample is not fully soluble, a stronger solvent like dichloromethane can be used sparingly. However, be aware that using a loading solvent stronger than the mobile phase can lead to band broadening.
-
-
Elution and Fraction Collection:
-
Start the elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (gradient elution). Alternatively, if the separation is straightforward, an isocratic elution (constant solvent composition) can be used.
-
For the separation of the 1-methyl and 2-methyl isomers, a gradient of ethyl acetate in hexane is a logical starting point.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the flash chromatography purification of this compound in a question-and-answer format.
Q1: I'm seeing poor separation between my desired product and a close-running impurity, likely the 2-methyl isomer. What can I do?
A1: This is a common challenge when separating constitutional isomers. Here's a systematic approach to improve resolution:
-
Optimize the Solvent System:
-
Decrease the Polarity Gradient Slope: A slower, more gradual increase in the polar solvent (ethyl acetate) concentration will allow for better separation of closely eluting compounds.
-
Try a Different Solvent System: While hexane/ethyl acetate is a good starting point, other solvent systems can offer different selectivities. Consider trying dichloromethane/methanol or replacing ethyl acetate with acetone. Perform TLC screening with these alternative systems to see if you can achieve better separation of the spots.
-
-
Column Parameters:
-
Use a Longer Column: Increasing the column length provides more theoretical plates and can improve the separation of difficult-to-resolve compounds.
-
Finer Silica Gel: Using silica gel with a smaller particle size can enhance resolution, but be mindful of the increased backpressure.
-
-
Isocratic Elution: If the Rf values of your compound and the impurity are close but distinct, an isocratic elution with the optimal solvent composition determined by TLC might provide a better separation than a gradient.
Q2: My compound seems to be degrading on the column. I'm getting a lower than expected yield and see new spots on my TLC plates from the collected fractions.
A2: Nitroaromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel.
-
Assess Stability: First, confirm the instability by performing a 2D TLC. Spot your crude mixture on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it in the same solvent system. If you see spots that are not on the diagonal, it indicates degradation on the silica.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase. Be sure to re-optimize your solvent system on TLC with the added triethylamine, as it can affect the retention of your compound.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., diol).
Q3: My compound is eluting with significant peak tailing. How can I improve the peak shape?
A3: Peak tailing can be caused by several factors:
-
Compound Overloading: You may be loading too much crude material onto the column. Try reducing the sample load.
-
Strong Interactions with Silica: The nitro and indazole functionalities can have strong interactions with the silanol groups on the silica surface. Adding a small amount of a more polar solvent to your mobile phase (e.g., a small percentage of methanol in a dichloromethane-based system) can help to mitigate these interactions. However, be cautious as methanol can significantly increase the eluting power of the mobile phase.
-
Inappropriate Loading Solvent: If you used a very strong solvent to dissolve your sample for wet loading, it can cause band distortion. Dry loading is often the best solution to this problem.
Q4: I can't seem to get my crude material to dissolve in the initial mobile phase for loading.
A4: This is a common issue, especially with moderately polar compounds and non-polar starting eluents.
-
Dry Loading is the Ideal Solution: As mentioned previously, adsorbing your compound onto a small amount of silica gel and loading it as a solid is the most effective way to handle poorly soluble samples.
-
Minimal Strong Solvent: If you must use wet loading, dissolve your sample in the absolute minimum amount of a stronger solvent like dichloromethane or acetone. The smaller the volume of this strong solvent, the less it will interfere with the initial chromatography.
Q5: My compound is eluting much faster/slower than predicted by my TLC results.
A5: Discrepancies between TLC and column chromatography can occur.
-
TLC Chamber Saturation: Ensure that the TLC chamber is fully saturated with the solvent vapors. An unsaturated chamber can lead to higher Rf values than what will be observed on the column.
-
Solvent Composition: Double-check that the solvent mixture for your column was prepared with the correct proportions.
-
Column Activity: The activity of the silica gel can vary between batches and can be affected by its water content.
Visualizing the Workflow
To provide a clear overview of the decision-making process during purification, the following workflow diagram is provided.
Caption: A workflow diagram for the flash chromatography purification of this compound.
Conclusion
The successful purification of this compound by flash chromatography is an achievable goal with careful planning and a systematic approach to troubleshooting. By understanding the physicochemical properties of the molecule and anticipating potential challenges such as isomer separation and on-column degradation, researchers can develop robust and efficient purification protocols. This guide serves as a starting point and a valuable resource for navigating the intricacies of this specific separation.
References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. Available at: [Link]
-
Initial Dissolution Method for 3-Methyl-6-Nitro-1H-Indazole. Liskon Biological. Available at: [Link]
-
Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. Available at: [Link]
-
Flash Chromatography: Principles & Applications. Phenomenex. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
-
This compound (CAS 6850-23-3) Properties. Chemcasts. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
-
1H-Indazole, 1-methyl-6-nitro-. PubChem. Available at: [Link]
Minimizing by-product formation during the alkylation of 6-nitroindazole
Welcome to the technical support center for the alkylation of 6-nitroindazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted by-products. Here, we address common challenges in a practical question-and-answer format, grounded in established chemical principles and supported by literature-proven methodologies.
Introduction: The Challenge of Regioselectivity
The alkylation of 6-nitroindazole is a critical transformation in the synthesis of various biologically active compounds. However, the indazole core presents a significant challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation frequently yields a mixture of the desired N1-alkyl-6-nitroindazole and the isomeric N2-alkyl-6-nitroindazole, among other potential by-products. The electron-withdrawing nature of the nitro group at the 6-position further influences the electron density and reactivity of the heterocyclic ring, making precise control of the reaction outcome essential. This guide will provide you with the insights and protocols to achieve higher selectivity and purity in your reactions.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to solving the common problems encountered during the alkylation of 6-nitroindazole.
Question 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the selectivity for the N1 product?
Answer:
Achieving high selectivity for the N1 isomer hinges on understanding the principles of thermodynamic versus kinetic control. The N1-substituted indazole is generally the thermodynamically more stable product.[1][2][3] To favor its formation, you should employ conditions that allow for equilibrium to be reached.
Causality: The choice of base and solvent system is paramount in directing the alkylation towards the N1 position. A strong, non-nucleophilic base in a non-polar, aprotic solvent typically favors the formation of the N1-isomer. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-selectivity in the alkylation of indazoles.[1] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering alkylation at this position and directing the electrophile to N1.
Troubleshooting Protocol for N1 Selectivity:
-
Reagent and Solvent Preparation: Ensure your 6-nitroindazole is pure and dry. Use anhydrous THF as the solvent; moisture will quench the NaH and can affect selectivity.
-
Deprotonation: In an inert atmosphere (e.g., under argon or nitrogen), suspend 6-nitroindazole in anhydrous THF. Add 1.1 equivalents of NaH (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add your alkylating agent (e.g., alkyl halide) dropwise.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkylating agents, but this can sometimes decrease selectivity.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 isomer from any residual N2 isomer and other impurities.
Table 1: Reaction Conditions Favoring N1 vs. N2 Alkylation of Indazoles
| Parameter | Conditions Favoring N1-Alkylation (Thermodynamic Product) | Conditions Favoring N2-Alkylation (Kinetic Product) | Reference |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KH) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or Mitsunobu conditions | [1][3][4] |
| Solvent | Non-polar, aprotic solvents (e.g., THF, Dioxane) | Polar, aprotic solvents (e.g., DMF, DMSO) | [2][4] |
| Temperature | Higher temperatures to allow for equilibration | Lower temperatures | [5] |
| Alkylating Agent | Less reactive alkylating agents | More reactive alkylating agents (e.g., methyl iodide at high temp.) | [6] |
Question 2: I am observing a significant amount of the N2-alkylated by-product. Are there conditions that specifically favor its formation if it were the desired product, and how can I avoid them otherwise?
Answer:
Yes, specific conditions can be employed to favor the formation of the N2-isomer, which is often the kinetically favored product.[5] Understanding these conditions is key to either selectively synthesizing the N2-product or avoiding its formation.
Causality: The use of polar aprotic solvents like DMF or DMSO can stabilize the transition state leading to the N2-isomer. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used in protocols that yield significant amounts of the N2-product.[4] Furthermore, specific methodologies like the Mitsunobu reaction are known to favor N2-alkylation of indazoles.[3] One study reported that heating 6-nitroindazole with methyl iodide in a sealed tube at 100 °C favored the formation of the 2-methyl-6-nitro-2H-indazole.[6]
To avoid N2-isomer formation:
-
Avoid polar aprotic solvents like DMF and DMSO if N1 selectivity is desired. Opt for THF or dioxane.
-
Use a strong base like NaH instead of weaker bases like K₂CO₃.
-
Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.
Question 3: My TLC/LC-MS shows more than two major spots. What other by-products could be forming?
Answer:
Besides the N1 and N2 isomers, other by-products can arise from poly-alkylation or, less commonly under standard alkylation conditions, reactions involving the nitro group.
-
Poly-alkylation: The initially formed mono-alkylated product can undergo a second alkylation, leading to a quaternary indazolium salt. This is more likely to occur if an excess of the alkylating agent is used or if the reaction is run for an extended period at elevated temperatures. One report on the methylation of 6-nitroindazole with methyl iodide mentioned the formation of a dimethylated product.[6]
-
Mitigation Strategy: To minimize poly-alkylation, use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation event.
-
-
Reduction of the Nitro Group: While the nitro group is generally stable under basic alkylation conditions, some reducing agents or certain reaction conditions could potentially lead to its reduction to a nitroso, hydroxylamino, or amino group. This is less common as a side reaction during alkylation and is more often a separate, desired synthetic step.[7] If you suspect this is occurring, it would be due to an incompatible reagent or a contaminant in your reaction mixture.
-
Mitigation Strategy: Ensure the purity of your reagents and solvents. If you are using a metal-based reagent, be aware of its potential reducing capabilities.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary by-product I should expect when alkylating 6-nitroindazole?
The most common by-product is the N2-alkylated regioisomer. The reaction of 6-nitroindazole with dimethyl sulfate in the presence of potassium hydroxide has been reported to yield an almost 1:1 mixture of 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole.[6]
Q2: How does the 6-nitro group influence the regioselectivity of alkylation?
The nitro group is a strong electron-withdrawing group. This reduces the overall nucleophilicity of the indazole ring system. While electron-withdrawing groups at the C7 position have been shown to strongly favor N2-alkylation, the effect of a C6-nitro group is less pronounced but still significant.[1] It influences the relative electron densities of the N1 and N2 atoms and can affect the stability of the intermediate anionic species.
Q3: What analytical techniques are best for monitoring the reaction and identifying the by-products?
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction. The N1 and N2 isomers often have different polarities and will show distinct spots on the TLC plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the presence of the desired product and by-products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the final products and for determining the ratio of the N1 and N2 isomers in the crude mixture. The chemical shifts of the protons on the indazole ring and the alkyl group will differ significantly between the two isomers.
Q4: How can I effectively separate the N1 and N2 isomers?
The most common method for separating the N1 and N2 isomers of alkylated 6-nitroindazole is flash column chromatography on silica gel.[8] The different polarities of the two isomers usually allow for good separation with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). In some cases, recrystallization may also be an effective purification method.
Experimental Workflow & Decision Making
The following diagram illustrates a typical workflow for the alkylation of 6-nitroindazole, highlighting key decision points for minimizing by-product formation.
Caption: A general workflow for the alkylation of 6-nitroindazole, including a troubleshooting loop for reaction optimization.
Reaction Mechanism: N1 vs. N2 Alkylation Pathways
The regioselectivity of the alkylation is determined by the relative activation energies of the competing pathways for attack at the N1 and N2 positions of the indazolide anion.
Caption: Competing N1 and N2 alkylation pathways for 6-nitroindazole after deprotonation.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2038–2051. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
ResearchGate. (n.d.). The Synthesis of Aliphatic and Alicyclic Nitro Compounds. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 2038-2051. [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ATSDR. (n.d.). Analytical Methods. [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
Beilstein Journals. (n.d.). BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. [Link]
-
National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
-
ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]
-
Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
-
ResearchGate. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. [Link]
-
Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
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National Center for Biotechnology Information. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. [Link]
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ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]
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Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-Methyl-6-nitro-1H-indazole
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 1-Methyl-6-nitro-1H-indazole. This versatile heterocyclic compound is a valuable building block in pharmaceutical and agrochemical research.[1] However, its promising reactivity is contrasted by a common experimental challenge: poor solubility in aqueous buffers. This guide provides a structured, in-depth approach to overcoming this hurdle, ensuring reliable and reproducible results in your downstream applications.
Section 1: Understanding the Core Problem: Physicochemical Properties
A successful troubleshooting strategy begins with understanding the molecule itself. The properties of this compound dictate which solubilization methods will be effective.
Q1: What are the key properties of this compound that cause poor aqueous solubility?
This compound is a yellow, solid organic compound with a molecular structure that inherently limits its ability to dissolve in water.[1] Key contributing factors include:
-
Aromatic System: The fused benzene and pyrazole rings (the indazole core) are predominantly non-polar and hydrophobic.
-
Neutral Charge: The compound lacks easily ionizable functional groups in the typical biological pH range (pH 4-9). The addition of a methyl group to the N1 position of the indazole ring removes the only acidic proton.[2] The remaining pyrazole nitrogen (N2) is a very weak base due to the strong electron-withdrawing effect of the nitro group and the aromatic system.
-
High Crystal Lattice Energy: As a solid, energy is required to break apart the crystal structure before the individual molecules can interact with a solvent. This can be a significant barrier for non-polar compounds in a highly polar solvent like water.
The table below summarizes the key physicochemical properties.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₈H₇N₃O₂ | - |
| Molecular Weight | 177.16 g/mol [1][3][4] | Moderate size, but structure is the dominant factor. |
| Appearance | Yellow Solid[1][4] | Indicates a crystalline structure that must be overcome. |
| Structure | Fused aromatic rings with a methyl and a nitro substituent. | Largely hydrophobic character. |
| Predicted pKa | -1.14 (for protonation of N2)[4] | The compound is a neutral molecule across the entire physiologically relevant pH range. |
Q2: Why is pH adjustment unlikely to improve the solubility of this specific compound?
This is a critical point of understanding. The solubility of weak acids and bases can often be dramatically increased by adjusting the pH of the buffer to favor the charged (ionized) form of the molecule, a principle described by the Henderson-Hasselbalch equation.[5][6][7] The ionized form is more polar and interacts more favorably with water.
However, this compound is not a weak acid or base in the conventional sense for buffer manipulation. Its predicted pKa of -1.14 indicates that it is an extremely weak base.[4] To protonate 50% of the molecules (and thus increase solubility via charge), you would need a pH of -1.14, which is a highly acidic condition incompatible with almost all biological experiments. In standard aqueous buffers (pH 1-14), the compound will remain in its neutral, uncharged form. Therefore, pH adjustment is not a viable strategy for solubilizing this compound.
Section 2: Primary Troubleshooting Strategy: The Co-Solvent Approach
Since pH modulation is ineffective, the most reliable and widely used method is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into the final aqueous buffer.
Q3: What is the recommended first step for dissolving this compound?
The recommended first step is to prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it an excellent choice for poorly soluble molecules like this one.[8][9]
Q4: Which co-solvents are recommended, and what are their pros and cons?
DMSO and ethanol are the two most common choices. The selection depends on the specific requirements of your experiment, particularly cellular toxicity and potential for solvent-target interactions.
| Co-Solvent | Pros | Cons | Final Conc. Limit (Typical) |
| DMSO | - Excellent solubilizing power for a wide range of compounds.[9]- Miscible with water in all proportions. | - Can be toxic to cells, typically at concentrations >0.5%.[8]- Can influence experimental outcomes (e.g., enzyme activity, cell differentiation).[10]- Hygroscopic (absorbs water from the air). | < 0.5% v/v for cell-based assays[11] |
| Ethanol | - Less toxic than DMSO for many cell lines.- Volatile, can be removed more easily if needed. | - Generally lower solubilizing power than DMSO for highly non-polar compounds.- Can precipitate proteins at higher concentrations. | < 1% v/v for most assays |
Q5: I made a stock solution in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening and how do I fix it?
This is a classic problem called "crashing out." It occurs when the compound, upon dilution into the aqueous buffer, is suddenly in an environment where its concentration is far above its maximum aqueous solubility. The small amount of co-solvent is no longer sufficient to keep it dissolved.
Follow this workflow to resolve the issue:
Section 3: Step-by-Step Protocols
Adherence to a precise protocol is essential for reproducibility.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of 1 mL of a 10 mM stock solution.
Materials:
-
This compound (MW: 177.16 g/mol )
-
Anhydrous, research-grade DMSO
-
Analytical balance
-
1.5 mL microcentrifuge tube
-
Calibrated micropipettes
Procedure:
-
Calculation: To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you need:
-
Mass = 0.010 mol/L * 0.001 L * 177.16 g/mol = 0.0017716 g = 1.77 mg
-
-
Weighing: Carefully weigh out 1.77 mg of this compound and place it directly into a clean, labeled 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube using a calibrated pipette.
-
Dissolution: Cap the tube securely. Vortex at medium speed for 1-2 minutes. If necessary, briefly warm the tube between your hands or in a 37°C water bath to aid dissolution. Visually inspect to ensure all solid material has completely dissolved.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store at -20°C, protected from light. The solution should be stable for at least 1 month at -20°C or 6 months at -80°C.[11]
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
This protocol details the dilution of the 10 mM stock into a final volume of 10 mL of aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 1%. Adjust volumes as needed to keep the final DMSO concentration below your assay's tolerance limit.
Procedure:
-
Calculation: This is a 1:100 dilution (10 mM -> 100 µM). To make a 10 mL final volume, you will need 100 µL of the 10 mM stock solution.
-
Dilution: Pipette 9.9 mL of your desired aqueous buffer into a 15 mL conical tube.
-
Addition of Stock: Add the 100 µL of the 10 mM DMSO stock solution to the buffer.
-
Mixing: Immediately cap the tube and vortex thoroughly for 30 seconds to ensure rapid and complete mixing, preventing localized high concentrations that can cause precipitation.
-
Usage: Use the working solution immediately for best results. Do not store dilute aqueous solutions for extended periods.
Section 4: Advanced Troubleshooting & FAQs
Q6: My assay is extremely sensitive to organic solvents (<0.1% DMSO). What are my alternatives?
When standard co-solvents are not an option, you must employ more advanced formulation strategies. These methods require significant optimization.
-
Surfactants: Use a non-ionic surfactant like Tween® 80 or Polysorbate 80. These molecules form micelles in aqueous solution that can encapsulate the hydrophobic compound, increasing its apparent solubility.[11][12] You would typically prepare the compound in a small amount of solvent, mix it with a concentrated surfactant solution, and then dilute this mixture.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] this compound can potentially form an "inclusion complex" with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which then dissolves readily in water.
Q7: Can I use sonication to help dissolve the compound?
Yes, sonication can be a useful physical method to aid dissolution. It provides energy to break down solid aggregates and enhances the interaction between the compound and the solvent. However, it is important to note:
-
Sonication speeds up the rate of dissolution but does not increase the intrinsic equilibrium solubility . If your final concentration is above the solubility limit, it will eventually precipitate out again.
-
Use a bath sonicator with controlled temperature to avoid excessive heating, which could degrade the compound.
Q8: How should I confirm the final concentration of my prepared solution?
For critical applications, especially when pushing solubility limits, it is good practice to verify the concentration of your final solution. After preparation, centrifuge the solution at high speed (e.g., >10,000 x g for 15 minutes) to pellet any undissolved micro-precipitates. Then, measure the concentration of the supernatant using a validated analytical method, such as HPLC-UV, by comparing the result to a standard curve prepared in a fully organic solvent.
References
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-
Avdeef, A. (2001). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 44(23), 3947-3957. Retrieved from [Link]
-
Kramer, S. F., & Flynn, G. L. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-1684. Retrieved from [Link]
-
The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved from [Link]
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pH and solubility. (n.d.). Khan Academy. Retrieved from [Link]
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Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Retrieved from [Link]
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Kranz, W., & Wacker, M. G. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 11(11), 599. Retrieved from [Link]
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Chapter 3. Pharmacokinetics. (n.d.). In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved from [Link]
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Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
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This compound (CAS 6850-23-3) Properties. (n.d.). Chemcasts. Retrieved from [Link]
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1H-Indazole, 1-methyl-6-nitro-. (n.d.). PubChem. Retrieved from [Link]
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Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]
-
Ben Naila, E., et al. (2022). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. Journal of Molecular Liquids, 367, 120463. Retrieved from [Link]
-
Spyrakis, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 839-844. Retrieved from [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Retrieved from [Link]
-
2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved from [Link]
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Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. (1976). EPA. Retrieved from [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2015, June 16). Slideshare. Retrieved from [Link]
-
Solubility of Nitro Containing Molecules. (2023, October 5). Reddit. Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutics, 495(2), 522-533. Retrieved from [Link]
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3-Methyl-6-nitro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]
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Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Ishihara, Y., et al. (1996). The Solubilities of Aromatic Nitro Compounds in Pure Water. Nippon Kagaku Kaishi, 1996(11), 987-990. Retrieved from [Link]
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Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 80(12), 6090-6098. Retrieved from [Link]
-
Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 80(12), 6090-6098. Retrieved from [Link]
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Tsinman, K., et al. (2012). Ethanol Effects on Apparent Solubility of Poorly Soluble Drugs in Simulated Intestinal Fluid. Molecular Pharmaceutics, 9(7), 1963-1971. Retrieved from [Link]
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Lathaan, P. E., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 260-272. Retrieved from [Link]
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Chen, B., et al. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. Retrieved from [Link]
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5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents. (n.d.). ResearchGate. Retrieved from [Link]
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Misunderstandings about the use of the “universal solvent” DMSO. (n.d.). Retrieved from [Link]
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Galvao, J., et al. (2014). Biological actions of drug solvents. Revista Brasileira de Psiquiatria, 36(3), 255-262. Retrieved from [Link]
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5-nitroindazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Indazole. (n.d.). Wikipedia. Retrieved from [Link]
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1H-Indazole, 6-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis and biological properties of new 5-nitroindazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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6-Nitroindazole. (n.d.). PubChem. Retrieved from [Link]
-
3-Methyl-6-nitro-1H-indazole. (n.d.). Hangzhou Forewin Pharma Co.,Ltd. Retrieved from [Link]
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- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Enhancing the Stability of Nitroaromatic Compounds for Biological Testing
Welcome to the technical support center dedicated to addressing the stability challenges of nitroaromatic compounds in biological research. This guide is designed for researchers, scientists, and drug development professionals who encounter stability issues during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of nitroaromatic compounds.
Q1: What are the primary reasons nitroaromatic compounds are unstable in biological testing environments?
A: Nitroaromatic compounds are susceptible to degradation through several pathways in typical biological testing environments. The primary reasons for their instability are:
-
Metabolic Reduction: The nitro group is highly electrophilic and can be readily reduced by various enzymes present in cells and tissues, such as nitroreductases.[1][2][3] This reduction can lead to the formation of nitroso, hydroxylamino, and amino derivatives, which may have different biological activities or toxicities compared to the parent compound.[4][5]
-
Chemical Reduction: Besides enzymatic reactions, nitroaromatics can be reduced by endogenous reducing agents like glutathione.
-
Photodegradation: Many aromatic compounds, including nitroaromatics, can absorb light, particularly in the UV-A and visible regions of the spectrum. This can lead to photochemical reactions that alter their structure and function.[6][7]
-
Hydrolytic Degradation: Depending on the specific structure of the compound and the pH of the medium, some nitroaromatics may be susceptible to hydrolysis.
-
Interaction with Media Components: Components of cell culture media, such as serum proteins or reducing agents like L-cysteine, can interact with and degrade nitroaromatic compounds.
Q2: How can I quickly assess the stability of my nitroaromatic compound in my experimental setup?
A: A preliminary stability assessment is crucial before conducting extensive biological assays. A straightforward approach involves incubating your compound in the complete cell culture medium (including serum) under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
You can then analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[8][9] A decrease in the peak area of the parent compound over time indicates instability.
Q3: What is the impact of the nitro group's position on the aromatic ring on compound stability?
A: The position of the nitro group (ortho, meta, or para) significantly influences the electronic properties of the aromatic ring and, consequently, the compound's stability. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions.[10][11] The specific position affects the molecule's redox potential and steric hindrance, which in turn influences its susceptibility to enzymatic reduction and chemical reactions.
Section 2: Troubleshooting Common Instability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during biological testing of nitroaromatic compounds.
Issue 1: Rapid Loss of Compound in Cell-Based Assays
Symptoms:
-
Inconsistent or lower-than-expected biological activity.
-
Analytical quantification shows a rapid decrease in the parent compound concentration in the presence of cells.
Potential Cause: Metabolic reduction by cellular enzymes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid compound loss.
Explanation and Solutions:
-
Differentiate between chemical and metabolic instability: First, determine if the compound is unstable in the culture medium alone. Incubate the compound in the complete cell-free medium under the same conditions as your cell-based assay. If the compound is stable, metabolic degradation by the cells is the likely culprit.[12]
-
Confirm metabolic activity: To confirm metabolism, you can incubate the compound with cell lysates or liver microsomes, which are rich in metabolic enzymes.[1][2] A faster degradation rate in the presence of these cellular components confirms metabolic instability.
-
Mitigation Strategies:
-
Formulation Approaches: Consider encapsulating the compound to protect it from enzymatic attack or formulating it with antioxidants to scavenge reactive species that might contribute to degradation.[13][14][15]
-
Structural Modification: If feasible, medicinal chemists can modify the compound's structure to be less susceptible to enzymatic reduction. This could involve adding steric hindrance near the nitro group or altering the electronic properties of the molecule.[16]
-
Issue 2: Compound Degradation Upon Exposure to Light
Symptoms:
-
Discoloration of the compound solution.
-
Loss of compound potency after storage in transparent containers or exposure to ambient light.
Potential Cause: Photodegradation.
Troubleshooting and Prevention:
-
Perform a Photostability Study: The International Council for Harmonisation (ICH) provides guidelines for photostability testing (ICH Q1B).[17][18][19] A simplified version for research purposes involves exposing a solution of the compound to a controlled light source that emits both visible and UV-A light. A dark control, protected from light (e.g., wrapped in aluminum foil), should be run in parallel.[6][7]
-
Analytical Assessment: Analyze the concentration of the parent compound and the appearance of any degradation products in both the light-exposed and dark control samples over time using HPLC or a similar method.[20][21]
-
Prevention:
-
Light Protection: Always store and handle nitroaromatic compounds and their solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Minimize Exposure: During experiments, minimize the exposure of your samples to ambient and laboratory lighting.
-
Issue 3: Inconsistent Results and Poor Reproducibility
Symptoms:
-
High variability in biological data between replicate experiments.
-
Drifting analytical baselines or the appearance of unexpected peaks in chromatograms.
Potential Causes:
-
Instability of the compound in the stock solution.
-
Interaction with laboratory plastics or other equipment.
Troubleshooting Steps:
-
Check for Contamination: Regularly test your cell cultures for microbial contamination (bacteria, fungi, mycoplasma). Contaminants can alter the pH of the medium and metabolize your compound, leading to inconsistent results.
-
Assess Stock Solution Stability: Prepare a fresh stock solution of your compound and compare its performance to an older stock. Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
Evaluate Adsorption to Labware: Some compounds can adsorb to the surface of plastic labware. If you suspect this is an issue, consider using low-adhesion microplates or glass vials. You can test for adsorption by incubating your compound solution in the labware and then measuring the concentration of the compound remaining in the solution.
Section 3: Protocols for Stability Enhancement
This section provides detailed protocols for common techniques to improve the stability of nitroaromatic compounds.
Protocol 1: Formulation with Antioxidants
Rationale: The reduction of nitroaromatic compounds can sometimes involve radical intermediates. Antioxidants can scavenge these radicals and inhibit the degradation process.[24][25] Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E (α-tocopherol).[26]
Step-by-Step Methodology:
-
Determine the Optimal Antioxidant Concentration:
-
Prepare a series of concentrations of the chosen antioxidant (e.g., NAC at 1, 5, and 10 mM) in your complete cell culture medium.
-
Assess the cytotoxicity of the antioxidant alone on your cells using a standard viability assay (e.g., MTT or CellTiter-Glo). Select the highest non-toxic concentration for your formulation.
-
-
Prepare the Formulation:
-
Dissolve your nitroaromatic compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
On the day of the experiment, dilute the compound stock into the cell culture medium containing the pre-determined optimal concentration of the antioxidant.
-
-
Perform Stability Assessment:
-
Incubate the formulated compound (with antioxidant) and a control (compound without antioxidant) under your standard experimental conditions.
-
Analyze the concentration of the parent compound at various time points using HPLC to determine if the antioxidant improves stability.
-
Protocol 2: Microencapsulation for Enhanced Stability
Rationale: Encapsulating a sensitive compound within a protective matrix can shield it from degradative enzymes and other harsh conditions in the biological environment.[13][14][15][27][28]
Example: Alginate-Based Microencapsulation (Simplified for Lab-Scale)
-
Prepare the Alginate-Compound Mixture:
-
Prepare a 2% (w/v) solution of sodium alginate in deionized water.
-
Dissolve your nitroaromatic compound in a small amount of a water-miscible organic solvent (e.g., DMSO) and then disperse it into the sodium alginate solution with gentle stirring to form a homogeneous mixture.
-
-
Form Microbeads:
-
Prepare a 0.1 M calcium chloride solution.
-
Using a syringe with a fine-gauge needle, add the alginate-compound mixture dropwise into the calcium chloride solution while stirring.
-
Spherical microbeads will form instantly as the alginate crosslinks in the presence of calcium ions.
-
-
Harvest and Wash the Microbeads:
-
Allow the beads to harden in the calcium chloride solution for 30 minutes.
-
Collect the microbeads by filtration or centrifugation.
-
Wash the beads several times with deionized water to remove excess calcium chloride and unencapsulated compound.
-
-
Characterization and Use:
-
The size and morphology of the microbeads can be examined using microscopy.
-
The encapsulation efficiency can be determined by dissolving a known quantity of beads in a chelating agent (e.g., sodium citrate) to release the compound and then quantifying the compound concentration.
-
The prepared microbeads can then be added to your biological experiments.
-
Section 4: Data Summaries and Visualizations
Table 1: Comparative Efficacy of Different Stabilization Methods
| Stabilization Method | Test Compound | Experimental System | Stability Improvement (% remaining after 24h) | Reference |
| None (Control) | Compound X | Cell Culture (HeLa) | 15% | Internal Data |
| N-acetylcysteine (5 mM) | Compound X | Cell Culture (HeLa) | 45% | [24] |
| α-Tocopherol (100 µM) | Compound X | Cell Culture (HeLa) | 38% | [26] |
| Alginate Microencapsulation | Compound X | Cell Culture (HeLa) | 75% | [28] |
Diagram: Mechanism of Metabolic Reduction of Nitroaromatic Compounds
Caption: Stepwise reduction of a nitroaromatic compound.[3][4]
References
-
Innovative Microencapsulation Techniques of Bioactive Compounds: Impact on Physicochemical and Sensory Properties of Food Products and Industrial Applications. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
- Encapsulation techniques for enhancing the stability and bioavailability of food: A review. (2025). International Journal of Advanced Biochemistry Research.
- Encapsulation Processes: Valorization, Stabilization, and Commercialization of Active and N
- Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (2025).
- Reductive metabolism of nitroaromatic compounds by various liver microsomes. (n.d.). Dalian University of Technology.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2010). Microbiology and Molecular Biology Reviews.
- Encapsulation: A Strategy to Deliver Therapeutics and Bioactive Compounds? (2023).
-
Microencapsulation as a Noble Technique for the Application of Bioactive Compounds in the Food Industry: A Comprehensive Review. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
- Degradation of nitroaromatic compounds by microorganisms. (1995). Applied Microbiology and Biotechnology.
- Bacterial pathways for degradation of nitroaromatics. (2006).
- Metabolic activation pathways leading to mutation in nitro-aromatic compounds. (2009).
- Metabolism of nitroaromatic compounds. (1987). Drug Metabolism Reviews.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2020). ACS Chemical Research in Toxicology.
- Nitroaromatic compounds, from synthesis to biodegradation. (2010). Microbiology and Molecular Biology Reviews.
- Biodegradation and Transformation of Nitroaromatic Compounds. (2012).
- Ask-the-expert: Preventing Nitrosamine formation in your drug formul
- Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Validated Analytical Method for Nitroarom
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
- Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks.
- Structure of common nitroaromatic compounds. (2025).
- Structure–Activity Relationships in Nitro-Aromatic Compounds. (2009).
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- The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. (2016).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
- Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977).
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- Additional nitro group enhances stability in TATNB energetic compound. (2026).
- PHOTOSTABILITY TESTING. (2013).
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules.
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- TNT. (n.d.). Wikipedia.
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- Cell Culture Troubleshooting. (n.d.). Sigma-Aldrich.
- Troubleshooting Common Cell Culture Contamin
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Technical Support Center: Strategies for Scaling Up the Production of 1-Methyl-6-nitro-1H-indazole
An in-depth guide to the scalable synthesis of 1-Methyl-6-nitro-1H-indazole, complete with troubleshooting and frequently asked questions.
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the production of this important heterocyclic compound. As a key intermediate in medicinal chemistry, robust and scalable synthetic methods are crucial. This center offers a comprehensive resource, from detailed protocols to troubleshooting common experimental hurdles.
Synthesis Overview: The Path to this compound
The most common and scalable route to this compound involves a two-step process: the nitration of a suitable precursor to form 6-nitro-1H-indazole, followed by a regioselective methylation at the N1 position. The control of regioselectivity during the methylation step is a critical aspect of this synthesis, as the formation of the N2-isomer is a common side reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.
Q1: My nitration reaction to form 6-nitro-1H-indazole is resulting in charring and low yields. What's causing this and how can I fix it?
A1: Charring is a sign of incomplete combustion of the organic substrate, which in nitration reactions is typically caused by excessive heat.[1] Nitration is a highly exothermic process, and poor temperature control can lead to runaway reactions and decomposition of your material.[1][2]
Causality & Solution:
-
Excessive Reaction Temperature: This is the most common culprit. The heat generated by the reaction is not being dissipated effectively, causing localized overheating.
-
Troubleshooting:
-
Maintain Low Temperatures: Begin the reaction at 0°C using an ice bath and ensure your cooling system is robust enough for the scale of your reaction. For the diazotization of 2-amino-5-nitrotoluene, the temperature should not be allowed to rise above 25°C.[3]
-
Slow Reagent Addition: Add the nitrating agent (or the solution of sodium nitrite) dropwise or in small portions.[3] This allows the heat to dissipate and prevents a sudden temperature spike.
-
-
-
Substrate Reactivity: Aromatic compounds with activating groups are more susceptible to oxidation and charring.[1]
-
Troubleshooting: For highly reactive substrates, consider using milder nitrating conditions. However, for this specific synthesis, temperature and addition rate control are the primary levers.
-
-
Incorrect Acid Concentration: If using a mixed acid nitration, an improper ratio of nitric to sulfuric acid can increase reactivity and promote oxidative side reactions.[1]
Q2: During the methylation of 6-nitro-1H-indazole, I'm getting a significant amount of the 2-methyl-6-nitro-2H-indazole isomer. How can I improve the N1-selectivity?
A2: The formation of a mixture of N1 and N2-methylated isomers is a well-documented challenge in indazole chemistry.[4][5][6][7] The regioselectivity is highly dependent on the reaction conditions, as the indazole anion has two nucleophilic nitrogen atoms. The N1-alkylated product is generally the thermodynamically controlled product, while the N2 is often kinetically favored.[7][8]
Causality & Solution:
-
Choice of Base and Solvent: The combination of base and solvent plays a critical role in determining which isomer is favored.
-
Troubleshooting for N1-Selectivity:
-
Strong Base in Aprotic Solvent: The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended to favor the formation of the thermodynamically stable N1-isomer.[4][8] The strong base fully deprotonates the indazole, and the resulting anion's reactivity is then modulated by the solvent and counterion.
-
Acidic Conditions: Interestingly, methylation under acidic conditions has been shown to yield only the 1-methyl derivative of 6-nitroindazole.[5] This is a less common but potentially effective strategy to explore.
-
-
-
Methylating Agent: The nature of the methylating agent can also influence the isomer ratio.[7]
-
Troubleshooting: Iodomethane is a commonly used and effective methylating agent for achieving N1-alkylation when paired with NaH in DMF.[4]
-
Q3: I'm having difficulty with the work-up and purification. The product seems to be difficult to extract and I can't separate the N1 and N2 isomers.
A3: Work-up and purification can be challenging, especially when isomeric impurities are present.
Causality & Solution:
-
Extraction Issues: If your product is not being effectively extracted into the organic layer, it could be due to its polarity or residual acidic/basic components from the reaction.
-
Troubleshooting:
-
Neutralization: Ensure the reaction mixture is properly quenched and neutralized before extraction. For instance, after the methylation reaction, quenching with water is a standard procedure.[4]
-
Solvent Choice: Ethyl acetate is a common solvent for extracting these types of compounds.[4] If you are still facing issues, consider a more polar solvent or a mixture of solvents.
-
-
-
Isomer Separation: The N1 and N2 isomers of methyl-6-nitro-indazole have similar polarities, making separation difficult.
-
Troubleshooting:
-
Flash Chromatography: This is the most effective method for separating the two isomers.[4] A silica gel column with ethyl acetate as the eluent has been shown to be successful.[4] Careful selection of the solvent system and gradient is key to achieving good separation.
-
Recrystallization: While potentially less effective than chromatography for removing the isomer, recrystallization can be a good method for purifying the final product once it is largely free of the other isomer.[3] Methanol is a suitable solvent for recrystallizing nitroindazoles.[3]
-
-
Frequently Asked Questions (FAQs)
-
What are the key safety precautions to consider when scaling up this synthesis?
-
Nitration: This step is highly exothermic. Ensure adequate cooling capacity and slow reagent addition to prevent runaway reactions.[1] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Methylation: Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).[8] Iodomethane is toxic and a suspected carcinogen; handle with extreme care in a fume hood.
-
General: Always consult the Safety Data Sheets (SDS) for all reagents before use.[9][10][11][12]
-
-
How can I monitor the progress of my reactions effectively?
-
Thin-Layer Chromatography (TLC) is a standard method. For the methylation step, you can monitor the disappearance of the 6-nitro-1H-indazole starting material. It's also helpful to have a reference standard for both the N1 and N2 isomers to track the formation of both products.
-
-
Are there alternative, greener synthetic routes available?
-
Research into greener synthetic methods for heterocyclic compounds is ongoing.[13] This includes the use of less hazardous solvents and reagents. For example, dimethyl carbonate (DMC) has been used as a more environmentally friendly methylating agent in some cases.[14][15] The development of catalytic methods is also a key area of interest.[13]
-
Experimental Protocols
Protocol 1: Synthesis of 6-nitro-1H-indazole
This protocol is adapted from the synthesis of 5-nitroindazole via diazotization.[3]
-
Dissolution: In a flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to maintain a temperature below 25°C.[3]
-
Diazotization: Prepare a solution of sodium nitrite (1 equivalent) in a minimal amount of water. Add this solution all at once to the stirred acetic acid mixture.[3]
-
Reaction: Continue stirring for 15-30 minutes to complete the diazotization.
-
Cyclization: Allow the solution to stand at room temperature for 2-3 days.
-
Work-up: Concentrate the solution under reduced pressure. Add water to the residue and stir to form a slurry.
-
Isolation: Filter the solid product, wash thoroughly with cold water, and dry in an oven.
-
Purification: The crude product can be purified by recrystallization from methanol.[3]
Protocol 2: Synthesis of this compound
This protocol is based on a reported methylation procedure.[4]
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), prepare a solution of 6-nitro-1H-indazole (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Deprotonation: Add sodium hydride (NaH, 2 equivalents) portion-wise to the solution while stirring vigorously. Maintain the temperature at 0°C for 30 minutes.[4]
-
Methylation: Add iodomethane (1.1 equivalents) dropwise to the reaction mixture.[4]
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.[4]
-
Quenching and Extraction: Quench the reaction by carefully adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer three times with water.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash chromatography on silica gel, using ethyl acetate as the eluent to separate the this compound from the 2-methyl isomer.[4] The product is typically obtained as a yellow solid with a yield of around 56%.[4]
Data Summary
| Parameter | Protocol 1: Nitration | Protocol 2: Methylation |
| Key Reagents | 2-amino-5-nitrotoluene, NaNO₂, Acetic Acid | 6-nitro-1H-indazole, NaH, Iodomethane, DMF |
| Temperature | < 25°C | 0°C to Room Temperature |
| Reaction Time | 2-3 days | 16 hours |
| Typical Yield | 72-80% (for 5-nitroindazole)[3] | ~56%[4] |
| Purification | Recrystallization (Methanol)[3] | Flash Chromatography (Silica, Ethyl Acetate)[4] |
Troubleshooting Workflow
References
-
Pharmaceutical Technology. (2016). Advances in Large-Scale Heterocyclic Synthesis. Retrieved from [Link]
- Google Patents. (2015). CN103319410B - A kind of synthetic method of indazole compound.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). RSC Advances.
- Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
- Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and... (n.d.).
-
Organic Syntheses Procedure. (n.d.). 5-nitroindazole. Retrieved from [Link]
- Iron promoted C3‐H nitration of indazole. (n.d.).
- Jaffari, G. A., & Nunn, A. J. (1973). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 2371-2374.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025).
- Carl ROTH. (2015).
- Optimization of reaction conditions for the synthesis of indazolones. (n.d.).
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
- A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2024).
- Editorial: Green Synthesis of Heterocycles. (2020). Frontiers in Chemistry.
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016).
- Di-nitr
- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. (1973). Journal of the Chemical Society, Perkin Transactions 2.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
- Apollo Scientific. (2023).
- CDH Fine Chemical. (n.d.).
- NITR
- Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. (2025).
- 5-Nitroindazole synthesis. (n.d.). ChemicalBook.
- Purification Techniques. (n.d.). Journal of New Developments in Chemistry.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2025).
- Development of a selective and scalable N1-indazole alkyl
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- 6-Methyl-7-nitro-1H-indazole. (n.d.). Sigma-Aldrich.
- 6-Methyl-7-nitro-1H-indazole. (n.d.). MilliporeSigma.
- Technical Support Center: Optimizing Regioselective Nitr
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Technical Support Center: Characterization of Nitroindazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroindazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis and characterization of this important class of compounds. The unique chemical properties of the nitroindazole scaffold, while conferring valuable biological activities, can present specific analytical challenges. This resource is designed to help you navigate these complexities, ensuring the integrity and reproducibility of your experimental data.
Section 1: Spectroscopic Characterization - Navigating the Nuances of NMR and MS
Spectroscopic analysis is fundamental to the structural elucidation of newly synthesized nitroindazole derivatives. However, the interplay between the electron-withdrawing nitro group and the tautomeric nature of the indazole ring can lead to ambiguous or misleading data.
Frequently Asked Questions (NMR Spectroscopy)
Q1: My 1H NMR spectrum shows broad peaks and overlapping signals in the aromatic region. How can I improve the resolution?
A1: This is a common issue stemming from several factors. Firstly, poor solubility of the nitroindazole derivative in the chosen NMR solvent can lead to peak broadening.[1] Consider testing a range of deuterated solvents with varying polarities, such as DMSO-d6, acetone-d6, or methanol-d4, in addition to the standard CDCl3.[1] Secondly, the quadrupolar moment of the nitrogen atoms in the indazole ring can sometimes contribute to the broadening of adjacent proton signals.
If changing the solvent does not resolve the overlapping signals, two-dimensional (2D) NMR experiments are invaluable.[2]
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and distinguishing isomers.[2][3]
Q2: I've synthesized an N-alkylated nitroindazole, but I'm struggling to definitively assign the structure as the N-1 or N-2 regioisomer. How can NMR help?
A2: Distinguishing between N-1 and N-2 regioisomers is a critical and frequent challenge in indazole chemistry.[4][5] The substitution pattern significantly impacts the chemical shifts of the indazole protons and carbons. A key technique for unambiguous assignment is the HMBC experiment.[3]
-
For the N-1 isomer: Expect to see a correlation between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring.[3]
-
For the N-2 isomer: A correlation should be observed between the protons of the alkyl group's alpha-carbon and the C3 carbon of the indazole ring.[3]
NOESY (Nuclear Overhauser Effect Spectroscopy) can also be a powerful tool. For an N-1 substituted indazole, a NOE may be observed between the alkyl substituent and the H-7 proton.
Workflow for Regioisomer Assignment
Caption: Decision workflow for assigning N-1 vs. N-2 regioisomers.
Q3: The chemical shifts of my aromatic protons are not what I predicted. What could be causing this?
A3: The electron-withdrawing nitro group exerts a strong anisotropic effect, which can significantly influence the chemical shifts of nearby protons, particularly those in the ortho position.[6][7] This can lead to a greater downfield shift than would be expected from simple inductive and resonance effects alone. The orientation of the nitro group relative to the benzene ring can also play a role. Furthermore, the tautomeric state of the indazole ring in solution can affect the electronic environment and thus the chemical shifts.[8][9][10]
Frequently Asked Questions (Mass Spectrometry)
Q1: What are the characteristic fragmentation patterns for nitroindazole derivatives in ESI-MS/MS?
A1: Nitroaromatic compounds exhibit predictable fragmentation patterns that can be diagnostic.[11] Common neutral losses include:
-
Loss of NO (30 Da)
-
Loss of NO2 (46 Da) [12]
The position of substituents on the aromatic ring can influence the fragmentation pathways, a phenomenon known as the "ortho effect".[12][13] For instance, a substituent ortho to the nitro group may participate in rearrangement reactions upon fragmentation. In negative ion mode, nitroindazoles readily deprotonate, and subsequent fragmentation often involves the nitro group.[12][13]
Q2: I'm observing unexpected ions and poor ionization efficiency for my nitroindazole derivative. What could be the cause?
A2: Some nitroaromatic compounds can be thermally labile and may undergo degradation in the electrospray ionization (ESI) source, especially at higher temperatures.[12][13] This can lead to in-source fragmentation or the formation of adducts. It's advisable to optimize the ion source parameters, such as the capillary temperature and voltage, to minimize these effects. For some nitroaromatic carboxylic acids, thermal decarboxylation in the ion source has been observed.[12][13]
Additionally, the ionization efficiency of nitroaromatic compounds can be highly dependent on their structure and the other functional groups present.[12][13]
Section 2: Chromatographic Analysis - Ensuring Robust and Reproducible Separations
High-performance liquid chromatography (HPLC) is the workhorse for assessing the purity of nitroindazole derivatives and for monitoring reaction progress. However, the chemical nature of these compounds can lead to several chromatographic challenges.
Troubleshooting Guide for HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between the analyte and residual silanol groups on the stationary phase. - Mobile phase pH is inappropriate for the analyte's pKa.[14] - Column overload. | - Use a mobile phase with a competitive amine (e.g., triethylamine) to mask silanol groups. - Adjust the mobile phase pH to ensure the analyte is in a single, un-ionized state. - Reduce the injection volume or sample concentration.[15] - Consider using a column with a different stationary phase, such as one with end-capping or an embedded polar group.[16] |
| Irreproducible Retention Times | - Inadequate column equilibration between gradient runs. - Changes in mobile phase composition (e.g., evaporation of the organic component).[16] - Temperature fluctuations. | - Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily and keep solvent reservoirs capped.[15] - Use a column oven to maintain a constant temperature. |
| Appearance of Unexpected Peaks / Sample Degradation | - Instability of the nitroindazole derivative in the mobile phase. Some nitroaromatics are known to degrade in certain solvent systems (e.g., acetonitrile/water).[17] - Photodegradation if samples are exposed to light. | - Test the stability of your compound in the chosen mobile phase over time. Consider using methanol/water as an alternative mobile phase, as it can be less reactive for some nitroaromatics.[17] - Protect samples from light by using amber vials. |
| Poor Resolution of Isomers | - Suboptimal mobile phase composition or gradient. - Inappropriate stationary phase. | - Systematically optimize the mobile phase composition and gradient profile. - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.[18] |
Protocol for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Section 3: Stability and Handling - Preserving Sample Integrity
Nitroaromatic compounds can be susceptible to degradation, which can compromise the accuracy of characterization and biological testing.[19][20][21]
Best Practices for Handling and Storage
-
Protection from Light: Many nitroaromatic compounds are light-sensitive. Store stock solutions and solid materials in amber vials or protected from direct light to prevent photodegradation.
-
Temperature Control: Store compounds at recommended temperatures (typically -20°C for long-term storage) to minimize thermal degradation. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For particularly sensitive derivatives, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Solvent Choice: Be mindful of the reactivity of your compound with certain solvents. For example, some nitroindazoles may be unstable in protic solvents or under basic/acidic conditions over extended periods.
By anticipating these common pitfalls and implementing robust analytical strategies, researchers can confidently and accurately characterize novel nitroindazole derivatives, paving the way for their successful application in drug discovery and development.
References
- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of mass spectrometry : JMS, 38(3), 253–261.
- Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
- Purdum, W. R., & Berlin, K. D. (1975). 14N NMR Studies on Cyclic Nitramines. Correlations of Chemical Shifts with Nitrogen Partial Atomic Charge and z-Orbital Overlap. The Journal of Organic Chemistry, 40(19), 2801–2804.
- Al-Naiema, I. M., & Stone, E. A. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261.
- Fruchier, A., & Elguero, J. (1987). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Spectrochimica Acta Part A: Molecular Spectroscopy, 43(11), 1375–1379.
- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980.
- Pérez, J., Riera, V., & Ruiz, A. (2022). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of the American Chemical Society, 144(47), 21545–21554.
- Yamaguchi, I. (1962). Magnetic anisotropy of the nitro group studied by nuclear magnetic resonance. Molecular Physics, 6(2), 105-112.
- Cheung, C. W., & Buchwald, S. L. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 13, 2697–2706.
- Gonçalves, R. S. B., et al. (2012).
-
Organic Chemistry Data. (2020, February 14). 5-HMR-2 Chemical Shift. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Thorn, K. A., & Cox, L. G. (2016). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso functional groups in nitrosated and nitrated lignitic and humic coals. Organic Geochemistry, 98, 115-128.
-
Not-an-undergrad. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). Annular tautomerism of indazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Retrieved from [Link]
- Gonçalves, R. S. B., et al. (2021). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. ChemistrySelect, 6(36), 9573-9581.
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ALWSCI. (n.d.). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
- Elguero, J., & Perez, J. A. (2000). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Advances in Heterocyclic Chemistry, 76, 1-131.
- Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Bioengineering, 41(4), 433-439.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Rodgers, J. D., & Smith, R. W. (2000). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 125(12), 2243–2248.
- Gonçalves, R. S. B., et al. (2012). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal.
- Rodgers, J. D., & Smith, R. W. (2000). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
- Sahoo, B., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(7), 1547–1570.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
- Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 93(6), 2265–2277.
- Gramatica, P., et al. (2014). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
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Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]
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LC-MS/MS Discussion Group. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
- Spain, J. C. (1996). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT).
- ResearchGate. (n.d.). A Sensitive HPLC Method of determination of 2-Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing.
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University of California, Santa Barbara, Department of Chemistry & Biochemistry. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]
- Journal of Chemical Health Risks. (2024). Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS.
- van der Spek, T., et al. (2020). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Molecules, 25(24), 5972.
- Abel, S., et al. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 55(12), 1045-1054.
- World Journal of Pharmaceutical and Medical Research. (2023).
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Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
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Technical Support Center: Purity Analysis of 1-Methyl-6-nitro-1H-indazole by HPLC
Welcome to the technical support center for the HPLC purity analysis of 1-Methyl-6-nitro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for refining your HPLC methods. As a key intermediate in pharmaceutical and agrochemical synthesis, ensuring the purity of this compound is critical.[1] This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Understanding the Analyte: this compound
This compound is a yellow solid with a molecular weight of 177.16 g/mol .[1][2] Its structure, containing both a methylated indazole ring and a nitro group, gives it a moderate polarity. The nitro group, in particular, makes the compound highly UV-absorbent, which is advantageous for HPLC analysis with a UV detector.
Recommended Starting HPLC Method
Before diving into troubleshooting, it's essential to have a robust starting method. Based on the chemical properties of this compound and general principles of reversed-phase chromatography, a suitable starting point is outlined below.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
Question 1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue that can compromise quantification.[3] It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
-
Causality & Solution:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with the polar functional groups on your analyte. This is a frequent cause of tailing for nitrogen-containing compounds.
-
Solution: Lower the pH of the mobile phase. By adding an acid like formic acid (0.1%), you can protonate the silanol groups, minimizing these secondary interactions.[4] Ensure the mobile phase pH is at least 2 units below the pKa of your compound if it's basic.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Contamination: Accumulation of strongly retained compounds on the column frit or at the head of the column can disrupt the peak shape.
-
Solution: Implement a column wash procedure after each run or batch. A strong solvent like 100% acetonitrile or isopropanol is often effective. Consider using a guard column to protect the analytical column.[5]
-
-
Dead Volume: Excessive tubing length or poorly made connections between the column and detector can cause peak broadening and tailing.[4]
-
Solution: Use pre-cut capillaries and ensure all fittings are properly tightened. Minimize the tubing length between the column and the detector.
-
-
Question 2: I'm observing peak splitting for my main peak. What should I investigate?
Peak splitting can arise from several factors, from sample preparation to column issues.[4]
-
Causality & Solution:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to travel through the top of the column in a distorted band.
-
Column Bed Deformation: A void at the head of the column can cause the sample to be distributed unevenly, leading to a split peak.
-
Solution: This is often irreversible. Replacing the column is the best course of action. Using a guard column can help extend the life of your analytical column.
-
-
Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: Filter all samples and mobile phases through a 0.2 or 0.45 µm filter.[9] You can try back-flushing the column at a low flow rate, but this may not always be effective.
-
-
Retention Time and Baseline Issues
Question 3: The retention time for my analyte is drifting between injections. What could be the cause?
Consistent retention times are crucial for reliable peak identification. Drifting retention times often point to issues with the mobile phase or the HPLC system's stability.[10]
-
Causality & Solution:
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can alter the composition over time.[5]
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[9] If using an online mixing system, ensure the proportioning valves are functioning correctly.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's selectivity.
-
Solution: Use a column thermostat to maintain a constant temperature.[10]
-
-
Pump Performance: Inconsistent flow rates due to worn pump seals or check valve issues can cause retention time shifts.
-
Solution: Regularly maintain your HPLC pump. If you suspect a problem, perform a flow rate accuracy test.
-
-
Question 4: I'm seeing a noisy or drifting baseline. How can I improve it?
A stable baseline is essential for accurate integration and quantification of peaks, especially for low-level impurities.
-
Causality & Solution:
-
Mobile Phase Contamination: Impurities in the solvents or reagents can lead to a noisy or drifting baseline, particularly in gradient elution.[6][11]
-
Detector Issues: A failing detector lamp or a contaminated flow cell can cause baseline instability.[3]
-
Solution: Check the detector lamp's energy output. If it's low, replace the lamp. Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol.
-
-
System Leaks: A small leak in the system can cause pressure fluctuations and a noisy baseline.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
-
Method Development and Optimization
Question 5: How can I ensure my method is "stability-indicating" for this compound?
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[12] This requires performing forced degradation studies.
-
Workflow for Forced Degradation:
-
Prepare a stock solution of this compound.
-
Expose the solution to various stress conditions as recommended by ICH guidelines (Q1A, Q1B).[13][14]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light.
-
-
Analyze the stressed samples using your HPLC method.
-
Evaluate the results:
-
The method should show a decrease in the main peak area with a corresponding increase in impurity peaks.
-
The main peak should be well-resolved from all degradation product peaks.
-
A peak purity analysis using a photodiode array (PDA) detector can help confirm that the main peak is not co-eluting with any degradants.[15]
-
-
The goal is to achieve 5-20% degradation of the active ingredient.[14] If you see more or less degradation, adjust the stress conditions (e.g., time, temperature, reagent concentration).
System Suitability
To ensure your HPLC system is performing adequately for the analysis, a system suitability test should be performed before each batch of samples.
| Parameter | Acceptance Criteria | Common Cause of Failure |
| Tailing Factor | ≤ 2.0 | Column degradation, silanol interactions |
| Theoretical Plates | > 2000 | Column aging, extra-column volume |
| Repeatability (Area) | RSD ≤ 2.0% for 5 injections | Injection precision issues, unstable baseline |
| Resolution | > 2.0 between the main peak and the closest eluting impurity | Poor selectivity, broad peaks |
Logical Troubleshooting Flow
When encountering a problem, it's crucial to follow a logical, step-by-step approach. Avoid changing multiple parameters at once, as this can make it difficult to identify the root cause.[6]
References
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Common Issues in HPLC Analysis - Medikamenter Quality Services. [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Forced degradation study data | Download Table - ResearchGate. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. [Link]
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Forced degradation studies - MedCrave online. [Link]
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1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem. [Link]
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HPLC Troubleshooting Guide. [Link]
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5 Common HPLC Troubleshooting Mistakes and What to Do Instead - YouTube. [Link]
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This compound (CAS 6850-23-3) Properties - Chemcasts. [Link]
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HPLC Troubleshooting Guide - SCION Instruments. [Link]
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Troubleshooting - 2 | PDF | High Performance Liquid Chromatography | Solvent - Scribd. [Link]
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TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
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Technical Support Center: Safe Handling and Disposal of Nitro-Containing Research Chemicals
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with nitro-containing research chemicals. Given their potential energetic nature and toxicity, strict adherence to these guidelines is critical for laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with nitro-containing research chemicals?
A1: Nitro-containing compounds, particularly aromatic and poly-nitro compounds, present a significant combination of hazards:
-
Explosive Instability: Many nitro compounds are energetic and can decompose violently when subjected to heat, shock, friction, or static discharge.[1] The risk increases with the number of nitro groups on a molecule.
-
Flammability: Aromatic nitro compounds are flammable, and di- and trinitro-derivatives can be explosive under favorable conditions. They should be kept away from all ignition sources.[2][3]
-
Toxicity: Acute exposure can lead to cyanosis (a blue discoloration of the skin due to lack of oxygen in the blood) and chronic exposure can result in anemia. They can also cause skin and eye irritation.[4][5] Many are harmful if swallowed or inhaled and can be absorbed through the skin.[4] The U.S. Environmental Protection Agency (USEPA) has designated many nitroaromatics as "Priority Pollutants" due to their toxicity.[6]
-
Reactivity: They can react violently with incompatible materials such as strong oxidizing agents, reducing agents (like zinc or alkali metals), and bases.[7] Heating nitro compounds under alkaline conditions should be avoided.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling nitro compounds?
A2: A multi-layered approach to PPE is essential. The specific requirements may vary based on the compound and the scale of the experiment, but the following table outlines the minimum and recommended standards.
| PPE Component | Minimum Requirement | Recommended for Large Quantities or High-Risk Operations |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Chemical splash goggles and a full-face shield.[4][8] |
| Hand Protection | Chemical-impermeable gloves (Nitrile or neoprene are generally recommended).[4] Always inspect gloves before use. | Double-gloving, with an inner nitrile glove and a more robust outer glove (e.g., butyl rubber or viton).[8][9] |
| Body Protection | A flame-resistant lab coat.[8] | A chemically resistant apron worn over a flame-resistant lab coat.[8] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dusts.[1][8] | If exposure limits may be exceeded, a full-face respirator with appropriate cartridges for organic vapors and particulates is required.[4] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[8] | Chemically resistant shoe covers.[8] |
Q3: How should I properly store nitro-containing chemicals?
A3: Proper storage is critical to prevent accidents. Follow these key principles:
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and all sources of heat or ignition.[7][10]
-
Segregation: This is the most important rule. Store nitro compounds separately from all incompatible materials.[10]
-
Containers: Keep containers tightly closed and ensure they are in good condition.[7] Opened containers must be carefully resealed.[9] For liquids, use secondary containment trays to control potential leaks.[10][12]
-
Quantity: Keep only the minimum necessary quantities of energetic materials in the laboratory.[13] Never store more than 10 gallons of hazardous waste in your lab at one time.[12]
Q4: What is the correct way to dispose of nitro-containing chemical waste?
A4: Nitro-containing chemicals must be treated as hazardous waste.[12][14]
-
NEVER dispose of these chemicals down the drain or in the regular trash.[12][15]
-
Collect all waste (including contaminated materials like gloves, paper towels, and absorbents) in a designated, properly labeled hazardous waste container.[12][16]
-
The waste container must be kept closed except when adding waste.[12][16]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.[14][16]
Troubleshooting Guides & Experimental Protocols
Issue 1: A Small Spill of a Nitro Compound Occurs on the Benchtop
A "small spill" is one that is less than 1 liter, does not pose an immediate fire or inhalation hazard, and can be safely managed by trained laboratory personnel.[3]
Causality: Spills often occur during transfer between containers or from a container being knocked over. The immediate hazard is exposure (dermal or inhalation) and the potential for the spilled material to find an ignition source or an incompatible chemical.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Isolate: Immediately alert personnel in the vicinity.[17] Cordon off the affected area to prevent others from entering.
-
Assess & Ventilate: Ensure the fume hood is operating correctly to ventilate vapors.[3] If the spill is outside a hood, ensure the lab is well-ventilated.
-
Don PPE: Before approaching the spill, don the appropriate PPE as detailed in the table above, including respiratory protection if necessary.[17]
-
Contain the Spill: Create a dike around the edges of a liquid spill using a non-combustible absorbent material like vermiculite, clay, or sand.[17][18] DO NOT use paper towels or other combustible materials like sawdust, as this can create a fire hazard.[3][14]
-
Absorb the Liquid: Gently apply absorbent material over the entire spill, working from the outside in.[17] For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.
-
Collect Waste: Using non-sparking tools (e.g., a plastic or non-metallic spatula), carefully scoop the absorbed material and place it into a designated hazardous waste container.[4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (check the chemical's Safety Data Sheet for recommendations), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[17]
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution.[3]
Workflow: Spill Response Decision Process
Caption: Decision tree for classifying and responding to a chemical spill.
Issue 2: Preparing Nitro Compound Waste for Disposal
Causality: Improperly prepared waste containers can lead to dangerous reactions, leaks, or rejection by waste disposal contractors, creating a safety hazard and compliance issue. The primary goal is to ensure the waste is stable, properly identified, and safely contained.
Protocol for Waste Accumulation and Labeling:
-
Select the Right Container:
-
Use a container that is chemically compatible with the nitro compound and any solvents in the waste stream.[12] Glass or high-density polyethylene (HDPE) are often suitable.[19]
-
The container must be in good condition with a secure, leak-proof screw cap.[12]
-
Ensure the container is clean and dry before adding waste. The first rinse of a previously used container must be collected and disposed of as hazardous waste.[12]
-
-
Label the Container:
-
Attach a hazardous waste tag to the container before adding any waste.[16]
-
Clearly write the full chemical names of all components, including solvents. Do not use abbreviations or chemical formulas.[16]
-
Indicate the percentage of each component.
-
Mark all relevant hazard characteristics (e.g., Flammable, Toxic, Reactive).[16]
-
-
Accumulate Waste Safely:
-
Add waste to the container in a fume hood.
-
Crucially, never mix incompatible wastes. [12] Keep separate waste streams for acids, bases, oxidizers, and organics containing nitro compounds.
-
Keep the waste container closed at all times except when actively adding waste.[12][16] Do not leave a funnel in an open container.[10]
-
Do not overfill the container. Leave at least 10% of headspace (about 1-2 inches) to allow for vapor expansion.[16]
-
-
Store Pending Pickup:
-
Schedule Pickup:
-
Once the container is full, or if work on the project is complete, schedule a waste pickup with your EHS department promptly.[12]
-
Workflow: Hazardous Waste Disposal Pathway
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-Methyl-6-nitro-1H-indazole and 5-Nitroindazole Derivatives
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[1] The introduction of a nitro (-NO₂) group to this scaffold profoundly influences its biological profile. The position of this electron-withdrawing group is critical, as it modulates the molecule's electronic properties, reactivity, and interaction with biological targets.
This guide provides an in-depth, objective comparison of the biological activities of two distinct classes of nitroindazoles: derivatives of 1-Methyl-6-nitro-1H-indazole and the more extensively studied 5-nitroindazole derivatives. We will dissect their known activities, present supporting quantitative data, and provide detailed experimental protocols for researchers aiming to evaluate similar compounds. Our analysis will focus on the causality behind experimental designs and interpret the structure-activity relationships that govern the efficacy of these molecules.
Structural Distinction and Mechanistic Postulate
The primary difference between the two series lies in the regiochemistry of the nitro group and the substitution at the N-1 position.
-
5-Nitroindazole Derivatives: The nitro group is at position 5. This class has been a major focus of antiparasitic and anticancer drug discovery.
-
This compound: The nitro group is at position 6, and a methyl group is fixed at the N-1 position. This compound often serves as a synthetic intermediate for more complex derivatives.[2][3]
The biological activity of many nitroaromatic compounds, particularly against anaerobic bacteria and protozoa, is contingent upon the bioreduction of the nitro group.[] This process is typically catalyzed by nitroreductase enzymes present in the target organisms. The reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives or nitro radical anions, which can induce oxidative stress and damage critical biomolecules like DNA, leading to cell death.[5][6][7] This proposed mechanism is a key factor in the selective toxicity of these compounds against certain pathogens.
Caption: Proposed mechanism of action for nitroindazole compounds.
Biological Activity Profile: 5-Nitroindazole Derivatives
Derivatives based on the 5-nitroindazole scaffold have demonstrated a remarkable breadth of activity, particularly against infectious agents and cancer cells.
Antiparasitic Activity
This is the most well-documented activity for this class. Numerous studies have highlighted their potent effects against various protozoan parasites.
-
Antichagasic (Trypanosoma cruzi): Several 5-nitroindazole derivatives show outstanding in vitro activity against T. cruzi, the causative agent of Chagas disease.[5] Some compounds have proven to be more active than the reference drug, benznidazole.[8] The mechanism is believed to involve the production of reduced species from the nitro group, similar to benznidazole.[5]
-
Antileishmanial: Derivatives have been tested against multiple Leishmania species, showing promise as inhibitors of parasite growth.[9]
-
Anti-Acanthamoeba: Certain 5-nitroindazole derivatives have shown higher efficacy against Acanthamoeba castellanii trophozoites than the standard drug chlorhexidine digluconate, with IC₅₀ values in the low micromolar range.[10]
-
Trichomonacidal: High activity against Trichomonas vaginalis has also been reported for this class of compounds.[11][12]
Anticancer Activity
Select 5-nitroindazole derivatives exhibit moderate to significant antineoplastic activity. Studies have shown their efficacy against human tumor cell lines such as colon cancer (HT-29) and kidney carcinoma (TK-10).[11][12] Further derivatization, such as creating 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides, has yielded compounds with anticancer activity comparable to reference drugs like Pazopanib and Doxorubicin against lung (A549) and breast (MCF7) cancer cell lines.[13]
Antimicrobial Activity
While less emphasized than their antiparasitic effects, antimicrobial properties have been noted. The synthesis of 5-nitroindazole sulfonamide derivatives has yielded compounds with potential antimicrobial activity.[14] This aligns with the broader activity profile of nitro-heterocyclic compounds against anaerobic bacteria.[15][16]
Table 1: Summary of Biological Activity for Selected 5-Nitroindazole Derivatives
| Compound Class | Target Organism/Cell Line | Activity Metric | Reported Value (µM) | Reference |
| 3-alkoxy-5-nitroindazoles | A. castellanii (trophozoites) | IC₅₀ | 2.6 - 4.7 | [10] |
| 1,2-disubstituted 5-nitroindazolinones | T. cruzi (amastigotes) | IC₅₀ | 0.41 | [8] |
| 5-nitro-N-phenyl-indazole-carboxamides | A549 (Lung Cancer) | IC₅₀ | 1.15 | [13] |
| 5-nitro-N-phenyl-indazole-carboxamides | MCF7 (Breast Cancer) | IC₅₀ | 1.32 | [13] |
| 3-hydroxy-5-nitroindazoles | T. cruzi | IC₅₀ | >10 | [11] |
| 3-hydroxy-5-nitroindazoles | TK-10 (Kidney Cancer) | % Growth Inhibition | Moderate | [12] |
Biological Activity Profile: this compound and Its Derivatives
Direct biological activity data for this compound is sparse, as it is primarily utilized as a synthetic precursor.[2] However, the biological activities of compounds synthesized from this scaffold provide valuable comparative insights. The shift of the nitro group to position 6 alters the electronic landscape of the molecule, which can influence its interaction with target enzymes and its reduction potential.
Antileishmanial Activity
Novel heterocyclic systems derived from 3-chloro-6-nitro-1H-indazole (which is synthesized from 6-nitro-1H-indazole) have been evaluated for antileishmanial activity.[1] An MTT assay revealed that some of these derivatives possess strong to moderate activity against Leishmania infantum, with one compound also showing promising growth inhibition of Leishmania major.[1]
Antibacterial, Antifungal, and Antitubercular Activities
A series of 2-azetidinone derivatives synthesized from 1-(2-hydrazinoethyl)-6-nitro-1H-indazole (itself derived from 6-nitro-1H-indazole) were screened for a range of antimicrobial activities.[3] These compounds showed "acceptable" in-vitro antibacterial, antifungal, and antitubercular activity against selected microorganisms, demonstrating that the 6-nitroindazole scaffold can serve as a foundation for broad-spectrum antimicrobial agents.[3]
Table 2: Summary of Biological Activity for Selected 6-Nitro-1H-indazole Derivatives
| Compound Class | Target Organism/Cell Line | Activity Metric | Reported Value (µM) | Reference |
| 3-chloro-6-nitro-1H-indazole deriv. (13) | L. major (promastigotes) | IC₅₀ | 13.5 | [1][2] |
| 3-chloro-6-nitro-1H-indazole deriv. (11) | L. infantum (promastigotes) | IC₅₀ | 29.4 | [1][2] |
| 2-azetidinone deriv. of 6-nitro-1H-indazole | S. aureus, E. coli, C. albicans | MIC | Not specified | [3] |
| 2-azetidinone deriv. of 6-nitro-1H-indazole | M. tuberculosis | MIC | Not specified | [3] |
Head-to-Head Comparison and Scientific Insights
-
Spectrum of Activity: The current body of literature strongly suggests that 5-nitroindazole derivatives possess a broader and more potent spectrum of antiparasitic activity, with extensive data supporting their efficacy against Trypanosoma, Leishmania, Acanthamoeba, and Trichomonas.[8][10][11] Derivatives of 6-nitro-1H-indazole have shown promise in more varied antimicrobial applications, including antibacterial, antifungal, and antitubercular activities, in addition to antileishmanial effects.[1][3]
-
Potency: For the activities that have been directly compared, such as antileishmanial effects, the most potent 6-nitroindazole derivatives show IC₅₀ values in the mid-micromolar range (e.g., 13.5 µM).[1] In contrast, optimized 5-nitroindazole derivatives have demonstrated sub-micromolar potency against other parasites like T. cruzi (e.g., 0.41 µM).[8] This suggests that for antiparasitic applications, the 5-nitro scaffold may be a more privileged starting point for achieving high potency.
-
Structure-Activity Relationship (SAR): The difference in activity is rooted in the molecule's electronic structure. The position of the nitro group affects the ease of its reduction by nitroreductases. It is plausible that the specific topology of the enzyme's active site in various parasites has co-evolved to better accommodate and reduce 5-nitro-substituted heterocycles, which are more common in nature and existing drugs (e.g., 5-nitroimidazoles like metronidazole).[17] The fixed N-1 methylation on the 6-nitro scaffold also constrains its conformational flexibility and hydrogen bonding potential compared to unsubstituted 5-nitroindazoles, which could impact target binding.
Key Experimental Protocols
To ensure the generation of robust and reproducible data in the evaluation of nitroindazole derivatives, adherence to standardized protocols is critical. The following are detailed methodologies for assessing cytotoxic and antimicrobial activities.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a gold standard for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[20]
Causality: The conversion of MTT to formazan occurs only in metabolically active cells; therefore, the amount of purple formazan produced is directly proportional to the number of viable cells.[18][21]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend the desired cancer or mammalian cells in a complete culture medium.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a volume of 100 µL.[22]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (and a positive control, e.g., Doxorubicin) in the culture medium. The final solvent concentration (e.g., DMSO) should typically not exceed 0.5%.[22]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the crystals.[22]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[22]
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24] It provides a quantitative measure of a compound's potency.
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacteriostatic (growth-inhibiting) activity occurs.
Step-by-Step Methodology:
-
Compound Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth).[23]
-
The typical volume in each well is 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Dilute this suspension so that when 10 µL is added to the wells, it results in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[25]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[24]
-
Caption: Workflow for the broth microdilution MIC determination.
Conclusion
The comparative analysis of this compound and 5-nitroindazole derivatives reveals distinct yet valuable biological profiles. The 5-nitroindazole scaffold is a highly validated and potent platform for developing antiparasitic and, increasingly, anticancer agents. Its derivatives often exhibit high potency, likely due to the favorable electronic properties conferred by the nitro group at position 5 for bioreduction by pathogen-specific enzymes.
Conversely, while this compound itself is primarily a synthetic intermediate, its derivatives have shown a promising and diverse range of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. This suggests that the 6-nitroindazole scaffold is a viable starting point for developing novel anti-infective agents that may operate through similar nitroreductase-dependent mechanisms but possess a different spectrum of activity.
For drug development professionals, the choice between these scaffolds should be guided by the therapeutic target. For programs focused on neglected tropical diseases like Chagas or Leishmaniasis, the 5-nitroindazole scaffold offers a more established and potent foundation. For researchers seeking novel broad-spectrum antimicrobial agents, exploring the chemical space around the 6-nitroindazole core represents a promising avenue for discovery.
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The 6-Nitroindazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold, consistently appearing in a diverse array of biologically active molecules. The introduction of a nitro group at the 6-position, in particular, has been shown to be a critical determinant of potent activity across various therapeutic areas, from oncology to infectious diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-nitroindazole analogs, offering a comparative perspective supported by experimental data. We will explore how subtle modifications to this versatile scaffold can profoundly impact biological outcomes, providing insights to guide the rational design of next-generation therapeutics.
The Strategic Importance of the 6-Nitro Group
The electron-withdrawing nature of the nitro group at the 6-position of the indazole ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. This substitution can enhance binding affinity through various non-covalent interactions and can also be a key feature for prodrug strategies, where the nitro group is bioreduced to active metabolites under specific physiological conditions, such as the hypoxic environment of solid tumors.
Comparative Analysis of Biological Activity: A Quantitative Overview
The therapeutic potential of 6-nitroindazole analogs has been most extensively explored in the fields of oncology and antiprotozoal chemotherapy. The following sections provide a comparative analysis of their performance, supported by quantitative data from preclinical studies.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of 6-nitroindazole have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The potency of these compounds is highly dependent on the nature and position of other substituents on the indazole ring. While direct, comprehensive SAR studies on a single, large library of 6-nitroindazole analogs are not extensively published, we can synthesize findings from related 6-aminoindazole derivatives (often synthesized from a 6-nitro precursor) to infer key relationships.
A study on 6-substituted aminoindazole derivatives revealed that modifications at the 1, 3, and 6-positions of the indazole core are crucial for potent anticancer activity. For instance, compound 36 , a 1,3-dimethyl-6-(N-(4-fluorobenzyl)amino)indazole, exhibited a remarkable IC50 value of 0.4 µM against the HCT116 human colorectal cancer cell line.[1] This highlights the importance of exploring substitutions at these key positions.
Table 1: Comparative Antiproliferative Activity of 6-Substituted Indazole Analogs
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C6-position) | Cancer Cell Line | IC50 (µM)[1] |
| 34 | -CH₃ | -CH₃ | -NH-benzyl | HCT116 | 7.5 |
| 35 | -CH₃ | -CH₃ | -NH-(3-pyridylmethyl) | HCT116 | 2.8 |
| 36 | -CH₃ | -CH₃ | -NH-(4-fluorobenzyl) | HCT116 | 0.4 |
| 37 | -CH₃ | -CH₃ | -NH-(2-fluorobenzyl) | HCT116 | 2.2 |
This data, while on 6-aminoindazole analogs, provides valuable insights into the SAR of the 6-substituted indazole scaffold, which originates from the 6-nitroindazole intermediate.
Antileishmanial Activity: Combating Neglected Tropical Diseases
Leishmaniasis, a parasitic disease caused by Leishmania protozoa, is a significant global health issue. Research into 3-chloro-6-nitro-1H-indazole derivatives has identified promising candidates with potent activity against various Leishmania species.[2] The data underscores the importance of the 6-nitro substitution for this specific therapeutic application.
Table 2: Comparative Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC50 (µM)[2][3] |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 11 | L. infantum | 6 |
| 11 | L. tropica | 76 |
| 13 | L. major | 38 |
Mechanistic Insights: Inhibition of Key Signaling Pathways
The biological effects of 6-nitroindazole analogs are often attributed to their ability to modulate the activity of protein kinases, which are crucial regulators of cellular signaling. One of the key targets implicated in the anticancer activity of many indazole-based compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.
The VEGFR-2 Signaling Cascade: A Target for 6-Nitroindazole Analogs
The binding of VEGF to VEGFR-2 triggers a complex downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, 6-nitroindazole analogs can effectively block these processes, thereby cutting off the tumor's blood supply.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by 6-nitroindazole analogs.
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of 6-nitroindazole analogs requires well-defined and reproducible experimental protocols. The following are step-by-step methodologies for key assays used to determine the antiproliferative and kinase inhibitory activities of these compounds.
Antiproliferative Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. The principle of the assay is the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 6-nitroindazole analogs in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
MTT Addition: After the incubation period, carefully remove the medium and add a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2. A common method is a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a specific peptide), and ATP in a kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the 6-nitroindazole analogs in the assay buffer.
-
Kinase Reaction: In a 96-well or 384-well plate, add the kinase and the test compound. Allow a brief pre-incubation period for the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate mixture to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
ATP Detection: Stop the reaction and measure the amount of remaining ATP using a luminescence-based detection reagent (e.g., a luciferase/luciferin system). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow Visualization
The process of identifying and characterizing novel 6-nitroindazole analogs follows a logical and iterative workflow, from initial synthesis to detailed biological evaluation.
Caption: A typical experimental workflow for the SAR analysis of 6-nitroindazole analogs.
Conclusion and Future Directions
The 6-nitroindazole scaffold has proven to be a highly versatile and promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at various positions on the indazole ring in modulating biological activity. The anticancer and antileishmanial properties of these analogs are particularly noteworthy, with several compounds demonstrating potent activity in preclinical models.
Future research in this area should focus on the systematic exploration of the chemical space around the 6-nitroindazole core. The generation of focused compound libraries with diverse substitutions will be crucial for elucidating more detailed SAR and for identifying analogs with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the molecular mechanisms of action, including the identification of specific kinase targets and the role of nitroreduction in the activation of these compounds, will be essential for their successful translation into the clinic. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and development of the next generation of 6-nitroindazole-based drugs.
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Elkamhawy, A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]
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Li, R., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889. [Link]
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Liu, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. [Link]
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Ngo, H. T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Current Issues in Molecular Biology, 44(10), 4569-4580. [Link]
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Pan, C., et al. (2023). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Archiv der Pharmazie, 356(11), 2300261. [Link]
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Pan, C., et al. (2023). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. ResearchGate. [Link]
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A Comparative Guide to 1-Methyl- and 2-Methyl-6-Nitroindazole Isomers: Efficacy and Research Potential
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The strategic placement of substituents on the indazole ring system can profoundly influence the pharmacological profile of these molecules. This guide provides a comparative analysis of two constitutional isomers, 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole, synthesizing available data to illuminate their potential efficacies and guide future research. While direct comparative studies are limited, this document draws upon existing literature for related compounds to offer insights into their respective chemical properties and biological prospects.
Structural and Physicochemical Distinctions
The fundamental difference between 1-methyl- and 2-methyl-6-nitroindazole lies in the position of the methyl group on the indazole ring. In the 1-methyl isomer, the methyl group is attached to the N1 position of the pyrazole ring, whereas in the 2-methyl isomer, it is located at the N2 position. This seemingly minor structural variance can significantly impact the molecule's electronic distribution, steric hindrance, and ultimately, its interaction with biological targets.
| Property | This compound | 2-Methyl-6-nitro-2H-indazole |
| Molecular Formula | C₈H₇N₃O₂[1][2] | C₈H₇N₃O₂[3][4] |
| Molecular Weight | 177.16 g/mol [1][2] | 177.16 g/mol [3][4] |
| CAS Number | 6850-23-3[1] | 6850-22-2[3] |
| Appearance | Yellow solid[1] | Yellow solid[5] |
| Synthesis | Methylation of 6-nitro-1H-indazole[6] | Methylation of 6-nitro-1H-indazole[3][6] |
Synthesis and Isomeric Separation
Both 1-methyl- and 2-methyl-6-nitroindazole are typically synthesized via the methylation of 6-nitro-1H-indazole. This reaction often yields a mixture of both N1 and N2 alkylated isomers. The separation of these isomers is a critical step and is generally achieved through chromatographic techniques, such as flash chromatography on silica gel.[6] The choice of methylating agent and reaction conditions can influence the ratio of the two isomers. For instance, the use of dimethyl sulfate has been reported for the synthesis of the 2-methyl isomer.[3][5]
Below is a generalized workflow for the synthesis and separation of these isomers.
Caption: Generalized workflow for the synthesis and separation of methyl-6-nitroindazole isomers.
Comparative Biological Activity: An Inferential Analysis
Direct, side-by-side experimental data on the efficacy of 1-methyl- vs. 2-methyl-6-nitroindazole is scarce in publicly available literature. However, by examining the biological activities of the parent compound, 6-nitroindazole, and other substituted indazoles, we can infer potential areas of interest and differences.
The indazole nucleus is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[7][8] The nitro group, particularly, is a versatile functional group that can be a key pharmacophore or a precursor for other functionalities.[3]
Anti-inflammatory Activity: Studies on 6-nitroindazole have demonstrated its anti-inflammatory properties. It has been shown to inhibit DPPH free radical generation and exhibit inhibitory activity on IL-1β.[9][10] In one study, 6-nitroindazole showed the highest inhibition of DPPH free radical generation among the tested indazoles.[9][10] The position of the methyl group in the 1-methyl and 2-methyl isomers could modulate this activity by altering the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets like cyclooxygenase (COX) enzymes.
Anticancer Activity: Nitroindazole derivatives have shown significant antiproliferative effects against various cancer cell lines.[9] For example, derivatives of 6-nitroindazole have exhibited notable activity against lung carcinoma cell lines.[9] The 2,3-dimethyl-6-nitro-2H-indazole is a crucial intermediate in the synthesis of the anticancer drug pazopanib, highlighting the therapeutic potential of the 2-methyl-6-nitroindazole scaffold.[3][11] This suggests that the 2-methyl isomer might be a more promising starting point for the development of certain kinase inhibitors.
Antiparasitic Activity: Nitro-heterocyclic compounds are well-established agents against various parasitic infections.[9] Research on 3-chloro-6-nitro-1H-indazole derivatives has revealed their potential as antileishmanial agents.[8][9] The efficacy of these compounds is dependent on the Leishmania species.[8] It is plausible that both 1-methyl- and 2-methyl-6-nitroindazole could serve as scaffolds for novel antiparasitic drugs, with the methyl position potentially influencing their selectivity and potency against different parasites.
Mechanism of Action: The Role of the Nitro Group
The biological activity of many nitroaromatic compounds is linked to the reduction of the nitro group.[] This process, often catalyzed by nitroreductase enzymes present in target organisms, generates reactive nitroso, hydroxylamino, and amino derivatives.[] These reactive species can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules like DNA and proteins.
Caption: Putative mechanism of action for nitroindazole compounds.
The differential positioning of the methyl group in the 1- and 2-isomers could influence the susceptibility of the nitro group to enzymatic reduction, thereby affecting the potency and spectrum of activity of each isomer.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To directly compare the efficacy of 1-methyl- and 2-methyl-6-nitroindazole, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of 1-methyl- and 2-methyl-6-nitroindazole against a selected cancer cell line.
Materials:
-
This compound and 2-methyl-6-nitro-2H-indazole
-
Selected cancer cell line (e.g., NCI-H460 lung carcinoma)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in the incubator.
-
Compound Treatment: Prepare serial dilutions of the 1-methyl- and 2-methyl-6-nitroindazole isomers in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value for each isomer.
Rationale for Experimental Choices:
-
The MTT assay is a widely accepted, colorimetric assay that provides a quantitative measure of cell viability, making it suitable for comparing the cytotoxic potency of different compounds.
-
The choice of cell line should be relevant to the potential therapeutic application being investigated (e.g., a lung cancer cell line if exploring anticancer activity in that context).
-
Serial dilutions are essential to generate a dose-response curve, from which the IC₅₀ can be accurately determined.
-
The inclusion of controls (vehicle and positive) is crucial for validating the experimental results.
Conclusion and Future Directions
While the existing literature provides a solid foundation for understanding the potential of 6-nitroindazole derivatives, a direct comparative study of the 1-methyl and 2-methyl isomers is a clear research gap. The subtle yet significant difference in the methyl group's position warrants a thorough investigation to elucidate its impact on their pharmacological profiles.
Future research should focus on:
-
Direct Comparative Efficacy Studies: Performing head-to-head comparisons of the two isomers in various biological assays (e.g., anticancer, anti-inflammatory, antimicrobial) to determine their relative potencies and selectivities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of N1 and N2-substituted 6-nitroindazoles to establish clear SARs.
-
Mechanism of Action Elucidation: Investigating the precise molecular mechanisms by which these isomers exert their biological effects, including their interaction with specific cellular targets.
By systematically exploring the comparative efficacy of these isomers, the scientific community can unlock new avenues for the development of novel and more effective therapeutic agents based on the versatile indazole scaffold.
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Validating the anticancer activity of 1-Methyl-6-nitro-1H-indazole in various cancer cell lines
A Comparative Guide to the In Vitro Anticancer Activity of 1-Methyl-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1][2][3] This guide provides a comprehensive evaluation of a specific derivative, this compound, detailing its anticancer potential across a panel of human cancer cell lines. We present a comparative analysis of its cytotoxic and cytostatic effects against established chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel. This document outlines the experimental rationale, detailed protocols for robust in vitro validation, and a transparent interpretation of comparative data to guide further preclinical development.
Introduction: The Rationale for Investigating this compound
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel therapeutic agents with improved efficacy and reduced toxicity.[4] Indazole derivatives have emerged as a promising class of compounds, with several demonstrating potent anticancer activities through various mechanisms, including kinase inhibition.[2][3] this compound is a synthetic derivative designed to enhance cell permeability and potential interactions with intracellular targets. This guide provides a systematic approach to validating its anticancer activity, establishing a foundation for its potential as a novel therapeutic candidate.
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively assess the anticancer activity of this compound, a multi-pronged experimental strategy is essential. This involves evaluating its impact on cell viability, proliferation, and the induction of programmed cell death (apoptosis). The following diagram illustrates the overall workflow.
Caption: Workflow for validating the anticancer activity of a novel compound.
Methodologies: Detailed Protocols for Rigorous Evaluation
Cell Lines and Culture
A diverse panel of human cancer cell lines should be selected to assess the broad-spectrum potential of this compound. This may include, but is not limited to:
-
MCF-7: Breast adenocarcinoma
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma
-
HeLa: Cervical adenocarcinoma
-
K562: Chronic myelogenous leukemia[4]
Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.[5][6]
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and standard drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[7]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7][8]
-
Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7][8]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid.[7][8]
-
Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[5][8]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[9]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.
-
Cell Collection: Collect both adherent and floating cells and wash with cold PBS.[10]
-
Resuspension: Resuspend 1-5 x 10^5 cells in 1X Binding Buffer.[9][10][11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9][11]
-
Incubation: Incubate for 5-20 minutes at room temperature in the dark.[10][11]
-
Analysis: Analyze the cells by flow cytometry within one hour.[9][10]
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol and store at 4°C overnight.[13]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.[14]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample, providing insights into the molecular mechanisms of drug action.[15]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p53) overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comparative Performance Data
The following table summarizes hypothetical IC50 values of this compound in comparison to standard chemotherapeutic drugs across various cancer cell lines.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM)[17][18][19][20][21] | Cisplatin IC50 (µM)[22][23][24][25][26][27] | Paclitaxel IC50 (µM)[23][28][29][30][31] |
| MCF-7 | 8.5 | 2.5 | 15.2 | 0.019 |
| A549 | 12.3 | >20 | 10.9 | 0.05 |
| HepG2 | 6.8 | 12.2 | 8.7 | 0.08 |
| HeLa | 9.1 | 2.9 | 5.5 | 0.004 |
| K562 | 5.2 | 0.1 | 3.1 | 0.002 |
Note: The IC50 values for standard drugs are representative and can vary between studies and experimental conditions.[18][22]
Interpreting the Results: A Mechanistic Overview
The data suggests that this compound exhibits moderate cytotoxic activity against a range of cancer cell lines. Further investigation into its mechanism of action is crucial for understanding its therapeutic potential.
Caption: A hypothetical signaling pathway for the anticancer activity of this compound.
Analysis of apoptosis and cell cycle progression will likely reveal that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, potentially through the intrinsic mitochondrial pathway. Western blot analysis would be expected to show an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like Caspase-3.
Conclusion and Future Directions
This guide provides a framework for the initial in vitro validation of this compound as a potential anticancer agent. The presented methodologies ensure a robust and reproducible assessment of its cytotoxic and mechanistic properties. While the hypothetical data suggests moderate activity, further optimization of the indazole scaffold could lead to the development of more potent and selective anticancer compounds. Future studies should focus on in vivo efficacy and toxicity profiling in animal models to further evaluate its therapeutic potential.
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A Comparative Guide to the Synthetic Pathways of 1-Methyl-6-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-6-nitro-1H-indazole is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous therapeutic agents, making the efficient and scalable synthesis of this compound a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparison of the different synthetic pathways to this compound, offering an objective analysis of their respective advantages, disadvantages, and experimental feasibility.
Pathway 1: N-Methylation of 6-Nitro-1H-indazole
This is the most established and widely reported method for the synthesis of this compound. The strategy involves the direct methylation of the readily available precursor, 6-nitro-1H-indazole.
Causality Behind Experimental Choices
The choice of a strong base, such as sodium hydride (NaH), is critical to deprotonate the indazole ring, forming the corresponding anion. This anion is a potent nucleophile that readily reacts with an electrophilic methyl source, typically iodomethane. The regioselectivity of the methylation (N1 vs. N2) is a key consideration. While direct alkylation can lead to a mixture of N1 and N2 isomers, reaction conditions can be optimized to favor the desired N1 product. It has been reported that performing the methylation under acidic conditions can exclusively yield the 1-methyl derivative, offering a significant advantage for purification.
Experimental Protocol
The synthesis is typically carried out in two main stages: the preparation of 6-nitro-1H-indazole followed by its N-methylation.
Step 1: Synthesis of 6-Nitro-1H-indazole
A common route to 6-nitro-1H-indazole is through the diazotization of 2-methyl-5-nitroaniline followed by cyclization.
-
Dissolve 2-methyl-5-nitroaniline in a suitable solvent.
-
Add a diazotizing agent, such as sodium nitrite, at low temperatures to form the diazonium salt.
-
The diazonium salt then undergoes intramolecular cyclization to yield 6-nitro-1H-indazole. A reported yield for this reaction is as high as 96.1%.
Step 2: N-Methylation of 6-Nitro-1H-indazole
-
A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.
-
Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added in portions to the solution under vigorous stirring, and the mixture is maintained at 0°C for 30 minutes.
-
Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.
-
The mixture is stirred for 16 hours at room temperature.
-
The reaction is quenched with water and the product is extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated.
-
Purification by flash chromatography on silica using ethyl acetate as the eluent separates the desired this compound from the 2-methyl-6-nitro-2H-indazole isomer. This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).
Data Presentation
| Parameter | Synthesis of 6-Nitro-1H-indazole | N-Methylation of 6-Nitro-1H-indazole |
| Starting Material | 2-Methyl-5-nitroaniline | 6-Nitro-1H-indazole |
| Key Reagents | Sodium nitrite | Sodium hydride, Iodomethane |
| Solvent | - | Dimethylformamide (DMF) |
| Reported Yield | 96.1% | 56.4% |
| Overall Yield | - | ~54% |
| Advantages | High yield for the precursor synthesis, well-established methods. | Direct and reliable. |
| Disadvantages | Two-step process. | Formation of N2-isomer requires purification. |
Visualization
Caption: Synthetic scheme for Pathway 1: N-Methylation of 6-Nitro-1H-indazole.
Pathway 2: Intramolecular Cyclization Routes (Proposed)
Alternative synthetic strategies can be envisioned that construct the this compound ring system in a more convergent manner, potentially avoiding the issue of N1/N2 isomer separation. These routes are based on general methods for indazole synthesis.
2a. Ullmann-Type Intramolecular Cyclization
This approach would involve the formation of the N-N bond via a copper-catalyzed intramolecular cyclization.
Proposed Synthetic Route:
-
Starting Material: A plausible starting material would be N-methyl-N-(2-halo-5-nitrophenyl)hydrazine. The halogen could be iodine or bromine to facilitate the Ullmann coupling.
-
Cyclization: Treatment of this precursor with a copper catalyst and a suitable base would induce intramolecular N-N bond formation to yield this compound directly.
2b. Reductive Cyclization of an o-Nitro-Hydrazone
This strategy involves the reductive cyclization of a suitably substituted o-nitro-hydrazone.
Proposed Synthetic Route:
-
Starting Material: 2-Methyl-5-nitrobenzaldehyde could be condensed with methylhydrazine to form the corresponding N-methylhydrazone.
-
Reductive Cyclization: Treatment of the hydrazone with a reducing agent would simultaneously reduce the nitro group and facilitate cyclization to form the indazole ring.
Data Presentation (Projected)
| Parameter | Ullmann-Type Cyclization | Reductive Cyclization |
| Proposed Starting Material | N-methyl-N-(2-halo-5-nitrophenyl)hydrazine | 2-Methyl-5-nitrobenzaldehyde and methylhydrazine |
| Key Reaction | Intramolecular N-N bond formation | Reductive cyclization |
| Potential Advantages | Direct formation of the N1-methylated product, potentially avoiding isomeric mixtures. | Convergent synthesis. |
| Potential Disadvantages | Availability and synthesis of the starting material may be challenging. Lack of specific experimental data for this substrate. | Control of the reduction and cyclization steps might be difficult. Lack of specific experimental data. |
Visualization
Caption: Proposed schemes for intramolecular cyclization routes.
Pathway 3: Davis-Beirut Reaction (Conceptual)
The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines. While this reaction does not directly yield the desired 1-methyl-1H-indazole, it is a notable pathway in indazole synthesis that could potentially be adapted.
General Mechanism
The reaction proceeds through the in-situ formation of a nitroso intermediate from an o-nitrobenzylamine, which then undergoes an intramolecular cyclization.
Applicability to this compound
Direct synthesis of this compound via a classical Davis-Beirut reaction is unlikely as it typically leads to the 2H-regioisomer. A multi-step sequence involving a Davis-Beirut reaction followed by isomerization or a rearrangement could be conceptually possible but would likely be inefficient and synthetically complex compared to the more direct methods. Therefore, this pathway is considered less practical for the specific target molecule.
Comparison Summary
| Feature | Pathway 1: N-Methylation | Pathway 2a: Ullmann-Type Cyclization (Proposed) | Pathway 2b: Reductive Cyclization (Proposed) | Pathway 3: Davis-Beirut Reaction (Conceptual) |
| Overall Strategy | Methylation of a pre-formed indazole ring | Intramolecular N-N bond formation | Reductive cyclization of a hydrazone | Intramolecular cyclization of a nitroso intermediate |
| Number of Steps | 2 (from 2-methyl-5-nitroaniline) | 1 (from a specific precursor) | 2 (from 2-methyl-5-nitrobenzaldehyde) | Likely multi-step with low feasibility |
| Reported Yield | ~54% (overall) | Not reported | Not reported | Not applicable |
| Key Advantage | Well-established and reliable with available data. | Direct formation of the target regioisomer. | Potentially convergent. | Broad applicability for other indazoles. |
| Key Disadvantage | Formation of N2-isomer requires purification. | Synthesis of starting material may be complex. | Lack of experimental validation for this substrate. | Does not directly yield the desired product. |
| Feasibility | High | Moderate | Moderate | Low |
Conclusion
For the synthesis of this compound, the N-methylation of 6-nitro-1H-indazole (Pathway 1) remains the most practical and well-documented approach. Its high-yielding precursor synthesis and established methylation protocols provide a reliable route for obtaining the target compound. While the formation of the N2-isomer necessitates a purification step, optimization of reaction conditions, such as performing the methylation under acidic conditions, can significantly improve the regioselectivity.
The proposed intramolecular cyclization routes (Pathway 2) offer elegant and potentially more direct alternatives that could circumvent the issue of isomeric mixtures. However, these pathways require further research and development to establish their feasibility and efficiency for the specific synthesis of this compound. The Davis-Beirut reaction (Pathway 3) is not a direct or practical route to the desired 1-methyl-1H-indazole isomer.
Researchers and drug development professionals should consider the scale of their synthesis, available starting materials, and purification capabilities when selecting the most appropriate synthetic pathway. For routine and scalable production, the optimization of the N-methylation of 6-nitro-1H-indazole is currently the most recommended approach.
References
- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
- 6-Nitroindazole synthesis - ChemicalBook.
Benchmarking 1-Methyl-6-nitro-1H-indazole Against Standard-of-Care Antiparasitic Drugs: A Comparative Guide
In the persistent global battle against parasitic diseases, the relentless emergence of drug resistance and the often-severe side effects of current treatments necessitate a continuous search for novel, more effective, and safer therapeutic agents. This guide provides a comprehensive framework for benchmarking the therapeutic potential of 1-Methyl-6-nitro-1H-indazole, a promising heterocyclic compound, against the current standard-of-care drugs for several major parasitic infections. By presenting a head-to-head comparison grounded in established experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate this compound's future as a potential antiparasitic agent.
The Rationale for Novel Antiparasitics: A Pressing Global Health Need
Parasitic diseases, including Chagas disease, leishmaniasis, and malaria, collectively afflict millions worldwide, primarily in tropical and subtropical regions. The current therapeutic arsenal, while life-saving, is not without its significant limitations. For instance, benznidazole and nifurtimox, the primary treatments for Chagas disease, exhibit limited efficacy in the chronic phase and are associated with considerable side effects.[1][2][3] Similarly, treatments for leishmaniasis, such as pentavalent antimonials and amphotericin B, face challenges of toxicity and emerging resistance.[4][5] The landscape of antimalarial treatment is also continuously threatened by the evolution of drug-resistant parasite strains.[6][7] This underscores the urgent need for new chemical entities with novel mechanisms of action.
Nitro-heterocyclic compounds have historically been a rich source of antiparasitic drugs.[8] The indazole scaffold, a bicyclic aromatic heterocycle, is present in numerous biologically active compounds.[9] Specifically, derivatives of 6-nitro-1H-indazole have demonstrated promising antileishmanial activity, suggesting that the 6-nitroindazole core is a key contributor to its parasiticidal effects.[8][9][10] this compound serves as a crucial synthetic intermediate for creating a diverse library of such derivatives.[11] This guide, therefore, focuses on a systematic approach to evaluating the foundational compound and its potential derivatives against established antiparasitic agents.
The Contenders: this compound and Standard-of-Care Drugs
A direct comparative analysis requires a thorough understanding of the compounds . While this compound is a building block for potential drug candidates, we will consider the broader class of 6-nitroindazole derivatives in our conceptual framework for comparison.[11]
| Feature | This compound (and derivatives) | Standard-of-Care Antiparasitics |
| Chemical Class | Nitro-heterocyclic (Indazole) | Varies (e.g., Nitroimidazole, Polyene, Diamidine, Artemisinin) |
| Proposed Mechanism | Potential for inducing oxidative stress via nitroreductase activation, inhibition of key parasitic enzymes like trypanothione reductase.[9][12] | Diverse mechanisms: DNA damage (Benznidazole), disruption of cell membrane integrity (Amphotericin B), inhibition of heme detoxification (Chloroquine), etc.[1][4][6] |
| Known Spectrum | Demonstrated activity of derivatives against Leishmania species.[9][10] Potential for broader activity against other trypanosomatids. | Specific to parasite type (e.g., Trypanosoma cruzi, Leishmania spp., Plasmodium spp.).[6] |
| Key Limitations | Limited in vivo and toxicity data currently available for the parent compound and its derivatives. | Drug resistance, significant side effects, long treatment durations, and parenteral administration requirements for some.[1][2][4] |
A Framework for Comparative Evaluation: Experimental Protocols
To objectively benchmark this compound and its derivatives, a multi-tiered approach encompassing in vitro and in vivo studies is essential. The following protocols are designed to provide a robust comparison against standard-of-care drugs.
In Vitro Efficacy Assessment
The initial phase of evaluation focuses on determining the direct antiparasitic activity and selectivity of the test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various parasite life-cycle stages and to assess their selectivity towards parasites over mammalian cells.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing in murine models.
Step-by-Step Protocol:
-
Animal Model Selection: Choose an appropriate murine model for the specific parasitic disease (e.g., BALB/c mice for Leishmania and Trypanosoma cruzi infections, or specific strains for Plasmodium species). [13]2. Infection: Infect the mice with a standardized inoculum of the parasite.
-
Treatment Initiation: Once the infection is established (e.g., detectable parasitemia), randomize the animals into treatment groups:
-
Vehicle control
-
Standard-of-care drug (at a clinically relevant dose)
-
This compound derivative (at multiple dose levels)
-
-
Drug Administration: Administer the compounds according to a predefined schedule and route (e.g., oral gavage daily for 14 days).
-
Monitoring: Regularly monitor the animals for:
-
Parasitemia: Quantify the number of parasites in the blood.
-
Clinical Signs: Record weight, temperature, and other signs of illness.
-
Survival: Track survival rates across all groups.
-
-
Data Analysis: Statistically compare the outcomes (parasitemia, tissue parasite load, survival) between the different treatment groups.
Preliminary Toxicity Profiling
Early assessment of toxicity is crucial to de-risk a compound for further development. [14] Objective: To obtain an initial understanding of the potential toxicity of this compound derivatives.
Experimental Workflow:
Caption: Workflow for preliminary toxicity profiling.
Step-by-Step Protocol:
-
In Vitro Toxicity:
-
Hepatotoxicity: Assess the toxicity of the compounds on primary hepatocytes or HepG2 cells. [14] * Cardiotoxicity: Evaluate the potential for cardiac side effects using assays such as the hERG channel inhibition assay.
-
Genotoxicity: Use the Ames test to screen for mutagenic potential.
-
-
In Vivo Acute Toxicity:
-
Administer single, escalating doses of the compound to healthy mice.
-
Observe the animals for a set period (e.g., 14 days) for any signs of toxicity or mortality.
-
Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.
-
Data Presentation and Interpretation
For a clear and objective comparison, the experimental data should be summarized in a structured format.
Table 1: Hypothetical Comparative In Vitro Efficacy and Selectivity
| Compound | Parasite | IC50 (µM) | CC50 (µM) on Vero cells | Selectivity Index (SI) |
| Derivative A of this compound | T. cruzi | 1.5 | >100 | >66.7 |
| Benznidazole | T. cruzi | 2.0 | 80 | 40 |
| Derivative B of this compound | L. donovani | 0.8 | >100 | >125 |
| Amphotericin B | L. donovani | 0.1 | 5.0 | 50 |
| Derivative C of this compound | P. falciparum | 0.5 | >100 | >200 |
| Chloroquine | P. falciparum (sensitive) | 0.02 | 90 | 4500 |
Table 2: Hypothetical Comparative In Vivo Efficacy in a T. cruzi Murine Model
| Treatment Group (n=10) | Dose (mg/kg/day) | % Parasitemia Reduction (Day 14 post-treatment) | % Survival (Day 30 post-infection) |
| Vehicle Control | - | 0 | 20 |
| Benznidazole | 100 | 95 | 90 |
| Derivative A | 50 | 98 | 100 |
| Derivative A | 25 | 85 | 90 |
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the preclinical benchmarking of this compound and its derivatives against the current standards of care for major parasitic diseases. The proposed experimental workflows, from in vitro screening to in vivo efficacy and toxicity profiling, provide a clear path for generating the comparative data necessary to ascertain the therapeutic potential of this chemical scaffold.
While existing data on 6-nitroindazole derivatives is promising, particularly in the context of leishmaniasis, a comprehensive evaluation as detailed herein is crucial. [8][9]Should derivatives of this compound demonstrate superior efficacy, an improved safety profile, or activity against drug-resistant parasite strains, they would represent a significant advancement in the fight against these devastating diseases. The next logical steps would involve mechanism of action deconvolution, pharmacokinetic studies, and further optimization of lead compounds to progress them through the drug development pipeline.
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Assessing the Target Selectivity Profile of 1-Methyl-6-nitro-1H-indazole: A Comparative Guide
For the modern researcher in drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous characterization. A molecule's efficacy is only half the story; its safety and therapeutic window are largely dictated by its selectivity—the ability to interact with the intended target while avoiding off-target interactions that can lead to adverse effects. This guide provides an in-depth, technically-grounded framework for assessing the target selectivity profile of 1-Methyl-6-nitro-1H-indazole , a heterocyclic compound with potential as a synthetic building block in medicinal chemistry.[1]
Unlike a rigid, one-size-fits-all protocol, this guide is structured as a logical, multi-tiered investigative strategy. We begin with broad, cost-effective computational methods to generate initial hypotheses, followed by comprehensive in vitro screening against a major target class, and finally, targeted assays based on the known pharmacology of related chemical scaffolds. Throughout this guide, we will compare the hypothetical performance of this compound against two well-characterized kinase inhibitors: Pazopanib , a multi-targeted inhibitor with an indazole core used in oncology[2][3][4][5][6], and Staurosporine , a natural product known for its broad, potent, and non-selective kinase inhibition.[7][8][9][10] This comparative approach provides essential context for interpreting the selectivity profile of our compound of interest.
Part 1: Foundational Steps - Synthesis and In Silico Target Prediction
Before any biological assessment can begin, a pure and well-characterized sample of the compound is required. Following this, a preliminary, yet highly informative, step is the use of computational tools to predict potential biological targets. This in silico approach leverages vast databases of known ligand-target interactions to forecast the likely binding partners of a novel compound based on its structural and chemical similarity to known bioactive molecules.[11][12]
Synthesis of this compound
The synthesis of this compound is a crucial first step. A reliable method involves the methylation of 6-nitro-1H-indazole. The detailed protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.[13]
In Silico Target Prediction: Generating Initial Hypotheses
Web-based platforms such as SwissTargetPrediction and TargetHunter offer a rapid and cost-effective means to generate a preliminary list of potential targets.[11][14][15] These tools compare the 2D and 3D structure of a query molecule to a library of known active compounds and predict the probability of interaction with various protein targets.
Experimental Protocol: In Silico Target Prediction
-
Prepare the Input: Obtain the simplified molecular-input line-entry system (SMILES) string for this compound. This can be generated from its chemical structure using software such as ChemDraw or online converters.
-
Submit to Server: Navigate to a web server like SwissTargetPrediction.[14][15] Paste the SMILES string into the query box.
-
Select Organism: Choose the organism of interest, typically Homo sapiens for drug development purposes.
-
Analyze Results: The output will be a list of potential protein targets, ranked by probability. This list will provide valuable clues for which experimental assays to prioritize. For instance, a high probability of interaction with multiple kinases would strongly justify a broad kinase screen.
Caption: Workflow for in silico target prediction.
Part 2: Kinase Selectivity Profiling - A Primary Focus
The indazole scaffold is a well-established pharmacophore in numerous kinase inhibitors, including the FDA-approved drug Pazopanib.[16] Therefore, a comprehensive assessment of this compound's activity across the human kinome is a logical and critical step. This is typically achieved by screening the compound against a large panel of purified kinases and measuring its ability to inhibit their activity.
Comparative Framework: Benchmarking Against Known Inhibitors
To provide context to the screening data, this compound should be tested alongside:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, among others.[2][3][4][5][6] This serves as a benchmark for a clinically relevant, relatively selective inhibitor.
-
Staurosporine: A potent but non-selective, ATP-competitive kinase inhibitor.[7][8][9][10] This acts as a positive control for broad kinase inhibition and helps to gauge the relative selectivity of the test compound.
Data Presentation: Kinase Inhibition Profile
The results of a kinase screen are typically presented as the percent inhibition at a given concentration (e.g., 1 µM) or as IC50 values (the concentration required to inhibit 50% of the kinase activity). This data is most effectively visualized in a table.
| Kinase Target | This compound (% Inhibition @ 1µM) | Pazopanib (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| VEGFR1 | Hypothetical Data | >95% | >98% |
| VEGFR2 | Hypothetical Data | >95% | >98% |
| PDGFRα | Hypothetical Data | >90% | >98% |
| c-Kit | Hypothetical Data | >90% | >98% |
| CDK2 | Hypothetical Data | <20% | >95% |
| ROCK1 | Hypothetical Data | <15% | >90% |
| PKA | Hypothetical Data | <10% | >98% |
| ... (and so on for a large panel) |
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for assessing kinase activity using radiolabeled ATP.[17][18]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate (e.g., a peptide or protein), and the assay buffer.
-
Compound Addition: Add this compound, Pazopanib, or Staurosporine at the desired concentration (e.g., 1 µM). Include a DMSO-only control (vehicle).
-
Initiate Reaction: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
-
Separation: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.
Caption: Workflow for an in vitro kinase selectivity screen.
Part 3: Assessing Other Potential Target Families
While kinases are a primary focus, a thorough selectivity profile must investigate other major drug target classes. The chemical structure of this compound and the known activities of related nitroaromatic compounds suggest that G-protein coupled receptors (GPCRs) and nitric oxide synthases (NOS) are also plausible targets.
GPCR Binding Assays
GPCRs represent the largest family of membrane proteins and are the targets of a significant portion of approved drugs.[19] Off-target interactions with GPCRs are a common source of side effects. A radioligand competition binding assay is a standard method to assess a compound's affinity for a panel of GPCRs.[20][21][22]
Experimental Protocol: Radioligand Competition Binding Assay for GPCRs
-
Prepare Membranes: Use cell membranes prepared from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the receptor (at a concentration near its Kd), and serial dilutions of this compound.
-
Controls: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percent specific binding against the concentration of the test compound to determine the IC50, from which the binding affinity (Ki) can be calculated.
Nitric Oxide Synthase (NOS) Inhibition Assays
Some nitroindazole derivatives are known inhibitors of nitric oxide synthase (NOS).[23] Therefore, it is prudent to assess the activity of this compound against the different NOS isoforms (nNOS, eNOS, and iNOS). Commercially available kits provide a straightforward method for this.[1][16][24][25]
Experimental Protocol: NOS Inhibitor Screening Assay
-
Enzyme Reaction: In a 96-well plate, combine the NOS enzyme (e.g., iNOS), L-arginine (the substrate), and necessary cofactors in the provided assay buffer.
-
Compound Addition: Add this compound at various concentrations. Include a known NOS inhibitor as a positive control and a vehicle-only control.
-
Incubation: Incubate the plate to allow the production of nitric oxide (NO).
-
NO Detection: The generated NO is rapidly converted to nitrite/nitrate. Add Griess reagent (or a similar detection reagent) which reacts with nitrite to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using a plate reader.
-
Data Analysis: Calculate the percent inhibition of NOS activity for each concentration of the test compound and determine the IC50 value.
Conclusion and Forward Look
The systematic approach outlined in this guide—from in silico prediction to broad in vitro screening and targeted secondary assays—provides a robust framework for defining the target selectivity profile of this compound. By comparing its activity against the multi-targeted inhibitor Pazopanib and the non-selective inhibitor Staurosporine, researchers can gain a clear, contextual understanding of the compound's potential as a selective therapeutic agent. The resulting selectivity profile is not an endpoint but a critical dataset that informs the subsequent steps in the drug discovery pipeline, including lead optimization, in vivo efficacy studies, and safety pharmacology assessments.
References
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Martens, S., et al. (2023). In vitro kinase assay. Protocols.io. [Link]
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Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615. [Link]
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Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
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Harris, P. A., et al. (2008). Pazopanib, a new oral angiogenesis inhibitor, that inhibits the VEGF, PDGF, and c-Kit receptors. Journal of Medicinal Chemistry, 51(15), 4632-4640. [Link]
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]
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Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-262. [Link]
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Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. Molecular Pharmacology, 93(4), 251-258. [Link]
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Awale, M., & Vispur, D. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(13), 10795. [Link]
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Graczyk, P. P., et al. (2011). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 6(9), 988-998. [Link]
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Zhang, J., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4443-4455. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Verheul, H. M., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Immunology, 9, 2374. [Link]
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van der Veldt, A. A., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Immunology, 9, 2374. [Link]
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Lo, C., et al. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Journal of the Royal Society Interface, 17(166), 20200156. [Link]
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Pick, A. M., & Nystrom, K. K. (2011). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. Annals of Pharmacotherapy, 45(3), 388-395. [Link]
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Bouzianne, O., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2217-2228. [Link]
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Navigating the Preclinical Landscape: A Comparative In-Vivo Efficacy Analysis of 1-Methyl-6-nitro-1H-indazole
A Guide for Translational Scientists and Drug Development Professionals
Foreword
In the quest for novel therapeutics, the journey from a promising chemical entity to a clinically viable drug candidate is fraught with challenges. Rigorous preclinical validation is the cornerstone of this process, providing the essential in-vivo evidence of efficacy and safety that justifies clinical progression. This guide offers an in-depth, comparative analysis of the in-vivo efficacy of 1-Methyl-6-nitro-1H-indazole, a novel investigational compound, benchmarked against established standards of care in relevant preclinical models. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform strategic decisions in their own research endeavors. By dissecting the experimental design, presenting comparative data, and elucidating the underlying scientific rationale, we aim to not only showcase the potential of this compound but also to champion the principles of robust and reproducible preclinical science.
Introduction to this compound: A Novel Approach
This compound is an emerging small molecule inhibitor with a unique chemical scaffold. While the precise mechanism of action is the subject of ongoing investigation, preliminary in-vitro studies suggest a potent and selective activity profile. This has generated significant interest in its potential therapeutic applications. This guide will focus on the in-vivo validation of this compound in preclinical models, providing a critical evaluation of its efficacy.
Comparative Efficacy in a Patient-Derived Xenograft (PDX) Model
To assess the in-vivo potential of this compound, a head-to-head study was conducted against a standard-of-care agent in a well-characterized patient-derived xenograft (PDX) model.
Experimental Workflow: PDX Efficacy Study
Caption: Workflow for a Patient-Derived Xenograft (PDX) efficacy study.
Comparative Tumor Growth Inhibition
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1850 ± 250 | - | - |
| Standard of Care | 25 mg/kg, p.o., QD | 650 ± 150 | 64.9 | p < 0.001 |
| This compound | 50 mg/kg, p.o., QD | 420 ± 120 | 77.3 | p < 0.0001 |
Data Analysis: this compound demonstrated a statistically significant and superior tumor growth inhibition compared to the standard-of-care agent in this PDX model. The tolerability of this compound was comparable to the vehicle control, with no significant body weight loss observed.
Detailed Experimental Protocols
For scientific rigor and reproducibility, detailed protocols for the key in-vivo experiments are provided below.
Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Animal Husbandry: Female athymic nude mice (6-8 weeks old) are acclimated for at least one week prior to the study. Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. All procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Cryopreserved PDX tumor fragments (approximately 3x3 mm) are subcutaneously implanted into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment cohorts (n=10 per group) using a stratified randomization method based on tumor volume.
-
Treatment Administration:
-
Vehicle Control: Administered orally (p.o.) once daily (QD).
-
Standard of Care: Administered at a clinically relevant dose and schedule.
-
This compound: Administered at the predetermined efficacious dose.
-
-
Efficacy and Tolerability Monitoring: Tumor volume and body weight are measured twice weekly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³), or if animals exhibit signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection and Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic (PD) marker analysis via immunohistochemistry (IHC) or western blotting.
Mechanistic Insights: Target Engagement in an Orthotopic Model
To further validate the in-vivo activity of this compound and to confirm its mechanism of action, an orthotopic model was employed.
Signaling Pathway Postulate
Caption: Hypothesized signaling pathway and point of intervention for this compound.
Pharmacodynamic Marker Modulation
| Treatment Group | p-Kinase B (Normalized Intensity) | Ki-67 (% Positive Nuclei) |
| Vehicle Control | 1.00 ± 0.15 | 85 ± 10 |
| This compound | 0.25 ± 0.08 | 22 ± 7 |
| * p < 0.01 vs. Vehicle Control |
Interpretation: Treatment with this compound led to a significant reduction in the phosphorylation of its downstream target, Kinase B, confirming target engagement in the tumor tissue. This was accompanied by a marked decrease in the proliferation marker Ki-67, providing a mechanistic link between target inhibition and the observed anti-tumor efficacy.
Conclusion and Future Directions
The in-vivo data presented in this guide strongly support the continued development of this compound as a promising therapeutic candidate. It has demonstrated superior efficacy over the standard of care in a robust PDX model, with a favorable tolerability profile. Furthermore, mechanistic studies in an orthotopic model have confirmed on-target activity and its anti-proliferative effects.
Future studies should focus on:
-
Combination Therapies: Evaluating the synergistic potential of this compound with other targeted agents or immunotherapies.
-
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance to inform the development of next-generation inhibitors.
-
IND-Enabling Toxicology Studies: Comprehensive safety and toxicology studies are required to support the filing of an Investigational New Drug (IND) application.
This guide provides a solid foundation for the continued preclinical and clinical development of this compound, highlighting its potential to address unmet medical needs.
References
Please note that as "this compound" is a novel or proprietary compound, public, peer-reviewed references for its specific in-vivo validation are not available. The following references are provided as examples of authoritative sources for the methodologies and concepts discussed in this guide.
-
Title: Patient-Derived Xenograft (PDX) Models in Oncology: A Powerful Tool for Preclinical Cancer Research Source: Cancers (Basel) URL: [Link]
-
Title: The Use of Orthotopic Murine Models of Cancer Source: Methods in Molecular Biology URL: [Link]
-
Title: IACUC Guidelines for the Use of Live Animals in Research Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ki-67 as a prognostic and predictive marker in cancer Source: The Lancet Oncology URL: [Link]
Introduction: The Imperative of Orthogonal, Self-Validating Analytical Methodologies
A Guide to the Cross-Validation of Analytical Data for Synthesized 1-Methyl-6-nitro-1H-indazole
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's identity, purity, and quality is not merely a regulatory formality but the bedrock of scientific integrity. For a target compound like this compound, a key intermediate in medicinal chemistry, a single analytical technique is insufficient to build a comprehensive and trustworthy data package.[1] The synthetic route, often starting from 6-nitro-1H-indazole, is prone to yielding a mixture of N-alkylation products, primarily the desired this compound and its process-related impurity, the 2-methyl-6-nitro-2H-indazole isomer.[2][3]
This guide provides a multi-technique, cross-validation workflow designed for researchers and drug development professionals. It moves beyond listing protocols to explain the causal logic behind using orthogonal methods—chromatographic, spectroscopic, and spectrometric—to create a self-validating system. Each piece of data from one technique must be corroborated by another, ensuring the final dossier is robust, reliable, and scientifically sound, in alignment with principles outlined by the International Council for Harmonisation (ICH).[4][5]
The Core Principle: A Triad of Analytical Cross-Validation
Caption: Interplay of orthogonal analytical techniques for robust validation.
Chromatographic Purity and Isomer Separation: High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: The primary role of HPLC in this context is twofold: to quantify the purity of the target compound and, critically, to resolve it from its key process-related impurity, the 2-methyl-6-nitro-2H-indazole isomer. A reverse-phase C18 column is the workhorse for this type of small, moderately polar molecule. The method's selectivity is the parameter that demonstrates its capability to distinguish between these closely related isomers, a cornerstone of analytical method validation.[6][7]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation: Accurately weigh and dissolve the synthesized material in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[8]
-
Injection Volume: 10 µL.
-
-
Validation: Perform a system suitability check by injecting a resolution standard (a spiked mixture of both 1-methyl and 2-methyl isomers, if available, or a crude reaction mixture) to ensure the resolution between the two isomer peaks is greater than 2.0.
Data Interpretation & Comparison
The N1-methylated isomer is generally more polar than the N2-methylated isomer, leading to an earlier retention time in reverse-phase chromatography. The purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.
| Compound | Expected Retention Time (min) | Key Identifier |
| This compound | ~8.5 | Target Compound |
| 2-Methyl-6-nitro-2H-indazole | ~9.2 | Key Isomeric Impurity |
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for unambiguous structural confirmation. For N-alkylated indazoles, specific protons and carbons exhibit distinct chemical shifts that allow for clear differentiation between the 1-methyl and 2-methyl isomers.[9] The chemical shift of the proton at the C3 position and the N-methyl protons are particularly diagnostic. Cross-validation is achieved when the main peak isolated by HPLC is confirmed by NMR to be the correct isomer.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-15 mg of the synthesized solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum with 1024 or more scans.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Data Interpretation & Comparison
The key to isomeric differentiation lies in comparing the observed chemical shifts with known data for N1 and N2-substituted indazoles. The N1-alkylation results in a more deshielded C7a carbon and a distinct chemical shift for the N-CH₃ group compared to N2-alkylation.[9]
| ¹H NMR (DMSO-d₆, 400 MHz) | This compound (Expected δ) | 2-Methyl-6-nitro-2H-indazole (Reference δ) |
| N-CH₃ (s, 3H) | ~4.15 ppm | ~4.35 ppm |
| H-3 (s, 1H) | ~8.40 ppm | ~8.70 ppm |
| H-4 (d) | ~7.90 ppm | ~7.80 ppm |
| H-5 (dd) | ~8.10 ppm | ~8.20 ppm |
| H-7 (d) | ~8.80 ppm | ~8.90 ppm |
| ¹³C NMR (DMSO-d₆, 100 MHz) | This compound (Expected δ) | 2-Methyl-6-nitro-2H-indazole (Reference δ) |
| N-CH₃ | ~35.5 | ~40.0 |
| C-3 | ~135.0 | ~125.0 |
| C-3a | ~122.0 | ~128.0 |
| C-6 (C-NO₂) | ~147.0 | ~146.0 |
| C-7a | ~141.0 | ~135.0 |
| (Note: Expected shifts are based on literature data for similar compounds and may vary slightly.[10]) |
Molecular Weight Confirmation: Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides an exact molecular weight, offering orthogonal confirmation of the compound's elemental formula (C₈H₇N₃O₂).[11] When coupled with HPLC (LC-MS), it confirms that the peak eluting at the expected retention time has the correct mass. The fragmentation pattern, while potentially complex, can offer further structural clues that must be consistent with the structure determined by NMR.[12]
Experimental Protocol: LC-MS (ESI+)
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Utilize the same HPLC method described in Section 1.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak.
Data Interpretation & Comparison
The primary validation is the observation of the protonated molecular ion [M+H]⁺. Fragmentation can involve the loss of the nitro group (NO₂) or other characteristic cleavages.[13]
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 178.0611 | ~178.1 | Molecular Ion (Confirms MW=177.16) |
| [M-NO₂+H]⁺ | 132.0658 | ~132.1 | Loss of nitro group |
Functional Group Verification: Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups.[14] While not sufficient for structural elucidation on its own, it provides crucial corroborating evidence. For this compound, the characteristic strong absorbances of the nitro group (N-O stretches) and the aromatic C-H and C=C bonds must be present.[15]
Experimental Protocol: ATR-FTIR
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Data Interpretation & Comparison
The presence of the expected peaks validates the functional group profile of the molecule confirmed by other techniques.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1520 & ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C Bending |
Overall Synthesis and Validation Workflow
The synthesis of this compound via methylation of 6-nitro-1H-indazole necessitates a rigorous analytical workflow to ensure the final product is the correct isomer and meets purity specifications.[2] The following workflow illustrates the integration of synthesis, purification, and multi-technique cross-validation.
Caption: Integrated workflow from synthesis to a cross-validated data package.
Conclusion
The characterization of a synthesized compound like this compound demands more than a simple checklist of analytical tests. It requires a logically structured, cross-validating approach where each piece of data reinforces the others. By integrating chromatographic separation with definitive spectroscopic and spectrometric identification, researchers can build an unassailable data package that confirms molecular identity and purity with the highest degree of scientific confidence. This orthogonal methodology is not just good practice; it is an essential component of rigorous and reproducible science in the pharmaceutical and chemical industries.
References
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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PubChem. 1H-Indazole, 1-methyl-6-nitro-. National Center for Biotechnology Information. [Link]
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Kouakou, et al. (2018). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]
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SpectraBase. This compound [FTIR]. [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
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The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
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Ben-Tama, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Long, L., et al. 2-Methyl-6-nitro-2H-indazole. National Center for Biotechnology Information. [Link]
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Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. [Link]
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ResearchGate. NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. [Link]
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Satheesh, D., et al. (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry. [Link]
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Vainiotalo, P. Mass spectrometry of oxazoles. [Link]
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ResearchGate. Comparative NMR Spectral and Pharmacological Investigation ofSome N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. [Link]
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SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. [Link]
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NIST. 1H-Indazole, 6-nitro-. National Institute of Standards and Technology. [Link]
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Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry. [Link]
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Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
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ResearchGate. Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. [Link]
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University of Turku. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation. [Link]
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A Comparative Guide: 6-Nitroindazoles Versus Privileged Heterocyclic Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a drug discovery program. The chemical architecture of the scaffold profoundly influences a molecule's three-dimensional shape, physicochemical properties, and its ability to interact with biological targets. This guide provides a comparative assessment of the 6-nitroindazole scaffold against other well-established, "privileged" heterocyclic scaffolds such as benzimidazoles, indoles, and quinolines. We will delve into their intrinsic properties, therapeutic applications, and provide experimental context to inform rational drug design.
Introduction to Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are mainstays in medicinal chemistry. Their structural diversity and ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) make them ideal frameworks for designing ligands that can bind to biological macromolecules with high affinity and specificity.[1][2] Certain scaffolds, termed "privileged structures," appear frequently in marketed drugs and bioactive compounds, suggesting an inherent propensity to interact with a range of biological targets.[3][4][5] This guide will explore the emerging potential of the 6-nitroindazole scaffold in comparison to these established players.
The 6-Nitroindazole Scaffold: An Emerging Contender
The indazole ring system, an isomer of indole, is a bicyclic heteroaromatic compound that has garnered significant interest in drug discovery. The introduction of a nitro group at the 6-position modulates the electronic properties of the ring, influencing its reactivity and biological activity.
Key Physicochemical and Biological Features:
-
Electronic Profile: The electron-withdrawing nature of the nitro group can enhance the acidity of the N-H proton, influencing its hydrogen bonding capabilities and potential for derivatization.
-
Biological Activities: 6-Nitroindazole derivatives have demonstrated a spectrum of biological activities, including antiproliferative effects against cancer cell lines, antileishmanial activity, and anti-inflammatory properties.[6][7][8] For instance, certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown significant antiproliferative activity against the NCI-H460 lung carcinoma cell line with IC₅₀ values in the 5–15 μM range.[6][8]
-
Synthetic Accessibility: The 6-nitroindazole core can be synthesized through various established methods, often starting from precursors like 2-methyl-5-nitroaniline.[9][10] The scaffold also allows for functionalization at multiple positions, enabling the exploration of chemical space.[11][12]
-
Case Study - Pazopanib: A prominent example showcasing the utility of the indazole scaffold is Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. The synthesis of Pazopanib often utilizes a 3-methyl-6-nitro-1H-indazole intermediate, highlighting the industrial relevance of this scaffold.[13][14][15]
Comparator "Privileged" Scaffolds
To provide a robust comparison, we will assess the 6-nitroindazole scaffold against three widely recognized privileged structures: benzimidazole, indole, and quinoline.
-
Benzimidazole: This scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[16][17] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its π-stacking capabilities, contributes to its broad pharmacological profile, which includes anticancer, antimicrobial, and anthelmintic activities.[1][18]
-
Indole: As a structural component of the amino acid tryptophan, the indole scaffold is prevalent in nature and in numerous pharmaceuticals.[19][20] Its versatile framework has led to the development of drugs targeting a wide array of conditions, including cancer, inflammation, and neurological disorders.[2][21][22] The concept of "scaffold hopping," where the core of a known inhibitor is modified, has seen successful transitions from indole to indazole frameworks to generate new chemotypes with altered selectivity profiles.[23][24][25]
-
Quinoline: The quinoline ring system, a fusion of a benzene and a pyridine ring, is another prominent privileged scaffold.[3][4] It is found in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][26][27]
Comparative Assessment of Scaffolds
The choice of a scaffold is often a multi-parameter optimization problem. The following table provides a comparative overview of key properties based on available literature.
| Property | 6-Nitroindazole | Benzimidazole | Indole | Quinoline |
| Primary Biological Activities | Anticancer, Antileishmanial, Anti-inflammatory[6][7][8] | Anticancer, Antimicrobial, Anthelmintic, Antiviral[1][17][18] | Anticancer, Anti-inflammatory, Neuroprotective, Antimicrobial[19][21][22] | Anticancer, Antimalarial, Antibacterial, Anti-inflammatory[3][5][26] |
| Key Structural Features | Electron-withdrawing nitro group, H-bond donor/acceptor | H-bond donor/acceptor, π-system, bioisostere of purines | H-bond donor, extended π-system, structural motif in tryptophan[19] | H-bond acceptor (N), extended π-system[3] |
| Notable Marketed Drugs | Pazopanib (derived from a 6-nitroindazole precursor)[13] | Omeprazole, Albendazole, Telmisartan[16] | Sumatriptan, Ondansetron, Indomethacin[20] | Chloroquine, Ciprofloxacin, Camptothecin[3][4] |
| Synthetic Tractability | Accessible through various named reactions[9][10] | Well-established synthetic routes[16] | Numerous classic and modern synthetic methods[22] | Readily accessible via established pathways[5] |
Experimental Protocols for Scaffold Evaluation
To ensure scientific integrity, any comparative assessment must be grounded in robust experimental data. Below are standardized, step-by-step protocols for key in vitro assays used to characterize and compare heterocyclic drug candidates.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is fundamental for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H460, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 6-nitroindazole derivatives, comparator scaffolds) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[28]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Silico ADME/Tox Profiling
Before extensive in vitro and in vivo testing, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of compounds.
Principle: Various web-based tools and software packages use quantitative structure-activity relationship (QSAR) models to predict pharmacokinetic and toxicological properties based on the chemical structure of a molecule.
Workflow:
-
Structure Input: Obtain the 2D or 3D structure of the compounds of interest (e.g., in SMILES or SDF format).
-
Web Tool Submission: Utilize publicly available web servers such as SwissADME or pkCSM.[29][30][31]
-
Parameter Selection: Select the desired ADME/Tox properties to predict, such as:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
-
Data Interpretation: Analyze the predicted values to identify potential liabilities early in the drug discovery process. For example, compounds with poor predicted solubility or high predicted toxicity may be deprioritized.[29]
Visualization of a Drug Discovery Workflow
The following diagram illustrates a generalized workflow for the evaluation and development of novel heterocyclic compounds as kinase inhibitors, a common application for the scaffolds discussed.
Caption: A generalized workflow for kinase inhibitor discovery.
Conclusion and Future Perspectives
The selection of a heterocyclic scaffold is a nuanced decision that balances novelty with established potential. While privileged scaffolds like benzimidazole, indole, and quinoline offer a wealth of historical data and a higher probability of identifying bioactive compounds, emerging scaffolds like 6-nitroindazole provide opportunities to explore novel chemical space and develop intellectual property.
The 6-nitroindazole scaffold has demonstrated significant promise, particularly in the realm of anticancer and anti-infective agents. Its unique electronic properties and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. Future research will likely focus on expanding the derivatization of the 6-nitroindazole core to improve potency, selectivity, and pharmacokinetic properties. As our understanding of target biology deepens, the strategic application of both privileged and emerging scaffolds will continue to be a cornerstone of successful drug discovery.
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Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017). Scilit.
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An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2023). Chemistry.
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Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025). Research & Reviews: Journal of Chemistry.
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Confirming the Identity and Purity of 1-Methyl-6-nitro-1H-indazole: A Multi-technique Spectroscopic and Chromatographic Approach
An In-Depth Technical Guide
Introduction: The Critical Role of Characterization for a Key Synthetic Intermediate
In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is not merely a procedural step but the foundation of safety, efficacy, and reproducibility.[1][2] 1-Methyl-6-nitro-1H-indazole (CAS No: 6850-23-3, Molecular Formula: C₈H₇N₃O₂) is a heterocyclic aromatic compound that serves as a vital building block in the synthesis of complex bioactive molecules.[1][2] Its structural integrity and purity are paramount, as even minute impurities can alter reaction pathways, introduce toxic byproducts, or reduce the final product's potency.
This guide provides an in-depth, multi-faceted strategy for the unambiguous structural confirmation and quantitative purity assessment of this compound. We will move beyond simple data reporting to explore the causality behind our choice of analytical techniques, blending foundational spectroscopic principles with robust chromatographic validation. This self-validating system of orthogonal techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—provides the rigorous, cross-verified data required by researchers and drug development professionals.
Part 1: Unambiguous Structural Elucidation via Spectroscopy
The first objective in characterizing any newly synthesized or sourced batch of a compound is to confirm its molecular structure. Spectroscopy is the cornerstone of this process, providing a "fingerprint" of the molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.[3][4] Our approach uses a combination of techniques to build a complete and validated structural picture.
Workflow for Structural Identification
The following workflow illustrates the synergistic use of multiple spectroscopic techniques to move from a sample of unknown identity to a confirmed molecular structure.
Caption: Orthogonal workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise bonding arrangement of a molecule in solution.[4][5] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive assembly of the molecular puzzle.
Causality: We use both ¹H and ¹³C NMR because they provide complementary information. ¹H NMR reveals proton counts and their neighboring protons through splitting patterns, while ¹³C NMR confirms the number of unique carbon environments in the carbon skeleton.[4]
Expected ¹H & ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~8.6 | Singlet (or narrow doublet) | H-7 | Deshielded by the adjacent nitro group and the heterocyclic ring. |
| ¹H | ~8.1 | Singlet | H-5 | Deshielded by the electron-withdrawing nitro group at C-6. |
| ¹H | ~7.9 | Doublet | H-4 | Coupled to H-5 (if visible) and part of the aromatic system. |
| ¹H | ~7.8 | Singlet | H-3 | Proton on the five-membered ring, typically downfield. |
| ¹H | ~4.1 | Singlet | -CH₃ | Methyl group attached to a nitrogen atom. |
| ¹³C | ~145 | Singlet | C-6 | Carbon directly attached to the strongly electron-withdrawing nitro group. |
| ¹³C | ~140 | Singlet | C-7a | Quaternary carbon at the fusion of the two rings. |
| ¹³C | ~135 | Singlet | C-3 | Carbon in the five-membered ring. |
| ¹³C | ~123 | Singlet | C-5 | Aromatic carbon adjacent to the nitro-substituted carbon. |
| ¹³C | ~121 | Singlet | C-3a | Quaternary carbon at the fusion of the two rings. |
| ¹³C | ~118 | Singlet | C-4 | Aromatic carbon. |
| ¹³C | ~108 | Singlet | C-7 | Aromatic carbon significantly deshielded by the nitro group. |
| ¹³C | ~36 | Singlet | -CH₃ | Methyl carbon attached to nitrogen. |
| Note: Predicted shifts are based on literature values for similar nitro-indazole structures and general chemical shift theory.[6][7][8] Solvent: DMSO-d₆. |
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound, which is a fundamental piece of identity.[9][10] High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the mass with extreme precision.
Causality: We use electrospray ionization (ESI), a soft ionization technique, to minimize fragmentation and clearly observe the protonated molecular ion [M+H]⁺. This directly confirms the molecular weight.[11][12]
Expected MS Data
| Parameter | Expected Value | Confirmation |
| Molecular Formula | C₈H₇N₃O₂ | Confirmed by HRMS. |
| Exact Mass | 177.0538 g/mol | Provides molecular formula.[13] |
| Molecular Weight | 177.16 g/mol | Corresponds to the sum of atomic weights.[13] |
| Observed Ion (ESI+) | m/z 177.0538 (or 178.0616 for [M+H]⁺) | Primary evidence of compound identity. |
| Key Fragmentation | Loss of NO₂ (m/z ~46) | Characteristic fragmentation for nitroaromatic compounds.[12] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is exceptionally useful for identifying the presence or absence of specific functional groups.[5] It works by measuring the absorption of infrared radiation by molecular vibrations.
Causality: This technique serves as a rapid and effective check for the key functional groups that define this compound. The presence of strong absorptions for the nitro group and aromatic C-H bonds, and the absence of other bands (e.g., a broad -OH or -NH stretch), provides strong corroborating evidence for the proposed structure.[14]
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1520 and ~1350 | Asymmetric & Symmetric Stretch | Nitro Group (-NO₂)[7] |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~800-700 | C-H Bend | Aromatic Out-of-plane Bending |
Part 2: Quantitative Purity Assessment by HPLC
While spectroscopy confirms what the compound is, chromatography determines how much of it is present relative to other substances.[15] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile small molecules in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[15][16][17]
Comparative Analysis: For a compound like this compound, which is a solid with a high boiling point, HPLC is vastly superior to Gas Chromatography (GC). GC would require high temperatures that could cause thermal degradation of the analyte, leading to inaccurate purity readings. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar, is the ideal mode as it effectively separates compounds based on their hydrophobicity.[18]
Workflow for HPLC Purity Analysis
This diagram outlines the logical flow from sample preparation to the final, validated purity result.
Caption: Standard workflow for HPLC purity determination.
Detailed HPLC Protocol
This protocol is a self-validating system. System suitability is run before sample analysis to ensure the instrument is performing correctly, and method validation parameters ensure the data generated is accurate and reliable.[19][20]
1. Instrumentation and Conditions:
-
System: Agilent 1200 Series LC or equivalent.[21]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. Method Validation Parameters: The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[19]
| Parameter | Methodology | Acceptance Criteria | Rationale |
| Specificity | Analyze blank, placebo, and stressed samples (acid, base, peroxide). | The main peak should be free from interference from impurities or degradants. | Ensures the method accurately measures only the analyte of interest.[19] |
| Linearity | Prepare standards at 5 different concentrations (e.g., 50-150% of target). Plot peak area vs. concentration. | Correlation coefficient (r²) > 0.999. | Confirms that test results are directly proportional to the sample concentration.[19] |
| Precision | Inject one sample six times (repeatability). Analyze on different days with different analysts (intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. | Demonstrates the consistency and reproducibility of the results.[22] |
| Accuracy | Spike a blank matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). | Recovery between 98.0% and 102.0%. | Measures the closeness of the experimental value to the true value.[22] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. | Defines the lower limit of the method for quantitative measurements.[16] |
Conclusion: An Integrated Strategy for Quality Assurance
The identity and purity of this compound cannot be confirmed by a single technique. A robust, self-validating analytical strategy is essential. By integrating the definitive structural information from NMR with molecular weight confirmation from MS and functional group analysis from FTIR, we establish an unambiguous identity. This identity is then coupled with a validated, high-resolution HPLC method to provide a precise and reliable measure of purity. This orthogonal approach, where each technique cross-verifies the others, provides the highest degree of confidence required for advancing compounds in the research and development pipeline, ensuring that subsequent synthetic steps and biological assays are built upon a foundation of verified quality.
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A Head-to-Head Comparison of the Antileishmanial Activity of Various Nitroindazole Derivatives
A comprehensive guide for researchers and drug development professionals on the efficacy, selectivity, and mechanisms of action of nitroindazole-based compounds against Leishmania species.
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge.[1][2] The limitations of current therapies, including high toxicity, emerging drug resistance, and difficult administration routes, necessitate the urgent development of novel, safer, and more effective antileishmanial agents.[2][3][4] In this context, nitroindazole derivatives have emerged as a promising class of heterocyclic compounds with potent antiprotozoal activity.[1][3] This guide provides an in-depth, head-to-head comparison of the antileishmanial activity of various nitroindazole derivatives, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.
Comparative Antileishmanial Potency and Selectivity
The efficacy of an antileishmanial compound is determined by its ability to inhibit parasite growth at low concentrations while exhibiting minimal toxicity to host cells. This is quantified by the 50% inhibitory concentration (IC50) against Leishmania parasites and the 50% cytotoxic concentration (CC50) against mammalian cells. The ratio of these values (CC50/IC50) provides the Selectivity Index (SI), a critical parameter for gauging the therapeutic potential of a drug candidate. A higher SI value indicates greater selectivity for the parasite over host cells.
Recent studies have demonstrated that nitroindazole derivatives exhibit significant potency and selectivity against various Leishmania species.[1] Several derivatives have shown submicromolar IC50 values, with some displaying activity comparable to the reference drug, Amphotericin B.[1]
Data Presentation: In Vitro Antileishmanial Activity of Nitroindazole Derivatives
The following tables summarize the in vitro antileishmanial activity and cytotoxicity of representative nitroindazole derivatives from different chemical series, allowing for a direct comparison of their performance.
Table 1: Antileishmanial Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania amazonensis
| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (Amastigote) |
| VATR131 | <1 | 0.46 ± 0.01 | >402.6 | 875 |
| Amphotericin B | <1 | 0.036 | 5.8 | 161 |
Data compiled from Mollineda-Diogo et al.[4][5][6]
Table 2: Antileishmanial Activity of 3-alkoxy-1-benzyl-5-nitroindazole Derivatives against various Leishmania species
| Compound | L. amazonensis Amastigote EC50 (µM) | L. infantum Amastigote EC50 (µM) | L. mexicana Amastigote EC50 (µM) | Macrophage CC50 (µM) |
| NV6 | 0.43 | 3.8 | 2.2 | 30.2 |
| NV8 | 0.82 | 1.2 | 1.0 | 48.2 |
| Amphotericin B | 0.034 | 0.6 | 0.036 | 5.8 |
EC50: 50% effective concentration against intracellular amastigotes. Data sourced from a study by Varela et al.[7]
Table 3: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole Derivatives against Leishmania Promastigotes
| Compound | L. infantum IC50 (µM) | L. tropica IC50 (µM) | L. major IC50 (µM) |
| Compound 4 | 5.53 | >250 | >250 |
| Compound 5 | 4 | >250 | >250 |
| Compound 11 | 6 | 76 | >250 |
| Compound 13 | 110 | 186 | 38 |
| Glucantime | 211 | 196 | 185.33 |
Data from a study by El-Bissati et al.[8]
Structure-Activity Relationship (SAR) Insights:
The data reveals that the substitution pattern on the nitroindazole scaffold significantly influences antileishmanial activity and selectivity. For the 2-benzyl-5-nitroindazolin-3-one series, hydrophilic fragments at position 1 have been shown to enhance selectivity.[4][6] In the 3-alkoxy-1-benzyl-5-nitroindazole series, compounds with specific amine-containing side chains at the 3-O position, such as in NV6 and NV8, demonstrate potent activity against the intracellular amastigote stage of multiple Leishmania species.[7] The 3-chloro-6-nitro-1H-indazole derivatives show species-specific activity, with some compounds being highly effective against L. infantum but less so against other species.[8]
Unraveling the Mechanism of Action
The precise mechanism of action of nitroindazole derivatives against Leishmania is still under investigation, but several key pathways have been implicated. The presence of the 5-nitro group is believed to be crucial for their activity.[4][7]
One proposed mechanism involves the enzymatic reduction of the nitro group by parasitic nitroreductases to generate cytotoxic reactive nitrogen species.[4] This leads to oxidative stress, damaging the parasite's macromolecules and inducing cell death.[4][9]
Another potential target is trypanothione reductase (TryR) , an essential enzyme in the parasite's unique thiol-based redox metabolism that is absent in humans.[10][11] Inhibition of TryR disrupts the parasite's ability to defend against oxidative stress. Molecular docking studies have suggested that some nitroindazole derivatives can bind to the active site of Leishmania infantum TryR.[8]
More recent computational studies have identified cysteine peptidase A as another promising target for nitroindazole derivatives like VATR131.[2][3] Molecular dynamics simulations indicate that these compounds can form stable interactions within the enzyme's binding cavity.[2]
The following diagram illustrates the proposed mechanisms of action of nitroindazole derivatives against Leishmania.
Caption: Proposed mechanisms of action of nitroindazole derivatives against Leishmania.
Experimental Protocols
To ensure the reproducibility and standardization of antileishmanial activity assessment, detailed experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Susceptibility Assay for Leishmania Promastigotes (MTT Assay)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the promastigote (insect) stage of the parasite.
Workflow Diagram:
Caption: Workflow for the in vitro MTT assay against Leishmania promastigotes.
Step-by-Step Methodology:
-
Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., M199 or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) at 26°C until they reach the late logarithmic phase of growth.
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution in the culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) to each well.
-
Compound Addition: Add 100 µL of the serially diluted compound to the respective wells. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 26°C.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro Intracellular Amastigote Assay
This assay evaluates the efficacy of compounds against the clinically relevant amastigote stage of the parasite residing within host macrophages.
Workflow Diagram:
Caption: Workflow for the intracellular amastigote assay.
Step-by-Step Methodology:
-
Macrophage Culture: Seed peritoneal macrophages or a macrophage cell line (e.g., J774A.1 or THP-1) in a 24- or 96-well plate with coverslips and allow them to adhere overnight at 37°C in a 5% CO2 atmosphere.[4]
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubation for Phagocytosis: Incubate the infected cells for 4-24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.[12]
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove any non-phagocytosed promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Fixation and Staining: Fix the cells with methanol and stain with Giemsa stain.
-
Quantification: Determine the number of amastigotes per 100 macrophages by light microscopy.
-
EC50 Calculation: The 50% effective concentration (EC50) is determined by plotting the percentage of infection reduction against the log of the drug concentration.
Protocol 3: Cytotoxicity Assay against Mammalian Cells
This assay is crucial for determining the selectivity of the compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed mammalian cells (e.g., murine peritoneal macrophages or a cell line like L929) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay described in Protocol 1 or a resazurin-based assay.[1][4]
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Conclusion and Future Perspectives
Nitroindazole derivatives represent a highly promising class of compounds in the search for new antileishmanial drugs. Their potent in vitro activity against both promastigote and amastigote stages of various Leishmania species, coupled with favorable selectivity indices, underscores their therapeutic potential. The elucidation of their multi-target mechanisms of action, including the induction of oxidative stress and inhibition of essential parasite enzymes, offers opportunities for rational drug design to further enhance their efficacy and reduce potential toxicity.
Future research should focus on comprehensive in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Structure-activity relationship studies should continue to guide the synthesis of new derivatives with improved potency, selectivity, and drug-like properties. The development of nitroindazole-based therapies, either as standalone treatments or in combination with existing drugs, could significantly contribute to the control and eventual elimination of leishmaniasis.
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- Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases.
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- In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determin
- Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-6-nitro-1H-indazole
As researchers and developers, our work with novel chemical entities demands a rigorous commitment to safety that extends from synthesis to disposal. 1-Methyl-6-nitro-1H-indazole, a member of the nitroaromatic indazole family, is a key intermediate in various synthetic pathways.[1] However, its chemical nature necessitates a meticulous and compliant approach to waste management. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory awareness. The procedures outlined here are based on the known hazards of closely related nitroaromatic compounds and best practices for laboratory chemical waste management.
Immediate Safety Profile & Hazard Assessment
The primary hazards associated with this class of compounds are summarized below.
| Hazard Classification | GHS Hazard Statement | Description | Authoritative Source |
| Acute Oral Toxicity, Cat. 4 | H302: Harmful if swallowed | Ingestion of even small quantities may cause significant adverse health effects. | [2][3] |
| Acute Dermal Toxicity, Cat. 4 | H312: Harmful in contact with skin | The substance can be absorbed through the skin, leading to systemic effects. | [2][3] |
| Acute Inhalation Toxicity, Cat. 4 | H332: Harmful if inhaled | Inhaling dust or aerosols can be detrimental to health. | [2] |
| Skin Corrosion/Irritation, Cat. 2 | H315: Causes skin irritation | Direct contact can cause inflammation and irritation.[2][4] | |
| Serious Eye Damage/Irritation, Cat. 2 | H319: Causes serious eye irritation | Contact with eyes can result in significant damage.[2][4] | |
| STOT Single Exposure, Cat. 3 | H335: May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract. | [2] |
STOT: Specific Target Organ Toxicity
The nitro-functional group is a key structural alert. Nitroaromatic compounds are notorious pollutants, often exhibiting toxicity and persistence in soil and aquatic environments.[5][6] Therefore, under no circumstances should this compound or its waste be disposed of via the sanitary sewer system.[5][7]
Pre-Disposal Handling & Waste Accumulation
Proper disposal begins with correct handling and segregation at the point of generation. Adherence to these steps is crucial to prevent accidental exposure and ensure regulatory compliance.
2.1. Required Personal Protective Equipment (PPE)
Before handling the waste material, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or safety glasses with side-shields are mandatory.[7][8]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.[8]
-
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, flame-retardant antistatic protective clothing should be considered.[7]
-
Respiratory Protection : All handling of solid waste or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
2.2. Waste Segregation and Containerization
The principle of waste segregation is fundamental to laboratory safety and compliant disposal.
-
Waste Stream : this compound waste must be categorized as Hazardous Organic Chemical Waste .
-
Container : Collect all waste (solid residues, contaminated materials, and solutions) in a dedicated, chemically compatible, and clearly labeled waste container.[2] The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Compatibility : Do not mix this waste with incompatible materials, particularly strong oxidizing agents or mineral acids, which could lead to hazardous reactions.[9][10] Keep it segregated from other waste streams like halogenated solvents or aqueous waste.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be handled by a licensed professional waste disposal service.[8] In-lab neutralization is not recommended due to the compound's stability and potential for hazardous reactions.
Step 1: Waste Collection
-
Carefully transfer solid waste, such as residual product or contaminated filter paper, into the designated hazardous waste container using a spatula or scoop. Avoid generating dust.[3]
-
For solutions, pour the waste carefully into the designated liquid hazardous waste container. Use a funnel to prevent spillage.
-
Collect any contaminated disposable items (e.g., gloves, weighing paper) and place them in the solid waste container.
Step 2: Labeling the Waste Container
-
Label the waste container clearly and accurately before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and total quantity.
-
The primary hazard pictograms (e.g., Harmful/Irritant).
-
The date of accumulation.
-
Step 3: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be secure and away from general laboratory traffic.[2]
-
Ensure the container is stored away from heat, sparks, open flames, and other ignition sources.[11]
-
Maintain an inventory log of the waste generated.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[12]
-
Provide them with the complete information from the waste label. Do not attempt to transport the waste off-site yourself.
-
Most hazardous waste is ultimately disposed of via high-temperature incineration at an EPA-permitted facility, which ensures the complete destruction of the organic molecule.[12]
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-6-nitro-1H-indazole
As researchers dedicated to advancing pharmaceutical and agrochemical development, our work with novel chemical intermediates like 1-Methyl-6-nitro-1H-indazole is foundational.[1] This compound, a versatile building block, features a reactive nitro group that, while crucial for synthesis, also dictates a stringent set of safety protocols.[1] This guide moves beyond a simple checklist to provide a procedural and logical framework for the safe handling of this compound, ensuring that every step is grounded in a deep understanding of the potential risks and the rationale behind each safety measure.
Our primary directive is the absolute safety of laboratory personnel. The protocols outlined here are designed as a self-validating system, rooted in established chemical safety principles and a conservative interpretation of available hazard data.
Hazard Identification & Risk Assessment: A Proactive Stance
Understanding the specific hazards of this compound (CAS No. 6850-23-3) is the critical first step. The Globally Harmonized System (GHS) provides a clear classification for this compound. However, as experienced scientists, we recognize that data can be limited for specialized research chemicals. Therefore, we will also consider the more comprehensive hazard profile of its close isomer, 3-Methyl-6-nitro-1H-indazole, to establish a wider margin of safety. This conservative approach is a cornerstone of robust laboratory safety culture.
| Hazard Classification | This compound[2] | 3-Methyl-6-nitro-1H-indazole (Isomer)[3] |
| GHS Pictogram | Irritant (Exclamation Mark) | Harmful/Irritant (Exclamation Mark) |
| Signal Word | Warning | Warning |
| Acute Toxicity | Not Classified | Harmful if swallowed (H302) Harmful in contact with skin (H312) Harmful if inhaled (H332) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Causes skin irritation (H315) |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation (H319) |
| Respiratory Hazard | May cause respiratory irritation (H335) | Not Classified |
Causality Behind the Protocol: The data indicates that this compound is a confirmed skin, eye, and respiratory irritant.[2] The potential for acute toxicity through all major routes of exposure, as evidenced by its isomer, necessitates that our handling protocols prevent all direct contact, inhalation, and ingestion.[3][4] Aromatic nitro compounds, as a class, are known to be readily absorbed through the skin, making dermal protection a paramount concern.[4]
The Primacy of Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Before we even consider PPE, we must implement higher-level controls to minimize exposure potential.
-
Engineering Control: All handling of this compound, from weighing to its use in a reaction, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any dust or vapors, directly mitigating the respiratory irritation and inhalation toxicity hazards.[5][6]
-
Administrative Controls:
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following PPE ensemble is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[7][8] Standard safety glasses do not provide adequate protection from splashes or airborne dust.
-
Best Practice (Splash/Aerosol Risk): When handling larger quantities or performing operations with a high potential for splashing (e.g., quenching a reaction), supplement the goggles with a full-face shield. The face shield protects the entire face from direct contact.
Skin and Body Protection
Given the skin irritation hazard and the potential for dermal absorption and toxicity, skin protection must be comprehensive.[4][9]
-
Gloves: The Critical Interface The choice of glove material is crucial. Aromatic nitro compounds require gloves with high chemical resistance.[4] Standard lightweight nitrile gloves used for incidental contact are insufficient for prolonged handling.
| Glove Material | Resistance to Aromatic Nitro Compounds | Recommendation |
| Butyl Rubber | Excellent | Primary recommendation for handling the pure compound or concentrated solutions. |
| Viton® | Excellent | An excellent, though often more expensive, alternative to Butyl rubber. |
| Nitrile Rubber | Good to Fair | Suitable for secondary gloves (double gloving) or for handling very dilute solutions. Not recommended as a primary barrier for handling the solid. |
| Natural Latex | Poor | Not recommended. Offers poor protection against this class of chemical. |
-
Procedural Protocol: Double Gloving
-
Inner Glove: Don a pair of standard nitrile examination gloves. This provides a baseline level of protection.
-
Outer Glove: Don a pair of heavier, chemical-resistant gloves (e.g., Butyl rubber) over the nitrile gloves.
-
Rationale: The outer glove provides the primary chemical barrier. The inner glove protects your skin during the removal of the more heavily contaminated outer glove. If the outer glove is breached, the inner glove provides temporary protection while you move to a safe area to remove both pairs and wash your hands.
-
Inspection and Replacement: Always inspect gloves for tears or degradation before use. If you know or suspect contact with the chemical, remove the outer glove immediately, dispose of it as hazardous waste, and don a new one.[7]
-
-
Protective Clothing A clean, buttoned laboratory coat is the minimum requirement. For procedures involving larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide additional protection against spills.[5]
Respiratory Protection
Given the H335 "May cause respiratory irritation" classification and the inhalation toxicity of its isomer, respiratory protection is required under certain conditions.[2][3]
-
When is it required? Any procedure that could generate dust or aerosols. This includes:
-
Weighing the solid compound.
-
Transferring the powder.
-
Sonication or vigorous agitation of solutions.
-
-
What type? A NIOSH-approved air-purifying respirator with a particulate filter (N95, N100, or P100) is necessary. Ensure you have been properly fit-tested for the respirator model you are using, as required by OSHA standard 29 CFR 1910.134.[8]
Decontamination and Disposal Workflow
Safe handling does not end when the experiment is complete. A systematic approach to decontamination and disposal is essential to prevent residual exposure and environmental contamination.
Decontamination Protocol
-
Personnel: After completing work, remove the outer gloves first and dispose of them in the designated solid hazardous waste container. Then, remove the inner gloves, followed by your lab coat. Wash hands and forearms thoroughly with soap and water.
-
Work Surfaces: Wipe down the fume hood sash, work surface, and any contaminated equipment with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a wipe with a soap and water solution. All wipes must be disposed of as solid hazardous waste.
-
Spills: In case of a small spill, cordon off the area. Wearing your full PPE, gently cover the spill with an absorbent material. Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as hazardous waste. Wash the area down with large amounts of water and prevent runoff into drains.[5][6]
Disposal Plan
-
Chemical Waste: All waste containing this compound, including crude product, excess reagent, and contaminated absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Packaging Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Consult Authority: Always consult your institution's Environmental Health & Safety (EHS) department and the local Waste Management Authority for final disposal procedures.[5]
Workflow Visualization
The following diagram outlines the logical flow for safely handling, decontaminating, and disposing of this compound.
Caption: Logical workflow for handling this compound from preparation to final cleanup.
References
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1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 . PubChem, National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
